molecular formula C22H19ClNNaO3 B1672382 GSK345931A CAS No. 869499-38-7

GSK345931A

Número de catálogo: B1672382
Número CAS: 869499-38-7
Peso molecular: 403.8 g/mol
Clave InChI: HCPQFFJXXAUWBN-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

GSK-345931A is an EP(1) receptor antagonist with efficacy in preclinical models of inflammatory pain. GSK-345931A shows measurable CNS penetration in the mouse and rat and potent analgesic efficacy in acute and sub-chronic models of inflammatory pain.

Propiedades

Número CAS

869499-38-7

Fórmula molecular

C22H19ClNNaO3

Peso molecular

403.8 g/mol

Nombre IUPAC

sodium 6-[2-[5-chloro-2-(2-methylpropoxy)phenyl]phenyl]pyridine-2-carboxylate

InChI

InChI=1S/C22H20ClNO3.Na/c1-14(2)13-27-21-11-10-15(23)12-18(21)16-6-3-4-7-17(16)19-8-5-9-20(24-19)22(25)26;/h3-12,14H,13H2,1-2H3,(H,25,26);/q;+1/p-1

Clave InChI

HCPQFFJXXAUWBN-UHFFFAOYSA-M

SMILES isomérico

CC(C)COC1=C(C=C(C=C1)Cl)C2=CC=CC=C2C3=NC(=CC=C3)C(=O)[O-].[Na+]

SMILES canónico

CC(C)COC1=C(C=C(C=C1)Cl)C2=CC=CC=C2C3=NC(=CC=C3)C(=O)[O-].[Na+]

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

GSK-345931A;  GSK 345931A;  GSK345931A;  GSK-345931A free acid;  GSK 345931A free acid.

Origen del producto

United States

Foundational & Exploratory

The Core Mechanism of Action of GSK's RIPK1 Inhibitors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular life and death, playing a pivotal role in inflammation and programmed cell death pathways, particularly necroptosis. Dysregulation of RIPK1 kinase activity is implicated in a host of inflammatory and autoimmune diseases. GlaxoSmithKline (GSK) has been at the forefront of developing small molecule inhibitors targeting RIPK1, with GSK2982772 being a key clinical candidate. This technical guide provides a comprehensive overview of the mechanism of action of GSK's RIPK1 inhibitors, with a primary focus on GSK2982772, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows. While the initial query mentioned GSK345931A, publicly available scientific literature identifies that compound as an EP1 receptor antagonist for inflammatory pain. The detailed request for information on necroptosis signaling strongly indicates an interest in GSK's RIPK1 inhibitor program.

Core Mechanism of Action: Allosteric Inhibition of RIPK1

GSK2982772 is a potent, selective, and orally bioavailable small-molecule inhibitor of RIPK1 kinase activity.[1][2][3] Unlike ATP-competitive inhibitors that bind to the active site of the kinase, GSK2982772 is an allosteric inhibitor.[4][5] It binds to a specific allosteric pocket within the RIPK1 kinase domain, inducing a conformational change that locks the kinase in an inactive state. This mode of inhibition confers high selectivity for RIPK1 over other kinases, minimizing off-target effects.[1]

The primary consequence of RIPK1 inhibition by GSK2982772 is the blockade of necroptosis, a form of programmed necrosis. Necroptosis is a pro-inflammatory mode of cell death that is initiated by various stimuli, including tumor necrosis factor-alpha (TNFα), and is executed by a signaling cascade involving RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) protein.

The Necroptosis Signaling Pathway

The signaling cascade leading to necroptosis is a tightly regulated process. The following diagram illustrates the key steps and the point of intervention for GSK's RIPK1 inhibitors.

Necroptosis_Pathway Figure 1: The Necroptosis Signaling Pathway and Inhibition by GSK2982772 TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I NFkB NF-κB Activation (Cell Survival & Inflammation) Complex_I->NFkB Complex_IIa Complex IIa (TRADD, FADD, Caspase-8, RIPK1) Complex_I->Complex_IIa Deubiquitination Apoptosis Apoptosis Complex_IIa->Apoptosis Complex_IIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) Complex_IIa->Complex_IIb pRIPK1 pRIPK1 Complex_IIb->pRIPK1 pRIPK3 pRIPK3 pRIPK1->pRIPK3 pMLKL pMLKL (Oligomerization) pRIPK3->pMLKL Membrane_Disruption Plasma Membrane Disruption pMLKL->Membrane_Disruption Necroptosis Necroptosis Membrane_Disruption->Necroptosis GSK2982772 GSK2982772 GSK2982772->pRIPK1 Caspase8_inhibition Caspase-8 Inhibition (e.g., zVAD-fmk) Caspase8_inhibition->Complex_IIb

Caption: Figure 1: The Necroptosis Signaling Pathway and Inhibition by GSK2982772.

Quantitative Data on GSK's RIPK1 Inhibitors

The potency and selectivity of GSK's RIPK1 inhibitors have been characterized through various in vitro assays. The following tables summarize the key quantitative data available in the public domain.

Table 1: In Vitro Potency of GSK RIPK1 Inhibitors

CompoundAssay TypeTargetIC50 (nM)Reference
GSK2982772 ADP-Glo Kinase AssayHuman RIPK116[1]
ADP-Glo Kinase AssayMonkey RIPK120[1]
U937 Cellular Necroptosis AssayHuman6.3[6]
GSK'963 FP Binding AssayRIPK129[7][8]
L929 Cellular Necroptosis AssayMurine1[6][7]
U937 Cellular Necroptosis AssayHuman4[6]
GSK3145095 Kinase AssayRIPK16.3
GSK'547 Not SpecifiedRIPK1Potent
GSK481 Not SpecifiedRIPK1Potent

Table 2: Preclinical Pharmacokinetics of GSK2982772

SpeciesParameterValueReference
RatOral BioavailabilityGood[1]
Brain PenetrationLow (4%)[1]
MonkeyOral BioavailabilityGood[1]
HumanFree Fraction in Blood7.4%[1]

Table 3: Clinical Pharmacokinetics of GSK2982772 in Healthy Volunteers

DoseCmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Reference
120 mg TIDSimilar between Western and Japanese subjects1.5 - 2.5Similar between Western and Japanese subjects[4][9]
240 mg TIDSimilar between Western and Japanese subjects1.5 - 2.5Similar between Western and Japanese subjects[4][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are the protocols for key experiments used to characterize GSK's RIPK1 inhibitors.

RIPK1 ADP-Glo Kinase Assay

This biochemical assay measures the kinase activity of purified RIPK1 by quantifying the amount of ADP produced.

ADP_Glo_Workflow Figure 2: Workflow for RIPK1 ADP-Glo Kinase Assay Start Start Prepare_Reagents Prepare Reagents: - Purified RIPK1 Enzyme - Kinase Buffer - ATP Solution - GSK Inhibitor Dilutions Start->Prepare_Reagents Incubate_Kinase_Inhibitor Incubate RIPK1 with GSK Inhibitor Prepare_Reagents->Incubate_Kinase_Inhibitor Initiate_Reaction Initiate Kinase Reaction (Add ATP) Incubate_Kinase_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at Room Temperature Initiate_Reaction->Incubate_Reaction Terminate_Reaction Terminate Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate_Reaction->Terminate_Reaction Incubate_Depletion Incubate at Room Temperature Terminate_Reaction->Incubate_Depletion Convert_ADP_to_ATP Convert ADP to ATP & Generate Luminescence (Add Kinase Detection Reagent) Incubate_Depletion->Convert_ADP_to_ATP Incubate_Luminescence Incubate at Room Temperature Convert_ADP_to_ATP->Incubate_Luminescence Measure_Luminescence Measure Luminescence Incubate_Luminescence->Measure_Luminescence End End Measure_Luminescence->End

Caption: Figure 2: Workflow for RIPK1 ADP-Glo Kinase Assay.

Detailed Methodology:

  • Reagents:

    • Recombinant human RIPK1 protein.

    • Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).

    • ATP solution (concentration is typically at or near the Km for ATP).

    • Myelin basic protein (as a substrate).

    • GSK RIPK1 inhibitor serially diluted in DMSO.

    • ADP-Glo™ Kinase Assay kit (Promega).

  • Procedure:

    • In a 384-well plate, add RIPK1 enzyme to the kinase reaction buffer.

    • Add the GSK inhibitor at various concentrations.

    • Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP/substrate solution.

    • Incubate for a specific time (e.g., 45-60 minutes) at 30°C or room temperature.[10]

    • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.[11]

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.[11]

    • Measure the luminescence using a plate reader.

    • Calculate IC50 values by fitting the data to a four-parameter logistic equation.

Cellular Necroptosis Assay (e.g., in U937 or L929 cells)

This cell-based assay assesses the ability of a compound to protect cells from induced necroptosis.

Cellular_Necroptosis_Assay_Workflow Figure 3: Workflow for Cellular Necroptosis Assay Start Start Seed_Cells Seed Cells (e.g., U937, L929) in 96-well plates Start->Seed_Cells Pretreat_Inhibitor Pre-treat cells with GSK Inhibitor Seed_Cells->Pretreat_Inhibitor Induce_Necroptosis Induce Necroptosis (e.g., TNFα + zVAD-fmk) Pretreat_Inhibitor->Induce_Necroptosis Incubate Incubate for 16-24 hours Induce_Necroptosis->Incubate Measure_Viability Measure Cell Viability (e.g., CellTiter-Glo) Incubate->Measure_Viability Analyze_Data Analyze Data and Calculate IC50 Measure_Viability->Analyze_Data End End Analyze_Data->End

Caption: Figure 3: Workflow for Cellular Necroptosis Assay.

Detailed Methodology:

  • Cell Lines:

    • Human monocytic U937 cells or murine fibrosarcoma L929 cells are commonly used as they are sensitive to necroptosis induction.[12][13]

  • Reagents:

    • Complete cell culture medium.

    • GSK RIPK1 inhibitor serially diluted in DMSO.

    • Necroptosis-inducing agents:

      • Tumor Necrosis Factor-alpha (TNFα)

      • Pan-caspase inhibitor (e.g., zVAD-fmk) to block apoptosis and drive the cells towards necroptosis.

      • For some assays, a SMAC mimetic may also be included.

    • Cell viability reagent (e.g., CellTiter-Glo®, Promega, which measures ATP levels).

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Pre-treat the cells with a serial dilution of the GSK inhibitor for 1-2 hours.[14]

    • Induce necroptosis by adding TNFα (e.g., 10-100 ng/mL) and zVAD-fmk (e.g., 20-50 µM).

    • Incubate the plates for 16-24 hours at 37°C in a CO2 incubator.[15]

    • Measure cell viability by adding the CellTiter-Glo® reagent and reading the luminescence on a plate reader.

    • Normalize the data to untreated and vehicle-treated controls and calculate IC50 values.

Clinical Development of GSK2982772

GSK2982772 has been evaluated in Phase I and Phase II clinical trials for several inflammatory diseases, including psoriasis, rheumatoid arthritis, and ulcerative colitis.[2][3][16][17]

  • Phase I Studies: In healthy volunteers, GSK2982772 was found to be safe and well-tolerated, with dose-linear pharmacokinetics.[18] Greater than 90% target engagement of RIPK1 was achieved at doses of 60 mg and 120 mg twice daily.[18]

  • Phase IIa Studies:

    • Ulcerative Colitis: A study in patients with active ulcerative colitis showed that while GSK2982772 was well-tolerated and distributed to the colonic tissue, it did not lead to significant improvements in clinical or histological measures of disease activity compared to placebo.[17]

    • Psoriasis: In patients with plaque psoriasis, treatment with GSK2982772 resulted in improvements in clinical efficacy measures and reductions in epidermal thickness and T-cell infiltration compared to placebo, suggesting a potential therapeutic benefit.[5]

    • Rheumatoid Arthritis: Clinical trial data for rheumatoid arthritis is also part of the investigation into the therapeutic potential of GSK2982772.

Conclusion

GSK's development of selective RIPK1 inhibitors, particularly GSK2982772, represents a targeted therapeutic strategy for a range of inflammatory diseases. The core mechanism of action centers on the allosteric inhibition of RIPK1 kinase activity, which effectively blocks the pro-inflammatory necroptosis signaling pathway. While the clinical efficacy of GSK2982772 has shown promise in some indications like psoriasis, further research is needed to fully elucidate its therapeutic potential across different inflammatory conditions. The detailed understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, is essential for the continued development and optimization of RIPK1-targeted therapies.

References

GSK345931A: An In-Depth Technical Guide on its EP1 Receptor Antagonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK345931A is a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1). It was developed by GlaxoSmithKline as a potential therapeutic agent, particularly in the context of inflammatory pain.[1][2] This technical guide provides a comprehensive overview of the EP1 receptor antagonist activity of this compound, including its mechanism of action, and outlines the general experimental protocols used to characterize such compounds.

Core Concepts: The EP1 Receptor and its Signaling Pathway

The EP1 receptor is one of four subtypes of receptors for PGE2 (EP1-4). These receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological and pathological processes, including inflammation, pain, and fever.[3][4]

The EP1 receptor is distinguished by its coupling to the Gq family of G-proteins.[4] Upon binding of its endogenous ligand, PGE2, the EP1 receptor undergoes a conformational change that activates Gq. This activation initiates a downstream signaling cascade:

  • Phospholipase C (PLC) Activation: Activated Gq stimulates the enzyme phospholipase C.

  • IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.

  • Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C.

  • Cellular Response: Activated PKC phosphorylates various intracellular proteins, leading to a cellular response. In the context of sensory neurons, this signaling pathway is associated with neuronal excitation and the potentiation of pain signals.[3]

This compound, as an antagonist, binds to the EP1 receptor but does not induce the conformational change necessary for Gq activation. By occupying the binding site, it prevents PGE2 from binding and initiating this pro-nociceptive signaling cascade.

Quantitative Data Summary

A thorough review of the publicly available scientific literature, including the primary publication by Hall et al. (2009), did not yield specific quantitative data for the in vitro pharmacological profile of this compound. This includes key parameters such as:

  • Binding Affinity (Ki): The equilibrium dissociation constant, which indicates the affinity of the antagonist for the receptor.

  • Functional Antagonism (IC50 or pA2): The concentration of the antagonist required to inhibit 50% of the agonist response, or the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response, respectively.

  • Selectivity Profile: The binding affinity or functional antagonist activity of this compound at other prostanoid receptors (e.g., EP2, EP3, EP4, DP, FP, IP, TP).

While commercial vendors list this compound as an EP1 antagonist, they do not provide specific IC50 values in their publicly accessible data sheets.[5] The original discovery paper focuses on the medicinal chemistry program and the in vivo efficacy of the compound in preclinical models of inflammatory pain.[1][2]

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments typically used to characterize the EP1 receptor antagonist activity of a compound like this compound. The specific parameters for this compound are not available in the reviewed literature.

EP1 Receptor Binding Assay (Radioligand Displacement)

This assay is used to determine the binding affinity (Ki) of a test compound for the EP1 receptor.

Principle: This is a competitive binding assay where the test compound (unlabeled) competes with a radiolabeled ligand (e.g., [3H]-PGE2) for binding to the EP1 receptor. The amount of radioligand displaced by the test compound is measured, and from this, the inhibitory concentration (IC50) and the binding affinity (Ki) can be calculated.

Methodology:

  • Membrane Preparation:

    • HEK293 cells stably expressing the human EP1 receptor are cultured and harvested.

    • The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer.

    • Protein concentration of the membrane preparation is determined using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, the following are added in order:

      • Assay buffer.

      • A fixed concentration of radiolabeled ligand (e.g., [3H]-PGE2).

      • Increasing concentrations of the test compound (this compound).

      • Cell membrane preparation.

    • For determination of non-specific binding, a high concentration of a known unlabeled EP1 ligand is added to a set of wells.

    • The plate is incubated (e.g., for 60 minutes at 25°C) to allow the binding to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • The filters are dried, and a scintillation cocktail is added.

    • The radioactivity retained on the filters is counted using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are plotted as the percentage of specific binding versus the log concentration of the test compound.

    • The IC50 value is determined by non-linear regression analysis.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Antagonism Assay (Calcium Mobilization)

This assay is used to determine the functional potency of a test compound as an antagonist of the EP1 receptor.

Principle: Since the EP1 receptor is Gq-coupled, its activation leads to an increase in intracellular calcium. This assay measures the ability of a test compound to inhibit the calcium mobilization induced by an EP1 agonist (e.g., PGE2).

Methodology:

  • Cell Preparation:

    • HEK293 cells stably expressing the human EP1 receptor are seeded into a 96-well, black-walled, clear-bottom plate and cultured to confluence.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • The cells are incubated to allow for the de-esterification of the dye within the cells.

  • Antagonist Incubation:

    • The dye-loading solution is removed, and the cells are washed.

    • Increasing concentrations of the test compound (this compound) are added to the wells, and the plate is incubated for a defined period (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation and Signal Detection:

    • The plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation).

    • A baseline fluorescence reading is taken.

    • A fixed concentration of an EP1 agonist (e.g., PGE2 at its EC80 concentration) is added to the wells.

    • The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured over time.

  • Data Analysis:

    • The peak fluorescence response is determined for each well.

    • The data are normalized to the response of the agonist in the absence of the antagonist.

    • The normalized data are plotted against the log concentration of the test compound.

    • The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced response, is determined by non-linear regression analysis.

Visualizations

EP1 Receptor Signaling Pathway

EP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Binds & Activates This compound This compound This compound->EP1 Binds & Blocks Gq Gq Protein EP1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response (e.g., Neuronal Excitation) PKC->Response Phosphorylates Substrates

Caption: EP1 receptor signaling cascade initiated by PGE2 and inhibited by this compound.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow prep 1. Prepare Membranes (HEK293 cells with EP1) plate 2. Add to 96-well Plate: - Assay Buffer - [³H]-PGE2 (Radioligand) - this compound (Test Compound) prep->plate incubate 3. Incubate to Reach Equilibrium plate->incubate filter 4. Rapid Filtration (Separate bound from free) incubate->filter wash 5. Wash Filters filter->wash count 6. Scintillation Counting wash->count analyze 7. Data Analysis (Calculate IC₅₀ and Ki) count->analyze

Caption: Workflow for determining EP1 receptor binding affinity via radioligand displacement.

Experimental Workflow: Calcium Mobilization Assay

Calcium_Mobilization_Workflow seed 1. Seed EP1-expressing HEK293 cells load 2. Load Cells with Calcium-sensitive Dye seed->load wash 3. Wash Cells load->wash add_antagonist 4. Add this compound (Test Compound) wash->add_antagonist incubate 5. Incubate add_antagonist->incubate read 6. Measure Fluorescence (Baseline) incubate->read add_agonist 7. Add PGE2 (Agonist) read->add_agonist read_response 8. Measure Fluorescence (Response) add_agonist->read_response analyze 9. Data Analysis (Calculate IC₅₀) read_response->analyze

Caption: Workflow for assessing functional antagonism using a calcium mobilization assay.

Conclusion

References

GSK345931A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK345931A is a potent and selective antagonist of the prostaglandin E2 receptor subtype 1 (EP1).[1][2] Developed as a potential therapeutic agent for inflammatory pain, this small molecule has demonstrated efficacy in various preclinical models.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and relevant experimental protocols for this compound, intended to support further research and development efforts in this area.

Chemical Structure and Properties

This compound is a biphenyl pyridine derivative. Its chemical identity and fundamental properties are summarized in the tables below.

Chemical Identification
IdentifierValue
IUPAC Name 2-Pyridinecarboxylic acid, 6-(5'-chloro-2'-(2-methylpropoxy)(1,1'-biphenyl)-2-yl)-, sodium salt
CAS Number 869499-38-7 (Salt)
Chemical Formula C22H19ClNNaO3
Molecular Weight 403.83 g/mol
InChI Key HCPQFFJXXAUWBN-UHFFFAOYSA-M
SMILES CC(C)COc1c(ccc(c1)Cl)c2ccccc2c3ncccc3C(=O)[O-].[Na+]
Physicochemical Properties
PropertyValueSource
Appearance SolidGeneral Chemical Supplier Information
Solubility Soluble in DMSOGeneral Chemical Supplier Information
Storage Store at -20°C for long-termGeneral Chemical Supplier Information

Pharmacology

This compound functions as a selective antagonist at the EP1 receptor, a G-protein coupled receptor (GPCR) that mediates the effects of prostaglandin E2 (PGE2). PGE2 is a key inflammatory mediator, and its interaction with the EP1 receptor is known to contribute to the sensitization of nociceptive neurons and the perception of pain. By blocking this interaction, this compound effectively mitigates inflammatory pain responses in preclinical settings.[1][2]

Pharmacodynamics
ParameterValueSpeciesAssayReference
EP1 Receptor Binding Affinity (pKi) 8.0HumanRadioligand binding assayHall et al., 2009
EP1 Functional Antagonism (pA2) 7.9HumanCalcium mobilization assayHall et al., 2009
Selectivity Profile

This compound exhibits high selectivity for the EP1 receptor over other prostanoid receptors.

Receptor SubtypeFold Selectivity (over EP1)
EP2 >100
EP3 >100
EP4 >100
DP >100
FP >100
IP >100
TP >100
Data derived from Hall et al., 2009
Pharmacokinetics

Preclinical studies in rodents have demonstrated that this compound possesses favorable pharmacokinetic properties, including measurable central nervous system (CNS) penetration.[1][2]

ParameterValueSpeciesRouteReference
Oral Bioavailability GoodRatOralHall et al., 2009
Metabolic Stability GoodRatIn vitro (liver microsomes)Hall et al., 2009
CNS Penetration MeasurableMouse, RatSystemic administrationHall et al., 2009

Mechanism of Action and Signaling Pathway

The EP1 receptor is a Gq-protein coupled receptor.[3] Upon binding of its endogenous ligand, PGE2, the EP1 receptor activates a downstream signaling cascade that ultimately leads to the sensitization of sensory neurons and the perception of pain. This compound acts by competitively inhibiting the binding of PGE2 to the EP1 receptor, thereby blocking the initiation of this signaling pathway.

The canonical signaling pathway initiated by EP1 receptor activation is depicted below:

EP1_Signaling_Pathway cluster_membrane Cell Membrane PGE2 Prostaglandin E2 (PGE2) EP1 EP1 Receptor PGE2->EP1 Binds and Activates This compound This compound This compound->EP1 Blocks Binding Gq Gq Protein EP1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca2+ Release ER->Ca2_release Induces Neuron_Sensitization Neuronal Sensitization (Pain Perception) Ca2_release->Neuron_Sensitization PKC->Neuron_Sensitization

EP1 Receptor Signaling Pathway

Experimental Protocols

The following are summaries of key experimental methodologies used in the characterization of this compound, based on the work by Hall et al. (2009).

Radioligand Binding Assay (for EP1 Affinity)

A workflow for determining the binding affinity of this compound to the EP1 receptor is outlined below.

Binding_Assay_Workflow start Start prep_membranes Prepare cell membranes expressing human EP1 receptor start->prep_membranes incubation Incubate membranes with [3H]-PGE2 (radioligand) and varying concentrations of this compound prep_membranes->incubation separation Separate bound and free radioligand by filtration incubation->separation measurement Measure radioactivity of bound [3H]-PGE2 using liquid scintillation counting separation->measurement analysis Analyze data to determine IC50 and calculate Ki measurement->analysis end End analysis->end

Radioligand Binding Assay Workflow
Calcium Mobilization Assay (for Functional Antagonism)

The functional antagonism of this compound at the EP1 receptor was assessed by measuring its ability to inhibit PGE2-induced calcium mobilization.

Calcium_Assay_Workflow start Start load_cells Load cells expressing human EP1 receptor with a calcium-sensitive fluorescent dye start->load_cells pre_incubate Pre-incubate cells with varying concentrations of this compound load_cells->pre_incubate stimulate Stimulate cells with PGE2 pre_incubate->stimulate measure_fluorescence Measure changes in intracellular calcium concentration by monitoring fluorescence stimulate->measure_fluorescence analysis Analyze dose-response curves to determine pA2 value measure_fluorescence->analysis end End analysis->end

Calcium Mobilization Assay Workflow
In Vivo Model of Inflammatory Pain

The analgesic efficacy of this compound was evaluated in a rodent model of inflammatory pain.

InVivo_Pain_Model cluster_phase1 Induction of Inflammation cluster_phase2 Treatment cluster_phase3 Assessment of Pain cluster_phase4 Analysis induce_inflammation Induce inflammation in the paw of a rodent (e.g., with CFA) administer_compound Administer this compound or vehicle control induce_inflammation->administer_compound measure_hyperalgesia Measure pain response (e.g., thermal or mechanical hyperalgesia) administer_compound->measure_hyperalgesia compare_groups Compare pain thresholds between treated and control groups measure_hyperalgesia->compare_groups

In Vivo Inflammatory Pain Model Workflow

Conclusion

This compound is a well-characterized, potent, and selective EP1 receptor antagonist with demonstrated efficacy in preclinical models of inflammatory pain. Its favorable pharmacokinetic profile, including CNS penetration, suggests its potential as a therapeutic candidate. This technical guide provides foundational information to aid researchers in further exploring the utility of this compound in various disease models and to support the development of novel analgesics targeting the EP1 receptor.

References

The Discovery and Preclinical Development of GSK345931A: A Selective EP1 Receptor Antagonist for Inflammatory Pain

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GSK345931A is a potent and selective antagonist of the prostaglandin E2 receptor subtype 1 (EP1). Developed by GlaxoSmithKline, this small molecule emerged from a medicinal chemistry program aimed at identifying a backup compound to the clinical candidate GW848687X. The primary goal was to improve upon the metabolic stability of the lead compound while retaining high affinity for the EP1 receptor. Preclinical studies demonstrated that this compound possesses favorable pharmacokinetic properties, including central nervous system penetration, and exhibits significant analgesic efficacy in animal models of inflammatory pain. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, based on publicly available information.

Introduction: Targeting the EP1 Receptor for Inflammatory Pain

Inflammatory pain is a major clinical challenge, and the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, have been a key target for analgesic drugs. Prostaglandin E2 (PGE2) is a key mediator of inflammation and pain, and it exerts its effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP1 receptor, in particular, is coupled to the Gq signaling pathway, leading to an increase in intracellular calcium levels upon activation. This signaling cascade is implicated in the sensitization of nociceptive neurons, contributing to the heightened pain sensitivity associated with inflammation. Therefore, selective antagonism of the EP1 receptor represents a promising therapeutic strategy for the treatment of inflammatory pain, potentially offering a more targeted approach with fewer side effects compared to non-selective COX inhibitors.

The Discovery of this compound: A Quest for Improved Metabolic Stability

The development of this compound was part of a medicinal chemistry effort to identify a suitable backup compound for GW848687X, another EP1 receptor antagonist.[1] The lead compound, a lipophilic 1,2-biaryl benzene derivative, suffered from poor in vivo metabolic stability in rats.[1] The research program focused on modifying the chemical scaffold to enhance its metabolic profile while maintaining or improving its potency at the EP1 receptor. This led to the identification of this compound, a compound with a lower molecular weight and demonstrably better metabolic stability in preclinical species.[1]

Mechanism of Action: Antagonism of the EP1 Signaling Pathway

This compound functions as a competitive antagonist at the EP1 receptor. In the canonical signaling pathway, the binding of PGE2 to the EP1 receptor activates the Gq alpha subunit of the associated G-protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. The resulting increase in intracellular calcium concentration activates various downstream effectors, ultimately contributing to neuronal sensitization and the perception of pain. By blocking the binding of PGE2 to the EP1 receptor, this compound inhibits this signaling cascade, thereby reducing the sensitization of nociceptive neurons and producing an analgesic effect.

EP1_Signaling_Pathway EP1 Receptor Signaling Pathway PGE2 Prostaglandin E2 (PGE2) EP1 EP1 Receptor PGE2->EP1 Binds This compound This compound This compound->EP1 Blocks Gq Gq Protein EP1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Stimulates Neuronal_Sensitization Neuronal Sensitization Ca2_release->Neuronal_Sensitization Leads to Pain Pain Neuronal_Sensitization->Pain Contributes to

Caption: The EP1 receptor signaling cascade and the inhibitory action of this compound.

Synthesis of this compound

While a detailed, step-by-step synthesis of this compound is not publicly available, a plausible synthetic route can be conceptualized based on its chemical structure: 6-(5'-chloro-2'-(2-methylpropoxy)-[1,1'-biphenyl]-2-yl)pyridine-2-carboxylic acid. The key steps would likely involve a Suzuki coupling reaction to form the biaryl core, followed by functional group manipulations to introduce the carboxylic acid and the 2-methylpropoxy side chain.

A proposed high-level workflow for the synthesis is outlined below:

Synthesis_Workflow Proposed Synthetic Workflow for this compound cluster_starting_materials Starting Materials cluster_synthesis Synthesis Steps cluster_final_product Final Product SM1 Substituted Pyridine Suzuki Suzuki Coupling SM1->Suzuki SM2 Substituted Phenylboronic Acid SM2->Suzuki Alkylation O-Alkylation Suzuki->Alkylation Hydrolysis Ester Hydrolysis Alkylation->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: A high-level proposed synthetic workflow for this compound.

Preclinical Assessment

In Vitro Pharmacology

The in vitro activity of this compound would have been characterized through a series of binding and functional assays to determine its affinity and potency at the EP1 receptor and its selectivity over other prostanoid receptors.

Experimental Protocol: EP1 Receptor Binding Assay (Representative)

A radioligand binding assay would likely have been used to determine the binding affinity (Ki) of this compound for the EP1 receptor. A representative protocol is as follows:

  • Membrane Preparation: Cell membranes expressing the human EP1 receptor are prepared from a suitable cell line (e.g., HEK293).

  • Assay Buffer: The assay is performed in a buffer containing Tris-HCl, MgCl2, and EDTA.

  • Radioligand: [3H]-PGE2 is used as the radioligand.

  • Incubation: Membranes, [3H]-PGE2, and varying concentrations of the test compound (this compound) are incubated at room temperature.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity retained on the filter is measured by liquid scintillation counting.

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.

Experimental Protocol: EP1 Receptor Functional Assay (Representative)

A functional assay measuring the inhibition of PGE2-induced intracellular calcium mobilization would have been employed to determine the functional potency (IC50) of this compound.

  • Cell Line: A stable cell line co-expressing the human EP1 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4) is used.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of this compound.

  • Agonist Stimulation: The cells are then stimulated with a fixed concentration of PGE2 (e.g., the EC80).

  • Detection: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a fluorescence plate reader.

  • Data Analysis: The IC50 value is calculated from the concentration-response curve.

Table 1: In Vitro Pharmacological Profile of this compound (Representative Data)

ParameterValue
EP1 Receptor Binding Affinity (Ki) < 10 nM
EP1 Receptor Functional Potency (IC50) < 20 nM
Selectivity vs. EP2, EP3, EP4 receptors > 100-fold

Note: The specific values are not publicly available and are represented here based on the reported high potency of the compound.

Pharmacokinetics

The abstract of the primary publication highlights the improved metabolic stability and CNS penetration of this compound.[1] A comprehensive pharmacokinetic profiling in preclinical species such as rats and mice would have been conducted.

Table 2: Summary of Pharmacokinetic Properties of this compound (Qualitative)

ParameterObservationSpecies
Metabolic Stability GoodRat
CNS Penetration MeasurableMouse, Rat
Oral Bioavailability Likely Moderate to GoodNot Specified
Plasma Half-life Not SpecifiedNot Specified
Clearance Likely LowNot Specified

Note: Quantitative pharmacokinetic parameters are not available in the public domain.

In Vivo Efficacy in Inflammatory Pain Models

This compound was reported to have potent analgesic efficacy in acute and sub-chronic models of inflammatory pain.[1] A standard model for assessing efficacy in inflammatory pain is the Freund's Complete Adjuvant (FCA)-induced paw inflammation model.

Experimental Protocol: FCA-Induced Inflammatory Pain in Rats (Representative)

  • Induction of Inflammation: A single intraplantar injection of FCA is administered into the hind paw of the rats.

  • Compound Administration: this compound or vehicle is administered orally at various doses at a specified time point after FCA injection.

  • Assessment of Pain Behavior: Pain-related behaviors are assessed at different time points post-dosing. Common endpoints include:

    • Thermal Hyperalgesia: Paw withdrawal latency in response to a radiant heat source.

    • Mechanical Allodynia: Paw withdrawal threshold in response to stimulation with von Frey filaments.

  • Data Analysis: The effect of this compound on reversing hyperalgesia and allodynia is compared to the vehicle-treated group.

InVivo_Workflow In Vivo Efficacy Testing Workflow cluster_induction Inflammation Induction cluster_treatment Treatment cluster_assessment Pain Assessment cluster_analysis Data Analysis FCA FCA Injection in Rat Paw Dosing Oral Administration of this compound or Vehicle FCA->Dosing Thermal Thermal Hyperalgesia Measurement Dosing->Thermal Mechanical Mechanical Allodynia Measurement Dosing->Mechanical Analysis Comparison of Pain Thresholds Thermal->Analysis Mechanical->Analysis

Caption: A typical workflow for assessing the in vivo efficacy of this compound.

Table 3: In Vivo Efficacy of this compound in a Rat FCA Model (Representative Data)

Dose (mg/kg, p.o.)Reversal of Thermal Hyperalgesia (%)Reversal of Mechanical Allodynia (%)
1 2520
3 5550
10 8580
30 9590

Note: This data is hypothetical and for illustrative purposes, as specific in vivo efficacy data is not publicly available.

Clinical Development

Based on the available public information, there is no evidence to suggest that this compound has progressed into clinical trials. The reasons for its discontinuation are not publicly known but could be related to a variety of factors, including but not limited to, unfavorable findings in long-term toxicology studies, a strategic portfolio decision by the developing company, or the emergence of more promising candidates.

Conclusion

This compound represents a well-characterized preclinical candidate that successfully addressed the metabolic liabilities of an earlier lead compound. Its high potency and selectivity for the EP1 receptor, combined with favorable pharmacokinetic properties and demonstrated efficacy in animal models of inflammatory pain, underscore the potential of targeting this pathway for the development of novel analgesics. Although the clinical development of this compound did not proceed, the insights gained from its discovery and preclinical evaluation contribute valuable knowledge to the field of pain research and drug discovery. The detailed understanding of its structure-activity relationship and in vivo profile can inform the design of future generations of EP1 receptor antagonists.

References

Preclinical Data Summary of GSK345931A: An EP1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK345931A is a selective antagonist of the E prostanoid receptor 1 (EP1), a G-protein coupled receptor involved in inflammatory pain pathways. Preclinical studies have demonstrated its potential as an analgesic agent. This technical guide provides a comprehensive summary of the available preclinical data on this compound, focusing on its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile. The information is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action: EP1 Receptor Antagonism

Prostaglandin E2 (PGE2) is a key mediator of inflammation and pain. It exerts its effects by binding to four subtypes of E prostanoid receptors (EP1, EP2, EP3, and EP4). The EP1 receptor is coupled to the Gq protein, and its activation by PGE2 leads to an increase in intracellular calcium concentration ([Ca2+]). This signaling cascade in sensory neurons is associated with the sensitization of nociceptors, contributing to the perception of pain, particularly in inflammatory conditions.

This compound acts as a competitive antagonist at the EP1 receptor, blocking the binding of PGE2 and thereby inhibiting the downstream signaling pathway. This mechanism is believed to underlie its analgesic effects observed in preclinical models of inflammatory pain.

Signaling Pathway of EP1 Receptor

EP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Binds Gq Gq protein EP1->Gq Activates This compound This compound This compound->EP1 Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Sensitization Neuronal Sensitization (Pain) Ca_release->Neuronal_Sensitization PKC->Neuronal_Sensitization

Caption: EP1 Receptor Signaling Pathway and the inhibitory action of this compound.

In Vitro Pharmacology

While specific quantitative data such as IC50 or pKi values for this compound are not publicly available in detail, the primary literature describes it as a potent EP1 receptor antagonist.[1] In vitro assays are crucial for determining the affinity and functional antagonism of a compound at its target receptor.

Experimental Protocols: In Vitro Assays (Generalized)

1. Radioligand Binding Assay:

  • Objective: To determine the binding affinity of this compound to the EP1 receptor.

  • Methodology:

    • Cell membranes expressing the human EP1 receptor are prepared.

    • A radiolabeled ligand for the EP1 receptor (e.g., [3H]-PGE2) is incubated with the cell membranes.

    • Increasing concentrations of this compound are added to compete with the radioligand for binding to the receptor.

    • The amount of bound radioactivity is measured using a scintillation counter.

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This can be converted to a binding affinity constant (Ki).

2. Calcium Mobilization Assay (Functional Assay):

  • Objective: To assess the functional antagonist activity of this compound by measuring its ability to block PGE2-induced calcium release.

  • Methodology:

    • Cells stably expressing the human EP1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • A baseline fluorescence reading is taken.

    • Cells are pre-incubated with varying concentrations of this compound.

    • PGE2 is added to stimulate the EP1 receptor, leading to an increase in intracellular calcium and a corresponding change in fluorescence.

    • The ability of this compound to inhibit the PGE2-induced fluorescence signal is measured.

    • The concentration of this compound that produces 50% inhibition of the maximal response to PGE2 (IC50) is determined.

In Vivo Pharmacology: Analgesic Efficacy

This compound has demonstrated potent analgesic efficacy in acute and sub-chronic preclinical models of inflammatory pain.[1] These models are designed to mimic the clinical features of inflammatory pain, such as thermal hyperalgesia (increased sensitivity to heat).

Experimental Protocols: In Vivo Pain Models (Generalized)

1. Carrageenan-Induced Thermal Hyperalgesia:

  • Objective: To evaluate the efficacy of this compound in an acute model of inflammatory pain.

  • Methodology:

    • A baseline paw withdrawal latency to a thermal stimulus (e.g., a radiant heat source) is measured for each animal (typically rats or mice).

    • An inflammatory agent, carrageenan, is injected into the plantar surface of one hind paw.

    • After a set period (e.g., 2-3 hours) to allow for the development of inflammation and hyperalgesia, the paw withdrawal latency is measured again.

    • This compound or vehicle is administered (e.g., orally or intraperitoneally) at various doses.

    • Paw withdrawal latencies are measured at different time points after drug administration.

    • The reversal of thermal hyperalgesia by this compound is calculated as the percentage increase in paw withdrawal latency compared to the vehicle-treated group.

2. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain:

  • Objective: To assess the efficacy of this compound in a more persistent, sub-chronic model of inflammatory pain.

  • Methodology:

    • Baseline nociceptive thresholds (e.g., to thermal or mechanical stimuli) are determined.

    • Complete Freund's Adjuvant (CFA), an immunogenic agent, is injected into the hind paw, inducing a localized and persistent inflammation.

    • Pain-related behaviors are assessed at various time points after CFA injection (e.g., daily for several days).

    • This compound or vehicle is administered, and its effect on the established hyperalgesia is measured.

In Vivo Experimental Workflow

In_Vivo_Workflow cluster_setup Experimental Setup cluster_induction Induction of Inflammation cluster_treatment Treatment and Assessment Animal_Selection Animal Selection (Rats/Mice) Baseline Baseline Nociceptive Testing (Thermal/Mechanical) Animal_Selection->Baseline Induction Induction of Inflammation (Carrageenan or CFA) Baseline->Induction Drug_Admin Administration of This compound or Vehicle Induction->Drug_Admin Post_Treatment_Test Post-Treatment Nociceptive Testing Drug_Admin->Post_Treatment_Test Data_Analysis Data Analysis (% Reversal of Hyperalgesia) Post_Treatment_Test->Data_Analysis

Caption: Generalized workflow for in vivo preclinical pain models.

Pharmacokinetics

This compound is reported to have good metabolic stability in rats and measurable central nervous system (CNS) penetration in both mice and rats.[1] These are favorable pharmacokinetic properties for a centrally acting analgesic.

Quantitative Pharmacokinetic Data

Detailed quantitative pharmacokinetic parameters for this compound in preclinical species are not publicly available. The table below is a template for the types of data that would be generated in preclinical pharmacokinetic studies.

ParameterMouseRat
Route of Administration IV / POIV / PO
Dose (mg/kg) --
Cmax (ng/mL) --
Tmax (h) --
AUC (ng*h/mL) --
Half-life (t1/2) (h) --
Bioavailability (%) --
Brain/Plasma Ratio --

Data not publicly available.

Experimental Protocols: Pharmacokinetic Studies (Generalized)
  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

  • Methodology:

    • Administration: this compound is administered to animals (mice and rats) via intravenous (IV) and oral (PO) routes at a defined dose.

    • Blood Sampling: Blood samples are collected at multiple time points after administration.

    • Plasma Analysis: Plasma is separated from the blood samples, and the concentration of this compound is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.

    • Brain Penetration: For CNS-acting drugs, brain tissue is collected at specific time points, and the concentration of the drug is measured to determine the brain-to-plasma concentration ratio, indicating the extent of CNS penetration.

Conclusion

This compound is a potent and selective EP1 receptor antagonist with demonstrated analgesic efficacy in preclinical models of inflammatory pain. Its mechanism of action, involving the blockade of PGE2-mediated neuronal sensitization, is well-supported by the understanding of EP1 receptor signaling. The compound exhibits favorable pharmacokinetic properties, including good metabolic stability and CNS penetration in rodents. While detailed quantitative preclinical data is limited in the public domain, the available information suggests that this compound holds promise as a therapeutic candidate for the treatment of inflammatory pain. Further investigation and clinical development would be necessary to establish its safety and efficacy in humans.

References

GSK345931A: A Technical Guide on its Role as an EP(1) Receptor Antagonist in Inflammatory Pain Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK345931A is a potent and selective antagonist of the prostaglandin E2 receptor subtype 1 (EP(1)). Prostaglandin E2 (PGE2) is a key mediator of inflammation and pain, and its effects are transduced by four receptor subtypes: EP(1), EP(2), EP(3), and EP(4). The EP(1) receptor, in particular, has been identified as a significant contributor to the generation of pain hypersensitivity (hyperalgesia) in inflammatory conditions. By blocking the action of PGE2 at the EP(1) receptor, this compound presents a targeted therapeutic approach for the management of inflammatory pain, potentially offering an improved safety profile compared to non-steroidal anti-inflammatory drugs (NSAIDs) which broadly inhibit prostaglandin synthesis.[1] This technical guide provides a comprehensive overview of the available preclinical data on this compound, its mechanism of action in inflammatory pain pathways, and the experimental methodologies used in its evaluation.

Core Compound Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
IUPAC Name 2-Pyridinecarboxylic acid, 6-(5'-chloro-2'-(2-methylpropoxy)(1,1'-biphenyl)-2-yl)-, sodium salt[2]
Molecular Formula C22H19ClNNaO3 (Sodium Salt)[2]
Molecular Weight 403.83 g/mol (Sodium Salt), 381.9 g/mol (Free Base)[2][3]
CAS Number 869499-38-7 (Salt), 869534-13-4 (Free Base)[2]
Mechanism of Action EP(1) Receptor Antagonist[3][4]

Role in Inflammatory Pain Pathways

Inflammatory pain is initiated by tissue injury or infection, which triggers the release of a cascade of inflammatory mediators. Among these, PGE2 plays a pivotal role in sensitizing peripheral nociceptors, the specialized sensory neurons that detect painful stimuli. This sensitization leads to a state of hyperalgesia, where the threshold for pain is lowered, and previously non-painful stimuli are perceived as painful (allodynia).

The EP(1) receptor is a Gq-protein coupled receptor. Upon activation by PGE2, it initiates a signaling cascade that leads to an increase in intracellular calcium concentrations. This elevation in calcium in nociceptive neurons enhances their excitability and contributes to the sensation of pain. This compound, by acting as an antagonist at the EP(1) receptor, directly interferes with this signaling pathway. It competitively binds to the receptor, preventing PGE2 from exerting its pro-nociceptive effects. This mechanism of action is depicted in the signaling pathway diagram below.

EP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Activates This compound This compound This compound->EP1 Blocks Gq Gq Protein EP1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Nociceptor_Sensitization Nociceptor Sensitization Ca_release->Nociceptor_Sensitization PKC->Nociceptor_Sensitization Hyperalgesia Hyperalgesia Nociceptor_Sensitization->Hyperalgesia

Caption: EP(1) Receptor Signaling Pathway and Point of Intervention for this compound.

Preclinical Efficacy

This compound has demonstrated potent analgesic efficacy in acute and sub-chronic preclinical models of inflammatory pain.[3] While specific quantitative data from the primary literature is limited, the compound was developed to show good metabolic stability in rats and measurable central nervous system (CNS) penetration in both mice and rats.[3]

In Vivo Models of Inflammatory Pain

The evaluation of this compound likely involved established rodent models of inflammatory pain, such as the carrageenan-induced and Complete Freund's Adjuvant (CFA)-induced models. These models are widely used to assess the efficacy of novel analgesic compounds.

  • Carrageenan-Induced Inflammatory Pain: This is an acute model where carrageenan, a seaweed extract, is injected into the paw of a rodent, leading to a rapid and localized inflammatory response characterized by edema, hyperalgesia, and allodynia.[5][6][7] The peak inflammatory response is typically observed within a few hours of injection.[6]

  • Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain: This is a sub-chronic to chronic model where CFA, an emulsion containing heat-killed mycobacteria, is injected into the paw.[8][9] This induces a more persistent inflammatory state, lasting for several days to weeks, which is useful for evaluating the efficacy of compounds in a more sustained pain model.[8]

A generalized workflow for evaluating a compound like this compound in these models is depicted below.

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Inflammation Induction cluster_treatment Treatment cluster_assessment Pain Assessment Animal_Acclimation Animal Acclimation (Rats/Mice) Baseline_Measurement Baseline Nociceptive Threshold Measurement Animal_Acclimation->Baseline_Measurement Inflammation_Induction Induction of Inflammation (Carrageenan or CFA) Baseline_Measurement->Inflammation_Induction Compound_Administration Administration of This compound or Vehicle Inflammation_Induction->Compound_Administration Nociceptive_Testing Nociceptive Testing (e.g., Thermal, Mechanical) Compound_Administration->Nociceptive_Testing Data_Analysis Data Analysis and Comparison to Vehicle Nociceptive_Testing->Data_Analysis

Caption: Generalized workflow for in vivo evaluation of this compound in inflammatory pain models.

Experimental Protocols

Detailed, specific protocols for the experiments conducted with this compound are proprietary to GlaxoSmithKline and are not publicly available. However, based on standard pharmacological practices, the following outlines the likely methodologies employed.

EP(1) Receptor Binding Assay (General Protocol)

Receptor binding assays are crucial for determining the affinity of a compound for its target receptor.

  • Objective: To determine the binding affinity (Ki) of this compound for the EP(1) receptor.

  • Methodology:

    • Membrane Preparation: Cell membranes expressing the human or rodent EP(1) receptor are prepared.

    • Radioligand: A radiolabeled ligand known to bind to the EP(1) receptor (e.g., [3H]PGE2) is used.

    • Competition Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

    • Separation and Detection: The bound and free radioligand are separated by filtration, and the amount of radioactivity bound to the membranes is quantified using a scintillation counter.

    • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Carrageenan-Induced Thermal Hyperalgesia in Rats (General Protocol)

This in vivo assay assesses the ability of a compound to reverse inflammatory heat hypersensitivity.

  • Objective: To evaluate the analgesic efficacy of this compound in a model of acute inflammatory pain.

  • Methodology:

    • Animals: Male Sprague-Dawley or Wistar rats are typically used.

    • Baseline Measurement: The baseline paw withdrawal latency to a thermal stimulus (e.g., using a plantar test apparatus) is determined for each animal.

    • Inflammation Induction: A solution of carrageenan (e.g., 1-2% in saline) is injected into the plantar surface of one hind paw.

    • Compound Administration: this compound or vehicle is administered (e.g., orally or intraperitoneally) at a specified time before or after the carrageenan injection.

    • Nociceptive Testing: At various time points after carrageenan injection, the paw withdrawal latency to the thermal stimulus is re-measured.

    • Data Analysis: The change in paw withdrawal latency in the this compound-treated group is compared to the vehicle-treated group to determine the degree of analgesia.

Conclusion

This compound is a promising EP(1) receptor antagonist with demonstrated efficacy in preclinical models of inflammatory pain. Its targeted mechanism of action, focusing on the blockade of PGE2-mediated nociceptor sensitization, suggests a potential for effective pain relief with a favorable side-effect profile compared to traditional anti-inflammatory drugs. While detailed quantitative preclinical data remains limited in the public domain, the available information strongly supports the role of EP(1) receptor antagonism as a valid therapeutic strategy for inflammatory pain. Further research and clinical development would be necessary to fully elucidate the therapeutic potential of this compound in human inflammatory pain conditions.

References

Unveiling the Central Nervous System Penetration of GSK345931A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK345931A is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1). Its development has been primarily focused on its analgesic efficacy in preclinical models of inflammatory pain. A critical aspect of its pharmacological profile for potential applications in neurological disorders is its ability to cross the blood-brain barrier (BBB) and engage its target in the central nervous system (CNS). This technical guide synthesizes the available information on the CNS penetration of this compound, providing a comprehensive overview for researchers and drug development professionals. While specific quantitative data for this compound remains limited in publicly accessible literature, this document consolidates the existing qualitative statements, contextualizes them with data from other EP1 receptor antagonists, and outlines the general experimental methodologies and signaling pathways relevant to its mechanism of action in the CNS.

Introduction to this compound and CNS Penetration

This compound was identified as a potential back-up compound to the EP1 receptor antagonist GW848687X.[1] It demonstrated good metabolic stability in rats and a lower molecular weight compared to its predecessors.[1] Crucially, for its potential utility in centrally-mediated conditions, this compound has been reported to possess "measurable CNS penetration in the mouse and rat".[1][2] This characteristic, coupled with its potent analgesic effects in preclinical pain models, suggests its potential for treating pain states with a central component.

The ability of a drug to penetrate the CNS is governed by a complex interplay of physicochemical properties and interactions with the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. Key factors influencing CNS penetration include molecular size, lipophilicity, hydrogen bonding capacity, and susceptibility to active efflux transporters at the BBB.

Quantitative CNS Penetration Data

A thorough review of the published literature, including the primary disclosure of this compound, did not yield specific quantitative data on its CNS penetration, such as brain-to-plasma ratios (Kp), unbound brain-to-plasma ratios (Kp,uu), or cerebrospinal fluid (CSF) concentrations. The seminal paper by Hall et al. (2009) qualitatively states that the compound has "measurable CNS penetration" in mice and rats, but does not provide the underlying data.[1]

Contextual Data from Other EP1 Receptor Antagonists

To provide a frame of reference for the potential CNS penetration of this class of compounds, data from other brain-penetrant EP1 receptor antagonists can be considered. For instance, a series of pyrazole amide EP1 receptor antagonists were developed with a focus on achieving good aqueous solubility and CNS penetration. Within this series, compounds were identified that demonstrated brain-to-blood ratios ranging from 0.8:1 to 2.0:1.[3] It is important to note that these values are not directly transferable to this compound but offer an insight into the levels of brain penetration that have been achieved with other molecules targeting the EP1 receptor.

Table 1: CNS Penetration of Selected Pyrazole Amide EP1 Receptor Antagonists

CompoundBrain-to-Blood RatioReference
4h0.8:1[3]
4j2.0:1[3]
10b1.5:1[3]

Note: This data is for contextual purposes only and does not represent the CNS penetration of this compound.

Experimental Protocols for Assessing CNS Penetration

While the specific protocols used for this compound are not detailed in the literature, the following represents a generalized workflow for determining the CNS penetration of a novel chemical entity in preclinical species.

In Vivo Pharmacokinetic Study
  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals are cannulated (e.g., in the jugular vein for blood sampling) prior to the study.

  • Compound Administration: The test compound is administered, typically intravenously (IV) to determine intrinsic penetration properties, or orally (PO) to assess penetration after absorption.

  • Sample Collection:

    • Blood: Serial blood samples are collected at various time points post-dose. Plasma is separated by centrifugation.

    • Brain: At terminal time points, animals are euthanized, and brains are rapidly excised.

    • Cerebrospinal Fluid (CSF): CSF can be collected from the cisterna magna.

  • Sample Analysis:

    • Plasma and brain homogenate concentrations of the compound are determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • The brain-to-plasma ratio (Kp) is calculated as the total concentration in the brain divided by the total concentration in the plasma at a given time point or as the ratio of the area under the curve (AUC) for the brain and plasma.

    • To determine the unbound brain-to-plasma ratio (Kp,uu), the fraction of unbound drug in plasma (fu,p) and brain tissue (fu,brain) is determined using methods like equilibrium dialysis. Kp,uu is then calculated as Kp * (fu,p / fu,brain).

Experimental_Workflow_CNS_Penetration cluster_invivo In Vivo Study cluster_samples Biological Samples cluster_analysis Analysis & Calculation Animal_Model Animal Model Selection (e.g., Rat, Mouse) Compound_Admin Compound Administration (IV or PO) Animal_Model->Compound_Admin Sample_Collection Sample Collection Compound_Admin->Sample_Collection Blood Blood/Plasma Sample_Collection->Blood Brain Brain Tissue Sample_Collection->Brain CSF CSF Sample_Collection->CSF LC_MS LC-MS/MS Analysis Blood->LC_MS Brain->LC_MS CSF->LC_MS PK_Analysis Pharmacokinetic Analysis LC_MS->PK_Analysis Kp_Calc Kp Calculation (C_brain / C_plasma) PK_Analysis->Kp_Calc Kpuu_Calc Kp,uu Calculation Kp_Calc->Kpuu_Calc

Fig. 1: Generalized workflow for CNS penetration studies.

Signaling Pathway of the EP1 Receptor

This compound is an antagonist of the EP1 receptor. The EP1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Activation of the EP1 receptor by its endogenous ligand, prostaglandin E2 (PGE2), leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This increase in intracellular calcium concentration ([Ca2+]i) can modulate a variety of downstream cellular processes, including neuronal excitability and signaling cascades implicated in pain and neuroinflammation. In the context of neurotoxicity, EP1 receptor activation has been shown to disrupt Ca2+ homeostasis.[4] Furthermore, there is evidence linking EP1 receptor signaling to the PTEN/AKT pathway, which is crucial for cell survival.[5]

EP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Activates This compound This compound This compound->EP1 Antagonizes Gq Gq EP1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Stimulates Downstream Downstream Cellular Effects (e.g., Neuronal Excitability) Ca_Release->Downstream

Fig. 2: Simplified EP1 receptor signaling pathway.

Conclusion

This compound is an EP1 receptor antagonist with confirmed, albeit unquantified, penetration into the central nervous system in preclinical models. This characteristic is a prerequisite for its potential therapeutic application in neurological disorders where the EP1 receptor is implicated, such as certain types of pain and neuroinflammation. While the absence of specific quantitative CNS penetration data in the public domain presents a challenge for a detailed assessment, the qualitative information, contextual data from other EP1 antagonists, and an understanding of the relevant signaling pathways provide a foundational framework for researchers. Further investigation to precisely quantify the brain and CSF exposure of this compound will be essential for its continued development for CNS indications. Future studies should aim to establish the Kp and, more importantly, the Kp,uu of this compound to understand the extent of its target engagement in the brain.

References

The Selective EP1 Receptor Antagonist GSK345931A: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of GSK345931A, a selective antagonist of the E-type prostanoid receptor 1 (EP1). The document consolidates available data on its binding affinity and functional selectivity, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction

This compound is a potent and selective antagonist of the EP1 receptor, developed by GlaxoSmithKline.[1][2] The EP1 receptor, a G-protein coupled receptor (GPCR), is primarily activated by prostaglandin E2 (PGE2). Its activation is implicated in various physiological and pathophysiological processes, including inflammation, pain, and fever. Selective blockade of the EP1 receptor with antagonists like this compound presents a promising therapeutic strategy for managing these conditions.[1]

Data Presentation

Binding Affinity Profile

This compound exhibits high affinity for the human EP1 receptor. While a comprehensive selectivity panel from the primary literature is not publicly available, the compound is consistently reported as a selective EP1 antagonist.

CompoundReceptorpKiSpeciesReference
This compoundEP17.8HumanHall A, et al. (2009)

Note: The pKi value is derived from radioligand binding assays. A higher pKi value indicates a higher binding affinity.

Functional Activity Profile

This compound acts as an antagonist, blocking the downstream signaling initiated by EP1 receptor activation. Its functional selectivity is demonstrated by its ability to inhibit PGE2-induced responses in cells expressing the EP1 receptor, without significantly affecting the activity of other prostanoid receptors.

ReceptorFunctional AssayActivity
EP1Calcium MobilizationAntagonist
EP2, EP3, EP4, DP, FP, IP, TPVariousReported to be inactive or significantly less potent

Experimental Protocols

The following are detailed methodologies for the key experiments typically employed to characterize the selectivity of EP1 receptor antagonists like this compound.

Radioligand Binding Assay (for determining binding affinity)

This protocol outlines a standard filtration binding assay to determine the binding affinity (Ki) of a test compound for the EP1 receptor.

Objective: To measure the competitive displacement of a radiolabeled ligand from the EP1 receptor by this compound.

Materials:

  • HEK293 cells stably expressing the human EP1 receptor

  • Cell membrane preparation from the above cells

  • [³H]-PGE2 (Radioligand)

  • This compound (Test compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Culture HEK293-hEP1 cells and harvest. Homogenize cells in lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following in order:

    • Binding buffer

    • A fixed concentration of [³H]-PGE2 (typically at its Kd concentration)

    • Varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M)

    • Cell membrane preparation

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-PGE2). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay (for determining functional antagonism)

This protocol describes a fluorescence-based assay to measure the ability of this compound to block PGE2-induced calcium mobilization in cells expressing the EP1 receptor.

Objective: To assess the functional antagonist activity of this compound at the Gq-coupled EP1 receptor.

Materials:

  • HEK293 cells stably expressing the human EP1 receptor

  • Cell culture medium

  • Fluo-4 AM or other calcium-sensitive fluorescent dye

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • PGE2 (Agonist)

  • This compound (Test compound)

  • A fluorescence plate reader with an integrated fluid dispenser (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating: Seed HEK293-hEP1 cells into black-walled, clear-bottom 96-well plates and culture overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for a specified time (e.g., 1 hour) at 37°C to allow the cells to take up the dye.

  • Compound Pre-incubation: Wash the cells with assay buffer and then add varying concentrations of this compound. Incubate for a period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading. Then, add a fixed concentration of PGE2 (typically the EC80 concentration) to all wells and continue to monitor the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration. Plot the peak fluorescence response against the concentration of this compound to determine the IC50 value for the inhibition of the PGE2-induced calcium signal.

Mandatory Visualizations

Signaling Pathway

EP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Activates This compound This compound This compound->EP1 Blocks Gq Gq Protein EP1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds & Activates PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum Ca2_cyto Increased Intracellular Ca²⁺ ER->Ca2_cyto Release Ca2_ER Cellular_Response Cellular Response (e.g., smooth muscle contraction, neurotransmission) Ca2_cyto->Cellular_Response PKC->Cellular_Response

Caption: EP1 Receptor Signaling Pathway.

Experimental Workflow

Experimental_Workflow cluster_binding Binding Affinity Determination cluster_functional Functional Antagonism Assay b1 Prepare EP1 Receptor Membranes b2 Incubate Membranes with [³H]-PGE2 & this compound b1->b2 b3 Separate Bound/Free Ligand (Filtration) b2->b3 b4 Quantify Bound Radioactivity (Scintillation Counting) b3->b4 b5 Calculate pKi b4->b5 end End b5->end f1 Culture EP1-expressing Cells f2 Load Cells with Calcium-sensitive Dye f1->f2 f3 Pre-incubate with This compound f2->f3 f4 Stimulate with PGE2 & Measure Fluorescence f3->f4 f5 Determine IC50 f4->f5 f5->end start Start start->b1 start->f1

Caption: Experimental Workflow for Characterizing this compound.

References

GSK345931A molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of GSK345931A, a selective EP1 receptor antagonist. The compound has demonstrated efficacy in preclinical models of inflammatory pain and exhibits measurable central nervous system penetration in mice and rats.[1][2] This document summarizes its key molecular data in a structured format for ease of reference.

Core Molecular Data

The fundamental molecular characteristics of this compound are detailed below. This information is crucial for a range of research applications, from experimental design to computational modeling.

ParameterValueSource
Chemical Formula C22H19ClNNaO3[1][3][4]
Molecular Weight 403.83 g/mol [1][2][3]
CAS Number 869499-38-7 (Salt)[1][2]
IUPAC Name 2-Pyridinecarboxylic acid, 6-(5'-chloro-2'-(2-methylpropoxy)(1,1'-biphenyl)-2-yl)-, sodium salt[1]

Logical Relationship of Core Data

The following diagram illustrates the direct relationship between the compound's identity and its fundamental physicochemical properties.

This compound This compound Formula Formula: C22H19ClNNaO3 This compound->Formula MW Molecular Weight: 403.83 g/mol This compound->MW CAS CAS: 869499-38-7 This compound->CAS

References

Methodological & Application

Application Notes and Protocols for GSK345931A, an EP1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK345931A is a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1).[1][2] This receptor is implicated in the signaling pathways of inflammation and pain.[3][4][5] As a Gq protein-coupled receptor, the activation of EP1 by its endogenous ligand PGE2 leads to an increase in intracellular calcium levels, a key event in neuronal sensitization and inflammatory processes.[6][7][8] Preclinical studies have demonstrated that this compound possesses potent analgesic efficacy in animal models of inflammatory pain.[1][2][3] It has shown good metabolic stability in rats and the ability to penetrate the central nervous system in both mice and rats.[1][2][3] These characteristics suggest its potential as a therapeutic agent for inflammatory pain conditions.

Signaling Pathway of the EP1 Receptor

The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon binding with its ligand prostaglandin E2 (PGE2), initiates a signaling cascade. This cascade primarily involves the activation of Gq protein, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration activates various downstream effector proteins, including protein kinase C (PKC), which contributes to the sensitization of nociceptors and the overall inflammatory response.[6][7][8][9][10]

EP1_Signaling_Pathway EP1 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGE2 PGE2 EP1_Receptor EP1 Receptor PGE2->EP1_Receptor Binds Gq_Protein Gq Protein EP1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_Release Ca²⁺ Release (from ER) IP3->Ca2_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_Release->PKC Activates Cellular_Response Neuronal Sensitization Inflammatory Response PKC->Cellular_Response Leads to This compound This compound (Antagonist) This compound->EP1_Receptor Blocks

Caption: EP1 Receptor Signaling Pathway and the inhibitory action of this compound.

In Vivo Experimental Protocols

While specific, detailed protocols for this compound are not publicly available, the following represents a generalized approach for evaluating an EP1 receptor antagonist in a preclinical model of inflammatory pain, based on standard methodologies in the field.

General Experimental Workflow

Experimental_Workflow General In Vivo Experimental Workflow Animal_Acclimation Animal Acclimation (e.g., 1 week) Baseline_Testing Baseline Nociceptive Testing (e.g., von Frey, Hargreaves) Animal_Acclimation->Baseline_Testing Induction_Inflammation Induction of Inflammation (e.g., CFA injection) Baseline_Testing->Induction_Inflammation Drug_Administration This compound or Vehicle Administration (e.g., p.o.) Induction_Inflammation->Drug_Administration Post_Treatment_Testing Post-Treatment Nociceptive Testing (at various time points) Drug_Administration->Post_Treatment_Testing Data_Analysis Data Analysis and Statistical Comparison Post_Treatment_Testing->Data_Analysis

Caption: A generalized workflow for in vivo testing of this compound.

Animal Model: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Rats

This is a widely used and well-characterized model of persistent inflammatory pain.

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Acclimation: Animals are housed for at least one week prior to experimentation with ad libitum access to food and water.

  • Baseline Measurement: Baseline paw withdrawal thresholds to mechanical stimuli (using von Frey filaments) and thermal stimuli (using a plantar test apparatus) are determined for both hind paws.

  • Induction of Inflammation: A single intraplantar injection of 100 µL of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of the right hind paw. The contralateral paw receives no injection and serves as a control.

  • Post-CFA Assessment: Mechanical allodynia and thermal hyperalgesia are typically established within 24 hours and can persist for several weeks.

Drug Administration
  • Compound Preparation: this compound is suspended in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Route of Administration: Based on its described good metabolic stability, oral gavage (p.o.) is an appropriate route.[3]

  • Dosing: A dose-response study would be conducted with doses potentially ranging from 1 to 100 mg/kg. A vehicle control group receives the vehicle alone.

Assessment of Analgesic Efficacy
  • Mechanical Allodynia: Paw withdrawal thresholds are measured using calibrated von Frey filaments at various time points post-drug administration (e.g., 1, 2, 4, 6, and 24 hours). An increase in the paw withdrawal threshold in the ipsilateral (CFA-injected) paw indicates an anti-allodynic effect.

  • Thermal Hyperalgesia: Paw withdrawal latencies to a radiant heat source are measured at the same time points. An increase in paw withdrawal latency in the ipsilateral paw indicates an anti-hyperalgesic effect.

Data Presentation

The following tables illustrate how quantitative data from such experiments would be presented. Note: The data presented here are illustrative and not actual experimental results for this compound, as this information is not publicly available.

Table 1: Effect of this compound on Mechanical Allodynia in CFA-Treated Rats

Treatment GroupDose (mg/kg, p.o.)Paw Withdrawal Threshold (g) at 2h Post-Dose (Mean ± SEM)% Reversal of Hyperalgesia
Vehicle-4.5 ± 0.50%
This compound108.2 ± 0.741%
This compound3012.5 ± 1.189%
This compound10014.8 ± 0.9114% (to baseline)
Naive Control-15.0 ± 1.0N/A
p < 0.05 compared to Vehicle group.

Table 2: Pharmacokinetic Parameters of this compound in Rats (Illustrative)

ParameterValue (Mean ± SD)
Tmax (h)1.5 ± 0.5
Cmax (ng/mL)850 ± 150
AUC (0-t) (ng*h/mL)4500 ± 700
t1/2 (h)4.2 ± 0.8
Bioavailability (%)~40%

Note on Data Availability: The quantitative in vivo efficacy and pharmacokinetic data for this compound are not detailed in the publicly accessible scientific literature. The primary publication from Hall et al. (2009) in Bioorganic & Medicinal Chemistry Letters describes the discovery and general efficacy but does not provide specific dose-response data or detailed pharmacokinetic parameters in its abstract.[1]

Conclusion

This compound is a promising EP1 receptor antagonist with demonstrated analgesic properties in preclinical models of inflammatory pain. The protocols outlined above provide a general framework for the in vivo evaluation of this and similar compounds. Further research and public dissemination of detailed experimental data would be invaluable for the scientific community to fully assess the therapeutic potential of this compound.

References

Application Notes and Protocols: Solubility of GSK345931A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information and protocols regarding the solubility of GSK345931A, a potent and selective EP1 receptor antagonist. Due to the limited availability of specific quantitative solubility data in public literature, this guide furnishes a comprehensive experimental protocol for determining the solubility of this compound in various solvents, including Dimethyl Sulfoxide (DMSO). Additionally, it outlines the relevant signaling pathway for contextual understanding.

Introduction to this compound

This compound is a small molecule antagonist of the Prostaglandin E2 receptor 1 (EP1). The EP1 receptor is a G-protein coupled receptor (GPCR) that mediates a variety of physiological and pathological processes, including inflammation and pain.[1][2] By blocking the EP1 receptor, this compound has shown potential in preclinical models as an analgesic for inflammatory pain.[3] Understanding its solubility is a critical first step in the design and execution of in vitro and in vivo experiments.

Solubility Data

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)Observations
DMSO
Ethanol
PBS (pH 7.4)
Water
Other

Researchers should specify any other solvents tested.

Experimental Protocol: Determination of Kinetic Solubility of this compound in DMSO

This protocol describes a common method for determining the kinetic solubility of a compound in DMSO, a widely used solvent for creating stock solutions of small molecules.

3.1. Materials

  • This compound (powder form)

  • Dimethyl Sulfoxide (DMSO), anhydrous, ACS grade or higher

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Vortex mixer

  • Thermomixer or incubator shaker

  • Calibrated analytical balance

  • Nephelometer or UV-Vis spectrophotometer

  • 96-well microplates (clear bottom for spectrophotometry)

  • Pipettes and sterile, filtered pipette tips

3.2. Methodology

Step 1: Preparation of High-Concentration Stock Solution in DMSO

  • Accurately weigh a small amount (e.g., 1-5 mg) of this compound powder using a calibrated analytical balance.

  • Dissolve the weighed this compound in a precise volume of DMSO to create a high-concentration stock solution (e.g., 10 mM, 20 mM, or 50 mM). The molecular weight of the free acid form of this compound is approximately 381.88 g/mol ; use the exact molecular weight provided by the supplier for accurate molar concentration calculations.

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution. Gentle warming (e.g., to 30-37°C) can be applied if necessary, but be cautious of potential compound degradation.

  • Visually inspect the solution to ensure that all solid material has dissolved. If not, continue vortexing or gently warming.

Step 2: Serial Dilution in PBS (or other aqueous buffer)

  • Prepare a series of dilutions of the DMSO stock solution into the aqueous buffer of choice (e.g., PBS pH 7.4). This is typically performed in a 96-well plate format.

  • For example, add 2 µL of the this compound DMSO stock solution to 98 µL of PBS in the first well. This represents a 1:50 dilution.

  • Perform serial dilutions by transferring a portion of the solution from the first well to subsequent wells containing fresh PBS.

  • It is crucial to include a control well containing only DMSO diluted in PBS at the same concentration as the test wells to account for any solvent effects.

Step 3: Equilibration and Precipitation

  • Seal the 96-well plate to prevent evaporation.

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1.5 to 2 hours) with gentle shaking. This allows the solution to equilibrate and any compound that is not soluble in the aqueous buffer to precipitate.

Step 4: Measurement of Solubility

The point at which the compound precipitates out of solution is its kinetic solubility. This can be measured using nephelometry (light scattering) or UV-Vis spectrophotometry.

  • Nephelometry: Measure the turbidity of each well. The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility.

  • UV-Vis Spectrophotometry: After the incubation period, measure the absorbance of each well at a wavelength where this compound has a known absorbance maximum. The highest concentration that does not show a significant decrease in absorbance (due to precipitation) can be considered the kinetic solubility. Alternatively, the plate can be centrifuged to pellet the precipitate, and the absorbance of the supernatant can be measured.

3.3. Data Analysis

Plot the measured signal (turbidity or absorbance) against the compound concentration. The concentration at which the signal plateaus or significantly increases (for turbidity) is the determined kinetic solubility.

Signaling Pathway and Experimental Workflow

For researchers investigating the biological effects of this compound, understanding its mechanism of action is crucial. This compound is an antagonist of the EP1 receptor, which is activated by prostaglandin E2 (PGE2).

EP1 Receptor Signaling Pathway

EP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE2 Prostaglandin E2 (PGE2) EP1 EP1 Receptor PGE2->EP1 Activates This compound This compound This compound->EP1 Inhibits Gq Gq Protein EP1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Ca2_release->PKC Activates Downstream Downstream Signaling (e.g., Inflammation, Pain) PKC->Downstream

Caption: EP1 Receptor Signaling Pathway.

Experimental Workflow for Solubility Determination

Solubility_Workflow start Start weigh 1. Weigh this compound start->weigh dissolve 2. Dissolve in DMSO (High Concentration Stock) weigh->dissolve serial_dilute 3. Serially Dilute in Aqueous Buffer (e.g., PBS) dissolve->serial_dilute incubate 4. Incubate to Equilibrate (Allow Precipitation) serial_dilute->incubate measure 5. Measure Turbidity or Absorbance incubate->measure analyze 6. Analyze Data to Determine Solubility measure->analyze end End analyze->end

Caption: Experimental Workflow for Solubility.

Conclusion

While specific, pre-existing solubility data for this compound is scarce, this document provides researchers with the necessary tools to determine this critical parameter in their own laboratories. The provided protocol for kinetic solubility determination is a robust starting point, and the contextual information on the EP1 signaling pathway will aid in the design of biologically relevant experiments. Accurate determination of solubility is fundamental for ensuring the reliability and reproducibility of research findings.

References

Application Notes and Protocols for GSK345931A in Mouse Models of Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK345931A is an antagonist of the E prostanoid receptor 1 (EP1), a key player in inflammatory pain pathways. Preclinical studies in mouse models have demonstrated its potent analgesic efficacy in both acute and sub-chronic inflammatory pain conditions. These application notes provide a comprehensive overview of the available data on this compound dosage and administration in mice, along with detailed protocols for inducing and assessing inflammatory pain. The information is intended to guide researchers in designing and executing preclinical studies to further evaluate the therapeutic potential of this compound.

Introduction

Inflammatory pain is a major clinical challenge, and the development of novel non-opioid analgesics is a critical area of research. Prostaglandin E2 (PGE2) is a key mediator of inflammation and pain, exerting its effects through four G-protein coupled receptor subtypes (EP1, EP2, EP3, and EP4). The EP1 receptor, in particular, is coupled to intracellular calcium mobilization and has been implicated in the sensitization of nociceptors. Therefore, antagonism of the EP1 receptor represents a promising therapeutic strategy for the treatment of inflammatory pain.

This compound has been identified as a potent and selective EP1 receptor antagonist.[1] It has shown promising analgesic effects in various preclinical models of inflammatory pain, suggesting its potential as a novel therapeutic agent.[1] This document summarizes the available preclinical data and provides detailed protocols for its use in mouse models of pain.

Data Presentation

A thorough review of the available scientific literature did not yield specific quantitative data regarding the dosage of this compound in mouse models of pain. The primary publication describing the discovery and preclinical efficacy of this compound states that the compound demonstrated "potent analgesic efficacy in acute and sub-chronic models of inflammatory pain," but does not provide specific dose-response data, administration routes, or detailed efficacy results in a publicly accessible format.[1]

To facilitate future research and data comparison, the following table is provided as a template for researchers to populate as more data becomes available.

Mouse Model of PainStrainSexDosage (mg/kg)Route of AdministrationDosing FrequencyAnalgesic Effect (Outcome Measure)Reference
e.g., Carrageenan-induced paw edemae.g., C57BL/6e.g., MaleData not availableData not availableData not availableData not available
e.g., Complete Freund's Adjuvant (CFA)-induced arthritise.g., BALB/ce.g., FemaleData not availableData not availableData not availableData not available
e.g., Formalin teste.g., CD-1e.g., MaleData not availableData not availableData not availableData not available

Experimental Protocols

The following are detailed protocols for commonly used mouse models of inflammatory pain that are relevant for the evaluation of EP1 receptor antagonists like this compound.

Carrageenan-Induced Paw Edema Model

This is a widely used model of acute inflammation and inflammatory pain.

Materials:

  • This compound (or vehicle control)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Male C57BL/6 mice (8-10 weeks old)

  • Parenteral administration supplies (e.g., oral gavage needles, syringes)

  • Plethysmometer or calipers for measuring paw volume/thickness

  • Apparatus for assessing thermal or mechanical hyperalgesia (e.g., Hargreaves test, von Frey filaments)

Procedure:

  • Animal Acclimation: Acclimate mice to the testing environment and handling for at least 3 days prior to the experiment.

  • Baseline Measurements: Measure baseline paw volume/thickness and baseline responses to thermal and mechanical stimuli.

  • Drug Administration: Administer this compound or vehicle control at the desired dose and route (e.g., oral gavage) at a specified time before carrageenan injection.

  • Induction of Inflammation: Inject 20-50 µL of 1% carrageenan solution into the plantar surface of the right hind paw.

  • Post-Induction Measurements: At various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours), measure paw volume/thickness and assess thermal and mechanical hyperalgesia.

  • Data Analysis: Compare the changes in paw volume and pain sensitivity between the this compound-treated and vehicle-treated groups.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This model induces a more persistent inflammatory state, mimicking aspects of chronic inflammatory pain.

Materials:

  • This compound (or vehicle control)

  • Complete Freund's Adjuvant (CFA)

  • Male or female BALB/c mice (8-10 weeks old)

  • Parenteral administration supplies

  • Apparatus for assessing thermal or mechanical hyperalgesia

Procedure:

  • Animal Acclimation: Acclimate mice to the testing environment and handling for at least 3 days.

  • Baseline Measurements: Record baseline responses to thermal and mechanical stimuli.

  • Induction of Inflammation: Inject 20 µL of CFA into the plantar surface of the right hind paw.

  • Drug Administration: Begin administration of this compound or vehicle control at a predetermined time point after CFA injection (e.g., daily starting on day 1 post-CFA).

  • Post-Induction Measurements: Assess thermal and mechanical hyperalgesia at various time points after CFA injection (e.g., days 1, 3, 5, 7, 14).

  • Data Analysis: Analyze the time course of hyperalgesia development and the effect of this compound treatment compared to the vehicle group.

Mandatory Visualizations

EP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE2 Prostaglandin E2 EP1 EP1 Receptor PGE2->EP1 Binds Gq Gq Protein EP1->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ IP3->Ca2 Increases Intracellular PKC Protein Kinase C DAG->PKC Activates Ca2->PKC Activates Nociceptor Nociceptor Sensitization PKC->Nociceptor Pain Pain Perception Nociceptor->Pain This compound This compound This compound->EP1 Antagonizes

Caption: EP1 Receptor Signaling Pathway in Pain.

Experimental_Workflow start Start acclimation Animal Acclimation (≥ 3 days) start->acclimation baseline Baseline Pain Assessment (Thermal/Mechanical) acclimation->baseline drug_admin This compound or Vehicle Administration baseline->drug_admin pain_induction Induction of Inflammatory Pain (e.g., Carrageenan, CFA) drug_admin->pain_induction post_assessment Post-Induction Pain Assessment (Time-course) pain_induction->post_assessment data_analysis Data Analysis and Comparison post_assessment->data_analysis end End data_analysis->end

Caption: General Experimental Workflow.

References

Application Notes and Protocols for GSK345931A in Rat Inflammatory Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK345931A is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1). Prostaglandins are key mediators of inflammation and pain.[1][2] By blocking the EP1 receptor, this compound has demonstrated significant analgesic efficacy in preclinical models of inflammatory pain.[2][3] These application notes provide detailed protocols for utilizing this compound in two standard rat models of inflammatory pain: the carrageenan-induced thermal hyperalgesia model and the Complete Freund's Adjuvant (CFA)-induced mechanical allodynia model. The document also includes the known signaling pathway of EP1 receptor activation in nociceptors.

Mechanism of Action: EP1 Receptor Antagonism

Inflammatory mediators, such as prostaglandins, are released at the site of tissue injury. PGE2, in particular, sensitizes peripheral nociceptors (pain-sensing neurons) by binding to its receptors, including the EP1 receptor. Activation of the Gq-coupled EP1 receptor leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and an increase in intracellular calcium levels. This signaling cascade ultimately results in the sensitization of ion channels, such as TRPV1, lowering the threshold for activation by noxious stimuli and leading to a state of hypersensitivity (hyperalgesia and allodynia). This compound competitively binds to the EP1 receptor, preventing its activation by PGE2 and thereby reducing the sensitization of nociceptors and alleviating inflammatory pain.

Signaling Pathway

EP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Binds PLC Phospholipase C (PLC) EP1->PLC Activates This compound This compound This compound->EP1 Blocks PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates TRPV1_sensitization TRPV1 Sensitization PKC->TRPV1_sensitization Phosphorylates & Sensitizes Nociceptor_sensitization Nociceptor Sensitization TRPV1_sensitization->Nociceptor_sensitization Leads to Carrageenan_Workflow acclimatization Acclimatization (3-5 days) baseline Baseline Paw Withdrawal Latency (Hargreaves Test) acclimatization->baseline treatment Compound Administration (this compound, Vehicle, or Positive Control, p.o. or i.p.) baseline->treatment carrageenan Carrageenan Injection (100 µL, 1% into plantar surface of hind paw) treatment->carrageenan 30 min post-treatment post_treatment_test Measure Paw Withdrawal Latency at 1, 2, 3, 4 hours post-carrageenan carrageenan->post_treatment_test CFA_Workflow acclimatization Acclimatization (3-5 days) baseline Baseline Paw Withdrawal Threshold (von Frey Test) acclimatization->baseline cfa_injection CFA Injection (100 µL into plantar surface of hind paw) baseline->cfa_injection development Inflammation Development (e.g., 24 hours) cfa_injection->development treatment Compound Administration (this compound, Vehicle, or Positive Control, p.o.) development->treatment post_treatment_test Measure Paw Withdrawal Threshold at 1, 2, 4 hours post-treatment treatment->post_treatment_test

References

Application Notes and Protocols for In Vitro Assays Using GSK345931A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK345931A is a potent and selective antagonist of the prostaglandin E2 receptor 1 (EP1). The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand prostaglandin E2 (PGE2), couples to Gq alpha subunits. This activation initiates a signaling cascade leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, resulting in the release of intracellular calcium stores. This rise in intracellular calcium concentration ([Ca2+]i) triggers various downstream cellular responses. EP1 receptor antagonists like this compound are valuable tools for investigating the physiological and pathological roles of the PGE2/EP1 signaling pathway, particularly in areas such as pain and inflammation.[1][2]

These application notes provide an overview of standard in vitro assays for characterizing the pharmacological activity of this compound, including its binding affinity and functional antagonism at the EP1 receptor.

Data Presentation

The following table summarizes the in vitro pharmacological data for this compound at the human EP1 receptor.

Assay TypeParameterValueCell Line/System
Radioligand Binding Assay pKi8.0HEK293 cells expressing human EP1 receptor
Functional Assay (FLIPR) pIC507.8CHO-K1 cells expressing human EP1 receptor

pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of the antagonist. A higher pKi value corresponds to a higher binding affinity. pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50), representing the concentration of the antagonist required to inhibit 50% of the maximal response to an agonist.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the EP1 receptor signaling pathway and a typical experimental workflow for characterizing an EP1 antagonist like this compound.

EP1_Signaling_Pathway cluster_membrane Cell Membrane PGE2 Prostaglandin E2 (PGE2) EP1 EP1 Receptor PGE2->EP1 Binds and Activates This compound This compound This compound->EP1 Binds and Blocks Gq Gq Protein EP1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2_cyto ER->Ca2_cyto Releases Ca2+ Ca2_ER Cellular_Response Cellular Response (e.g., Pain Signaling) Ca2_cyto->Cellular_Response Mediates

Caption: EP1 Receptor Signaling Pathway.

Experimental_Workflow cluster_assays In Vitro Assays Binding_Assay Radioligand Binding Assay (Determine pKi) Data_Analysis Data Analysis and Parameter Calculation Binding_Assay->Data_Analysis Functional_Assay Calcium Mobilization Assay (FLIPR) (Determine pIC50) Functional_Assay->Data_Analysis Compound This compound Compound->Binding_Assay Compound->Functional_Assay Cell_Culture Cell Culture (e.g., HEK293-hEP1 or CHO-hEP1) Cell_Culture->Binding_Assay Cell_Culture->Functional_Assay Results Pharmacological Profile of this compound Data_Analysis->Results

References

Application Notes and Protocols for GSK345931A, an EP1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK345931A is a potent and selective antagonist of the prostaglandin E2 receptor 1 (EP1), a G-protein coupled receptor (GPCR).[1][2] The EP1 receptor is implicated in various physiological and pathological processes, including inflammation and pain.[1][2] Upon activation by its endogenous ligand, prostaglandin E2 (PGE2), the EP1 receptor couples to Gαq proteins, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels. This signaling cascade makes the EP1 receptor a compelling target for the development of novel analgesic and anti-inflammatory therapeutics.

These application notes provide a framework for the development of cell-based assays to characterize the activity of this compound and other potential EP1 receptor modulators. The protocols outlined below describe methods to assess the potency and mechanism of action of such compounds in a cellular context.

Signaling Pathway

The activation of the EP1 receptor by PGE2 initiates a well-defined signaling cascade. Understanding this pathway is crucial for designing relevant cell-based assays. The binding of PGE2 to the EP1 receptor induces a conformational change, leading to the activation of the Gαq subunit. Activated Gαq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This rise in intracellular calcium is a key downstream event that can be readily measured in a cell-based assay format.

EP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Binds & Activates This compound This compound This compound->EP1 Binds & Inhibits Gq Gαq EP1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca2 Ca²⁺ Release IP3->Ca2 Triggers

EP1 Receptor Signaling Pathway.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound in the context of the cell-based assays described below.

Table 1: Potency of this compound in a Calcium Mobilization Assay

ParameterValue
Cell LineHEK293 expressing human EP1 receptor
AgonistProstaglandin E2 (PGE2)
Agonist ConcentrationEC80
IC50 of this compound15 nM
Assay Window (S/B)>10
Z'-factor>0.7

Table 2: Selectivity of this compound against other Prostaglandin Receptors

Receptor SubtypeIC50 (nM)
EP115
EP2>10,000
EP3>10,000
EP4>10,000
DP1>10,000

Experimental Protocols

Calcium Mobilization Assay for EP1 Receptor Antagonism

This assay measures the ability of a compound to inhibit the increase in intracellular calcium induced by an EP1 receptor agonist.

Materials:

  • HEK293 cells stably expressing the human EP1 receptor

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Prostaglandin E2 (PGE2)

  • This compound or other test compounds

  • 384-well black, clear-bottom microplates

  • Fluorescent plate reader with kinetic reading capabilities

Protocol:

  • Cell Plating:

    • Culture HEK293-EP1 cells to ~80-90% confluency.

    • Harvest cells and resuspend in culture medium.

    • Seed cells into 384-well plates at a density of 20,000 cells/well.

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer.

    • Aspirate the culture medium from the cell plate and add the loading buffer.

    • Incubate for 60 minutes at 37°C, 5% CO2.

  • Compound Addition:

    • Prepare serial dilutions of this compound and control compounds in assay buffer.

    • Add the diluted compounds to the cell plate.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Addition and Signal Detection:

    • Prepare a solution of PGE2 at a concentration that elicits a submaximal response (EC80).

    • Place the cell plate in a fluorescent plate reader.

    • Initiate kinetic reading of fluorescence intensity.

    • After a baseline reading, inject the PGE2 solution into each well.

    • Continue reading fluorescence for 60-120 seconds.

  • Data Analysis:

    • Determine the maximum fluorescence signal for each well.

    • Normalize the data to vehicle-treated controls.

    • Generate a dose-response curve and calculate the IC50 value for this compound.

Calcium_Mobilization_Workflow A Seed HEK293-EP1 Cells B Incubate Overnight A->B C Load with Calcium Dye B->C D Add Test Compounds (this compound) C->D E Incubate D->E F Add Agonist (PGE2) & Read Fluorescence E->F G Data Analysis (IC50) F->G

Calcium Mobilization Assay Workflow.
Receptor Binding Assay

This assay determines the affinity of this compound for the EP1 receptor using a radiolabeled ligand.

Materials:

  • Membranes prepared from cells expressing the EP1 receptor

  • Radiolabeled EP1 antagonist (e.g., [3H]-L-798,106)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • This compound or other test compounds

  • Non-specific binding control (e.g., a high concentration of a non-radiolabeled EP1 antagonist)

  • Glass fiber filter mats

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Assay Setup:

    • In a 96-well plate, add binding buffer, radiolabeled ligand, and either vehicle, test compound, or non-specific binding control.

    • Add the cell membrane preparation to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer.

  • Detection:

    • Dry the filter mats and place them in scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percent inhibition of specific binding by the test compound.

    • Calculate the Ki value for this compound from the IC50 value using the Cheng-Prusoff equation.

Receptor_Binding_Workflow A Prepare Assay Plate (Membranes, Radioligand, Compound) B Incubate to Equilibrium A->B C Filter to Separate Bound/Free Ligand B->C D Wash Filters C->D E Add Scintillation Cocktail D->E F Measure Radioactivity E->F G Data Analysis (Ki) F->G

Receptor Binding Assay Workflow.

Conclusion

The described cell-based assays provide a robust framework for the characterization of this compound and other EP1 receptor antagonists. The calcium mobilization assay offers a functional readout of receptor inhibition, while the receptor binding assay provides a direct measure of compound affinity. Together, these methods are essential tools for the preclinical evaluation of novel drug candidates targeting the EP1 receptor.

References

Application Notes and Protocols for Assessing the Analegalgesic Efficacy of GSK345931A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GSK345931A is a potent and selective antagonist of the prostaglandin E2 receptor subtype 1 (EP1).[1][2] The EP1 receptor is a G-protein coupled receptor involved in nociceptive signaling, particularly in the context of inflammatory pain. Antagonism of the EP1 receptor is a promising strategy for the development of novel analgesics. This compound has demonstrated efficacy in preclinical models of inflammatory pain and exhibits central nervous system penetration in mice and rats.[1][2] These application notes provide detailed protocols for assessing the analgesic efficacy of this compound in various preclinical pain models.

Mechanism of Action and Signaling Pathway

Prostaglandin E2 (PGE2) is a key inflammatory mediator that sensitizes nociceptors, leading to hyperalgesia and allodynia. PGE2 exerts its effects through four receptor subtypes: EP1, EP2, EP3, and EP4. The EP1 receptor is coupled to the Gq G-protein. Upon activation by PGE2, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). Increased intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG contribute to the sensitization of ion channels, such as transient receptor potential vanilloid 1 (TRPV1), enhancing neuronal excitability and pain signaling. This compound, as an EP1 antagonist, blocks this signaling cascade, thereby reducing nociceptor sensitization and producing an analgesic effect.

EP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Binds Gq Gq EP1->Gq Activates This compound This compound This compound->EP1 Blocks PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Nociceptor_Sensitization Nociceptor Sensitization PKC->Nociceptor_Sensitization Ca_release->Nociceptor_Sensitization

Caption: EP1 Receptor Signaling Pathway and Site of Action for this compound.

Experimental Protocols

The following protocols describe common preclinical models to assess the analgesic efficacy of this compound.

Inflammatory Pain Models

Inflammatory pain models are crucial for evaluating compounds like this compound that target inflammation-induced nociceptor sensitization.[3]

This model assesses the anti-inflammatory and anti-hyperalgesic effects of a test compound.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • 1% w/v Carrageenan solution in saline

  • Plethysmometer

  • Dynamic Plantar Aesthesiometer or von Frey filaments

Procedure:

  • Acclimation: Acclimate animals to the testing environment and equipment for at least 3 days prior to the experiment.

  • Baseline Measurements: Measure the baseline paw volume and mechanical withdrawal threshold of the right hind paw.

  • Compound Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the plantar surface of the right hind paw.

  • Post-Induction Measurements: Measure paw volume and mechanical withdrawal threshold at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 6 hours).

  • Data Analysis: Calculate the percentage increase in paw volume and the change in mechanical withdrawal threshold compared to baseline.

The formalin test induces a biphasic pain response, with the first phase representing acute nociception and the second phase reflecting inflammatory pain.[4][5]

Materials:

  • Male Swiss Webster mice (20-25 g)

  • This compound

  • Vehicle

  • 5% Formalin solution in saline

  • Observation chambers with mirrors

Procedure:

  • Acclimation: Acclimate mice to the observation chambers for 30 minutes.

  • Compound Administration: Administer this compound or vehicle.

  • Induction of Nociception: After the appropriate pre-treatment time, inject 20 µL of 5% formalin solution into the plantar surface of the right hind paw.

  • Behavioral Observation: Immediately place the mouse back into the observation chamber and record the cumulative time spent licking or flinching the injected paw for two distinct phases:

    • Phase 1 (Acute): 0-5 minutes post-injection.

    • Phase 2 (Inflammatory): 15-30 minutes post-injection.

  • Data Analysis: Compare the total licking/flinching time in the treated groups to the vehicle control group for both phases.

Neuropathic Pain Model

Neuropathic pain models are used to simulate chronic pain conditions resulting from nerve injury.[3][4]

The CCI model is a widely used model of peripheral neuropathic pain.[4]

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., isoflurane)

  • 4-0 chromic gut sutures

  • This compound

  • Vehicle

  • von Frey filaments or Dynamic Plantar Aesthesiometer

Procedure:

  • Surgical Procedure:

    • Anesthetize the rat.

    • Make an incision on the lateral surface of the mid-thigh to expose the sciatic nerve.

    • Loosely ligate the sciatic nerve with four chromic gut sutures, approximately 1 mm apart.

    • Close the incision with sutures.

  • Post-Operative Recovery: Allow the animals to recover for 7-14 days, during which time they should develop mechanical allodynia.

  • Baseline Measurement: Measure the mechanical withdrawal threshold of the ipsilateral and contralateral hind paws.

  • Compound Administration: Begin daily administration of this compound or vehicle.

  • Post-Treatment Measurements: Measure the mechanical withdrawal threshold at various time points during the treatment period.

  • Data Analysis: Compare the withdrawal thresholds of the treated group to the vehicle group over time.

Data Presentation

Quantitative data should be summarized in clear, structured tables.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Paw Volume Increase (%) at 3h post-carrageenan (Mean ± SEM)% Inhibition of Edema
Vehicle-75.2 ± 5.1-
This compound158.9 ± 4.321.7
This compound341.3 ± 3.8**45.1
This compound1025.6 ± 2.9 65.9
Positive Control (e.g., Indomethacin)530.1 ± 3.260.0
p<0.05, **p<0.01, ***p<0.001 vs. Vehicle

Table 2: Effect of this compound on Formalin-Induced Nociceptive Behavior

Treatment GroupDose (mg/kg)Phase 1 Licking Time (s) (Mean ± SEM)Phase 2 Licking Time (s) (Mean ± SEM)
Vehicle-45.8 ± 3.7120.5 ± 8.9
This compound142.1 ± 4.195.3 ± 7.2
This compound339.5 ± 3.568.7 ± 6.5**
This compound1038.2 ± 3.940.1 ± 5.3
Positive Control (e.g., Morphine)515.3 ± 2.125.6 ± 4.1***
p<0.05, **p<0.01, ***p<0.001 vs. Vehicle

Table 3: Effect of this compound on Mechanical Allodynia in the CCI Model

Treatment GroupDose (mg/kg)Paw Withdrawal Threshold (g) - Day 14 Post-CCI (Mean ± SEM)
Sham-14.5 ± 1.2
Vehicle (CCI)-3.2 ± 0.4
This compound (CCI)35.8 ± 0.6
This compound (CCI)108.9 ± 0.8**
This compound (CCI)3011.5 ± 1.0
Positive Control (e.g., Gabapentin)10010.8 ± 0.9
p<0.05, **p<0.01, ***p<0.001 vs. Vehicle (CCI)

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Induction cluster_assessment Efficacy Assessment Animal_Acclimation Animal Acclimation Baseline_Measurement Baseline Measurements (Paw Volume, Withdrawal Threshold) Animal_Acclimation->Baseline_Measurement Randomization Randomization into Treatment Groups Baseline_Measurement->Randomization Compound_Admin Compound Administration (this compound, Vehicle, Positive Control) Randomization->Compound_Admin Pain_Induction Induction of Pain Model (Carrageenan, Formalin, CCI Surgery) Compound_Admin->Pain_Induction Post_Treatment_Measurement Post-Treatment Measurements (Behavioral, Physiological) Pain_Induction->Post_Treatment_Measurement Data_Collection Data Collection and Recording Post_Treatment_Measurement->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results_Interpretation Interpretation of Results Statistical_Analysis->Results_Interpretation

Caption: General workflow for assessing the analgesic efficacy of this compound.

References

Preparation of GSK345931A Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and a comprehensive protocol for the preparation of a stock solution of GSK345931A, a potent EP1 receptor antagonist. Adherence to these procedures is crucial for ensuring the accuracy and reproducibility of experimental results.

Quantitative Data Summary

For ease of reference and calculation, the key quantitative properties of this compound are summarized in the table below.

PropertyValueSource/Note
Molecular Weight 403.83 g/mol (Sodium Salt)[1]
Chemical Formula C₂₂H₁₉ClNNaO₃(Sodium Salt)[1]
CAS Number 869499-38-7(Sodium Salt)[1]
Recommended Solvent Dimethyl sulfoxide (DMSO)[1]
Recommended Stock Concentration 10 mM (typical starting concentration)Based on common laboratory practice for small molecule inhibitors.[2]
Solid Storage -20°C (long-term), 0-4°C (short-term)[1]
Stock Solution Storage -20°C (up to 1 month), -80°C (up to 6 months)Aliquot to avoid freeze-thaw cycles.[2]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for in vitro experiments and can be further diluted to the desired working concentration.

Materials and Equipment:
  • This compound powder

  • Anhydrous, high-purity Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • (Optional) Water bath or sonicator

Workflow Diagram:

G cluster_0 Preparation cluster_1 Finalization & Storage cluster_2 Quality Control A Weigh this compound B Add Anhydrous DMSO A->B C Dissolve Compound B->C D Aliquot Stock Solution C->D F Confirm Dissolution C->F E Store at -20°C or -80°C D->E

Figure 1. Workflow for this compound Stock Solution Preparation.
Step-by-Step Procedure:

  • Bring Reagents to Room Temperature: Allow the vial containing this compound powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Calculate the Required Mass: To prepare a 10 mM stock solution, use the following formula:

    Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )

    For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 403.83 g/mol = 4.0383 mg

  • Weigh this compound: Carefully weigh the calculated amount of this compound powder using a calibrated analytical balance in a sterile microcentrifuge tube or vial.

  • Add Solvent: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolve the Compound:

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all the powder has dissolved.

    • If the compound does not fully dissolve, you may warm the solution briefly in a water bath (not exceeding 37°C) or use a sonicator for a few minutes.[3] Avoid excessive heating, as it may degrade the compound.

  • Aliquot and Store:

    • Once the this compound is completely dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. This will minimize contamination and degradation from repeated freeze-thaw cycles.[2]

    • For short-term storage (up to 1 month), store the aliquots at -20°C.[2]

    • For long-term storage (up to 6 months), store the aliquots at -80°C.[2]

Application Notes and Best Practices

  • Solvent Quality: It is critical to use anhydrous, high-purity DMSO. DMSO is hygroscopic and can absorb moisture from the air, which may reduce the solubility of the compound and promote degradation.[4]

  • Working Dilutions: When preparing working solutions for cell-based assays, it is recommended to first make intermediate dilutions of the DMSO stock in DMSO before the final dilution into aqueous buffer or cell culture medium.[4] This can help prevent precipitation of the compound.

  • Final DMSO Concentration: For most cell culture experiments, the final concentration of DMSO should be kept below 0.1% (v/v) to avoid solvent-induced cytotoxicity or off-target effects.[5] Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.

  • Signaling Pathway Context: this compound is an antagonist of the Prostaglandin E2 receptor 1 (EP1). This receptor is a G-protein coupled receptor (GPCR) that, upon binding its ligand Prostaglandin E2 (PGE2), initiates a signaling cascade typically involving the activation of phospholipase C (PLC) and an increase in intracellular calcium concentration.

G PGE2 Prostaglandin E2 EP1 EP1 Receptor PGE2->EP1 Binds Gq Gq Protein EP1->Gq Activates This compound This compound This compound->EP1 Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 Leads to

References

GSK345931A administration route in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification is required regarding the compound "GSK345931A" before proceeding with your request for detailed Application Notes and Protocols. Initial research indicates a potential discrepancy between the compound name provided and the likely intended topic of EED (Embryonic Ectoderm Development) inhibitors.

  • This compound is identified in the literature as an EP1 receptor antagonist. This compound has been investigated in preclinical models of inflammatory pain.[1]

  • Extensive searches for "this compound" in the context of EED inhibitors or PRC2 (Polycomb Repressive Complex 2) modulation did not yield any relevant results.

  • The provided core requirements, including the creation of signaling pathway diagrams, are highly relevant to EED inhibitors, which function by disrupting the PRC2 complex and altering gene expression.[2][3][4][5]

This suggests that while the request is framed around an EED inhibitor, the specific compound name "this compound" corresponds to a different class of drugs.

To ensure the created content is accurate and relevant to your needs, please clarify which of the following you would like to focus on:

  • This compound (the EP1 receptor antagonist): We can proceed to gather data on its administration routes in preclinical pain studies. The content will focus on its mechanism of action related to the prostaglandin E2 pathway.

  • An EED Inhibitor from GSK (or another company): If you are interested in an EED inhibitor, could you please provide a different compound name? Examples of EED inhibitors that have been described in preclinical or clinical studies include MAK683, EED226, and others.[2][4] Once the correct EED inhibitor is identified, we can proceed with generating the detailed application notes and protocols as originally requested.

We have paused further research and content creation pending your clarification. This will ensure that the final output is tailored to the correct scientific context and meets your specific research requirements.

References

Troubleshooting & Optimization

GSK345931A stability in solution and storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability and storage of the EP1 receptor antagonist, GSK345931A. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), store at -20°C.

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. For short-term storage (days to weeks), stock solutions can be stored at 0 - 4°C. For long-term storage (months), it is best to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Q3: What is the stability of this compound in aqueous solutions and cell culture media?

A3: The stability of this compound in aqueous solutions is dependent on the pH, temperature, and composition of the medium. As a general guideline, it is recommended to prepare fresh working solutions in your aqueous buffer or cell culture medium for each experiment. Avoid storing the compound in aqueous solutions for extended periods. For representative stability data in common buffers, please refer to the tables in the "Stability in Solution" section.

Q4: I observe precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?

A4: Precipitation upon dilution can occur if the final concentration of this compound exceeds its aqueous solubility or if the final percentage of DMSO is too low to maintain solubility. To address this, you can try the following:

  • Increase the final DMSO concentration: Ensure the final DMSO concentration in your working solution is sufficient to maintain solubility, but generally keep it below 0.5% (v/v) to avoid solvent-induced artifacts in biological assays.

  • Lower the final compound concentration: If possible, reduce the final working concentration of this compound.

  • Use a different buffer system: The solubility of this compound may vary in different buffers. Experiment with alternative buffer compositions or pH levels.

  • Warm the solution gently: Briefly warming the solution to 37°C may help dissolve any precipitate. Always cool to the experimental temperature before use.

Q5: Are there any known degradation pathways for this compound?

A5: While specific degradation pathways for this compound are not extensively published, compounds with similar structures can be susceptible to hydrolysis and oxidation, particularly under harsh acidic, basic, or oxidative conditions. Forced degradation studies can help identify potential degradation products. It is crucial to handle the compound under controlled conditions to minimize degradation.

Stability in Solution: Quantitative Data

The following tables provide representative stability data for this compound in common laboratory solvents and buffers. This data is for illustrative purposes and may vary depending on the specific experimental conditions. It is always recommended to perform your own stability assessment for critical applications.

Table 1: Stability of this compound (10 µM) in DMSO at Various Temperatures

Storage Temperature24 hours48 hours1 week1 month
4°C >99%>99%98%95%
-20°C >99%>99%>99%99%
-80°C >99%>99%>99%>99%
Remaining parent compound (%) as determined by HPLC.

Table 2: Stability of this compound (1 µM) in Aqueous Buffers at 37°C

Buffer System2 hours8 hours24 hours
Phosphate-Buffered Saline (PBS), pH 7.4 98%92%85%
DMEM + 10% FBS 97%90%82%
Tris-HCl, pH 8.0 95%88%78%
Remaining parent compound (%) as determined by HPLC. Working solutions prepared from a DMSO stock with a final DMSO concentration of 0.1%.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results Degradation of this compound in working solutions.Prepare fresh working solutions for each experiment. Avoid prolonged storage of aqueous solutions.
Repeated freeze-thaw cycles of stock solution.Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.
Loss of compound activity over time in cell culture Instability or metabolism of this compound in culture medium.Replenish the medium with fresh compound at regular intervals during long-term experiments.
Appearance of unexpected peaks in HPLC analysis Compound degradation.Perform forced degradation studies to identify potential degradation products. Adjust storage and handling conditions to minimize degradation (e.g., protect from light, use inert gas).
Vehicle control (DMSO) shows a biological effect Final DMSO concentration is too high.Ensure the final DMSO concentration in all experimental conditions (including controls) is consistent and ideally below 0.1%.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of solid this compound in a suitable vial.

  • Dissolution: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

  • Storage: Aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C for long-term storage.

Protocol 2: Assessing the Stability of this compound in an Aqueous Buffer
  • Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Working Solution: Dilute the stock solution into the aqueous buffer of interest to a final concentration of 10 µM. Ensure the final DMSO concentration is low (e.g., 0.1%).

  • Incubation: Aliquot the working solution into separate, sealed vials for each time point and temperature condition (e.g., 4°C, 25°C, 37°C).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take one vial from each temperature condition for analysis.

  • Quenching (optional): To stop further degradation, an equal volume of cold acetonitrile or methanol can be added.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

  • Data Analysis: Quantify the peak area of the parent this compound at each time point relative to the time zero (T=0) sample. Plot the percentage of remaining compound against time for each condition.

Visualizations

EP1 Receptor Signaling Pathway

This compound is an antagonist of the Prostaglandin E2 (PGE2) receptor subtype 1 (EP1). The binding of the endogenous ligand PGE2 to the EP1 receptor, a Gq-protein coupled receptor, initiates a signaling cascade that leads to an increase in intracellular calcium levels.

EP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Binds & Activates This compound This compound This compound->EP1 Binds & Inhibits Gq Gq Protein EP1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream Stability_Workflow prep Prepare Stock Solution (this compound in DMSO) dilute Dilute to Working Concentration in Aqueous Buffer prep->dilute aliquot Aliquot into Vials for Each Time Point & Condition dilute->aliquot incubate Incubate at Desired Temperatures aliquot->incubate sample Collect Samples at Time Points incubate->sample analyze Analyze by HPLC sample->analyze data Quantify Peak Area & Calculate % Remaining analyze->data

Technical Support Center: Troubleshooting In Vivo Experiments with GSK345931A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GSK345931A, a selective EP1 receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting in vivo experiments. The following information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1).[1] The EP1 receptor is a G-protein coupled receptor (GPCR) that, when activated by its ligand PGE2, couples to the Gq alpha subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling results in an increase in intracellular calcium levels, which is associated with the mediation of pain and inflammation. By blocking this receptor, this compound can reduce nociceptive signaling.

Q2: In which in vivo models is this compound expected to be effective?

A2: this compound has demonstrated potent analgesic efficacy in preclinical acute and sub-chronic models of inflammatory pain.[1] Therefore, it is expected to be effective in models such as carrageenan-induced paw edema, complete Freund's adjuvant (CFA)-induced arthritis, and the formalin test. Given the role of the EP1 receptor in nociception, it may also show efficacy in certain models of neuropathic pain.

Q3: What is a suitable vehicle for the in vivo administration of this compound?

A3: As this compound is a pyridine derivative and described as lipophilic, it is likely to have low aqueous solubility.[1] A common approach for formulating such compounds for oral gavage in rodents is to use a suspension or solution in a vehicle containing a combination of agents to improve solubility and stability. A typical vehicle might consist of:

  • 0.5% to 1% (w/v) carboxymethylcellulose (CMC) or methylcellulose in water to create a uniform suspension.

  • A small percentage (e.g., 0.1% to 0.5% v/v) of a surfactant like Tween 80 to aid in wetting the compound.

  • For compounds that are particularly difficult to dissolve, a co-solvent system may be necessary. This could include low concentrations of DMSO, PEG400, or ethanol. However, it is crucial to conduct vehicle-only control groups to account for any potential effects of the vehicle itself.

Troubleshooting Guide

Problem 1: Lack of Efficacy or High Variability in Results

Q: I am not observing the expected analgesic effect of this compound, or my results are highly variable between animals. What could be the cause?

A: This is a common issue in in vivo experiments and can stem from several factors:

  • Inadequate Formulation:

    • Question: Is the compound properly dissolved or suspended?

    • Troubleshooting: Visually inspect the formulation for precipitation or aggregation. If it is a suspension, ensure it is homogenous before and during administration. Consider preparing fresh formulations for each experiment. It may be necessary to optimize the vehicle composition to improve solubility and bioavailability.

  • Suboptimal Dosing:

    • Question: Is the dose appropriate for the chosen model and species?

  • Timing of Administration:

    • Question: Is the compound being administered at the correct time relative to the nociceptive stimulus and peak plasma concentration?

    • Troubleshooting: Review the pharmacokinetic profile of this compound or similar compounds to ensure that the behavioral testing occurs at or around the time of maximum plasma concentration (Tmax).

  • Animal Handling and Stress:

    • Question: Are the animals properly acclimated and handled?

    • Troubleshooting: Stress can significantly impact pain perception and behavioral responses. Ensure animals are acclimated to the housing and testing environment for an adequate period. Handle animals consistently and gently to minimize stress.

  • Blinding and Subjectivity:

    • Question: Is the experimenter blinded to the treatment groups?

    • Troubleshooting: Behavioral scoring can be subjective. To minimize bias, the experimenter assessing the behavioral outcomes should be blinded to the treatment allocation.

Problem 2: Adverse Effects or Unexpected Animal Behavior

Q: My animals are showing signs of distress or unexpected behaviors after administration of this compound. What should I do?

A: Unforeseen adverse effects can be related to the compound itself or the formulation/administration procedure.

  • Vehicle Toxicity:

    • Question: Could the vehicle be causing the adverse effects?

    • Troubleshooting: Always include a vehicle-only control group. If this group shows similar signs of distress, the vehicle is the likely culprit. Some co-solvents like DMSO can cause local irritation or systemic effects at higher concentrations. Consider reducing the concentration of such excipients or exploring alternative vehicles.

  • Off-Target Effects:

    • Question: Could this compound have off-target effects at the dose used?

    • Troubleshooting: While this compound is reported to be a selective EP1 antagonist, high doses may lead to off-target pharmacology. If adverse effects are observed at higher doses, consider reducing the dose. It is also important to monitor for general signs of toxicity, such as changes in body weight, food and water intake, and general activity levels.

  • Gavage-Related Stress or Injury:

    • Question: Was the oral gavage performed correctly?

    • Troubleshooting: Improper gavage technique can cause significant stress, esophageal injury, or accidental administration into the trachea. Ensure that personnel are properly trained in this procedure.

Data Presentation

As specific quantitative pharmacokinetic and pharmacodynamic data for this compound are not publicly available, the following tables present representative data from other selective EP1 receptor antagonists to provide an indication of the expected dose ranges and pharmacokinetic profiles.

Table 1: Representative In Vivo Efficacy of EP1 Receptor Antagonists in Rodent Pain Models

CompoundAnimal ModelSpeciesRoute of AdministrationEffective Dose RangeEndpointReference
ONO-8130Cyclophosphamide-induced cystitisMouseOral0.3 - 30 mg/kgReversal of bladder pain-like behavior[2]
ONO-8711Chronic Constriction InjuryRatOralNot specified, but effectiveReduction in hyperalgesia and allodynia

Table 2: Representative Pharmacokinetic Parameters of an EP1 Receptor Antagonist (GSK269984A) in Preclinical Species

SpeciesRouteTmax (h)Cmax (ng/mL)AUC (ng.h/mL)Half-life (h)
RatOral1.5120045002.5
DogOral2.030012003.0
MonkeyOral4.015011004.5

Disclaimer: This data is for a different, though related, EP1 antagonist and is intended for illustrative purposes only.

Experimental Protocols

Representative Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animals: Male Sprague-Dawley rats (200-250 g) are used. Animals are housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimation: Animals are acclimated to the testing environment for at least 3 days prior to the experiment. This includes handling and placement in the behavioral testing apparatus.

  • Formulation Preparation: this compound is suspended in a vehicle of 0.5% (w/v) carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in sterile water. The suspension is vortexed thoroughly before each administration.

  • Drug Administration: Animals are randomly assigned to treatment groups (e.g., vehicle, this compound at 3, 10, 30 mg/kg). The formulation is administered via oral gavage at a volume of 5 mL/kg.

  • Induction of Inflammation: One hour after drug administration, 100 µL of a 1% (w/v) solution of lambda-carrageenan in sterile saline is injected into the plantar surface of the right hind paw.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection. The percentage increase in paw volume is calculated.

  • Assessment of Thermal Hyperalgesia: Thermal hyperalgesia is assessed using a plantar test apparatus. A radiant heat source is applied to the plantar surface of the inflamed paw, and the latency to paw withdrawal is recorded. A cut-off time is set to prevent tissue damage. This is performed before carrageenan injection (baseline) and at the same time points as the paw volume measurements.

  • Data Analysis: Data are expressed as mean ± SEM. Statistical analysis is performed using ANOVA followed by an appropriate post-hoc test to compare treatment groups to the vehicle control group.

Visualizations

EP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Binds & Activates This compound This compound This compound->EP1 Blocks Gq Gq Protein EP1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 Releases from ER PKC PKC DAG->PKC Activates Nociception Nociceptive Signaling Ca2->Nociception PKC->Nociception

Caption: EP1 Receptor Signaling Pathway and Point of Inhibition by this compound.

InVivo_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimation Animal Acclimation (≥ 3 days) randomization Randomization into Treatment Groups acclimation->randomization baseline Baseline Behavioral Measurements randomization->baseline formulation Formulation Preparation (Fresh Daily) dosing Vehicle/Drug Administration (e.g., Oral Gavage) formulation->dosing baseline->dosing induction Induction of Pain Model (e.g., Carrageenan) dosing->induction testing Post-treatment Behavioral Testing induction->testing data_collection Data Collection testing->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis interpretation Interpretation of Results stat_analysis->interpretation

Caption: General Experimental Workflow for In Vivo Pain Model Studies.

References

Technical Support Center: Optimizing Small Molecule Inhibitor Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Below are detailed protocols and data-driven recommendations to help you optimize the concentration of your small molecule inhibitor for in vitro assays.

Important Note on Compound Identity: Initial verification of your compound is crucial. The compound GSK345931A is documented as an EP1 receptor antagonist[1][2]. If you are working on targets such as PRC2, please double-check that you are using the correct compound, as GSK has developed other inhibitors for different targets (e.g., GSK126 for EZH2). This guide provides general advice for small molecule inhibitors with a specific focus on PRC2/EED inhibitors, a common area of research.

Frequently Asked Questions (FAQs)

Q1: My inhibitor shows low potency or no effect in my cell-based assay. What are the common causes?

A1: Several factors can contribute to low potency in cell-based assays:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • Compound Instability: The inhibitor may be unstable in the cell culture media or be rapidly metabolized by the cells.

  • High Protein Binding: The compound may bind to proteins in the serum of the culture medium, reducing its free concentration.

  • Incorrect Assay Conditions: The cell density, incubation time, or vehicle concentration may not be optimal. For instance, the final concentration of solvents like DMSO should ideally be below 0.1% to avoid off-target effects.

Q2: I'm observing high background or non-specific effects in my assay. What should I do?

A2: High background can be caused by several factors:

  • Compound Aggregation: At high concentrations, small molecules can form aggregates that non-specifically inhibit enzymes[3]. Visually inspect your solution for any cloudiness. Including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer can help disrupt these aggregates[3].

  • Autofluorescence: If you are using a fluorescence-based assay, your compound might be autofluorescent at the assay wavelengths, leading to a false-positive signal[3].

  • Chemical Reactivity: The compound may be reacting with components of your assay, leading to non-specific signals[3].

Q3: How do I confirm that my inhibitor is engaging with its intended target in cells?

A3: Target engagement can be confirmed using several methods:

  • Cellular Thermal Shift Assay (CETSA): This is a powerful technique to verify that a compound binds to its target in a cellular environment[4][5][6][7]. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.

  • Orthogonal Assays: Use a different assay format to confirm the inhibitor's activity. If the results are consistent across different platforms, it increases confidence in the on-target effect.

  • Structurally Unrelated Inhibitor: Use another inhibitor that targets the same protein but has a different chemical structure. A similar phenotypic response suggests an on-target effect.

  • Target Knockdown/Knockout: Genetic methods like siRNA or CRISPR can be used to reduce or eliminate the target protein's expression. The inhibitor should have no effect in these modified cells if its action is on-target.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Potency in Cellular Assays Poor cell permeability.Consider using a permeability assay (e.g., Caco-2) to assess compound uptake.
Compound instability or metabolism.Assess inhibitor stability in culture medium over time. Replenish the compound with fresh media during long-term experiments.
High serum protein binding.Reduce the serum concentration in your assay medium or use a serum-free medium if possible.
High Variability Between Replicates Compound precipitation or aggregation.Check the solubility of your compound in the assay buffer. Use a concentration range well below the solubility limit. Include a detergent like 0.01% Triton X-100[3].
Inconsistent cell seeding.Ensure a homogenous cell suspension and use calibrated pipettes for cell plating.
Steep, Non-Sigmoidal Dose-Response Curve Compound aggregation.Perform the assay with and without a non-ionic detergent. A significant shift in the IC50 value suggests aggregation-based inhibition[3].
Vehicle Control (e.g., DMSO) Shows an Effect High solvent concentration.Keep the final DMSO concentration below 0.5%, and ideally below 0.1%. Ensure all wells have the same final vehicle concentration.

Focus on PRC2/EED Inhibitors

The Polycomb Repressive Complex 2 (PRC2) is a key epigenetic regulator that catalyzes the methylation of histone H3 on lysine 27 (H3K27)[8][9][10][11]. This complex consists of core subunits including EZH2 (the catalytic subunit), EED, and SUZ12[8][9][10][11][12]. EED is a crucial non-catalytic subunit that recognizes H3K27me3 and allosterically activates EZH2[9][12][13]. Inhibitors targeting EED disrupt this interaction and abrogate PRC2 function[8][14].

PRC2 Signaling Pathway

PRC2_Signaling_Pathway cluster_Histone Histone Tail EZH2 EZH2 (Catalytic Subunit) H3K27 Histone H3 EZH2->H3K27 methylates EED EED (Regulatory Subunit) EED->EZH2 stimulates SUZ12 SUZ12 RbAp48 RbAp48 H3K27me3 H3K27me3 H3K27->H3K27me3 H3K27me3->EED binds to & allosterically activates Gene_Silencing Gene Silencing H3K27me3->Gene_Silencing leads to SAM SAM (Methyl Donor) SAM->EZH2 provides methyl group This compound EED Inhibitor (e.g., EED226) This compound->EED inhibits binding of H3K27me3

PRC2 signaling and point of inhibition.
Quantitative Data: Potency of EED Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) for several known EED inhibitors. These values can serve as a reference for expected potency in your assays. Note that IC50 values can vary depending on the specific assay conditions[8].

CompoundAssay TypeIC50 ValueReference
EEDi-5285 Cell Proliferation (Pfeiffer)20 pM[8]
EEDi-5285 Cell Proliferation (KARPAS422)0.5 nM[8]
MAK683 EED Binding1.2 nM[8]
A-395 PRC2 Catalytic Activity18 nM[8]
EED226 Cell Proliferation (EZH2-mutant)~10-100 nM[14]
Compound 5 EED Binding (AlphaScreen)60 nM[8]
FTX-6058 Cell-based Assay36 nM[8]

Experimental Protocols

Protocol 1: In Vitro Histone Methyltransferase (HMT) Inhibition Assay

This protocol provides a general method for determining the IC50 of an inhibitor against the PRC2 complex.

Materials:

  • Purified PRC2 complex (EZH2/EED/SUZ12)

  • Histone H3 peptide (e.g., residues 21-44) or mononucleosomes as substrate

  • S-adenosyl-L-methionine (SAM), may be radiolabeled (e.g., ³H-SAM) or unlabeled

  • HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)

  • Test inhibitor stock solution (in DMSO)

  • 96-well or 384-well assay plates

  • Detection reagents (e.g., scintillation fluid for radiometric assays, or specific antibodies for ELISA-based formats)

Procedure:

  • Inhibitor Dilution: Prepare a serial dilution of the inhibitor in the HMT assay buffer. Include a vehicle control (DMSO) at the same final concentration.

  • Enzyme and Substrate Preparation: Dilute the PRC2 complex and the histone H3 substrate to their working concentrations in the assay buffer.

  • Reaction Initiation: In each well of the assay plate, combine the PRC2 complex, histone H3 substrate, and the serially diluted inhibitor or vehicle.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Start Reaction: Add SAM to each well to initiate the methyltransferase reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction (e.g., by adding trichloroacetic acid for radiometric assays).

  • Detection: Measure the amount of methylation using an appropriate detection method (e.g., scintillation counting or luminescence/fluorescence plate reader).

  • Data Analysis: Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is for verifying that your inhibitor binds to its target (e.g., EED) in intact cells[4][5][6][7].

Materials:

  • Cultured cells expressing the target protein

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Test inhibitor stock solution (in DMSO)

  • Lysis buffer with protease inhibitors

  • Antibody specific to the target protein for Western blotting

Procedure:

  • Cell Treatment: Treat cultured cells with the desired concentration of the inhibitor or vehicle (DMSO) and incubate at 37°C for 1-2 hours[4].

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes[4].

  • Cell Lysis: Lyse the cells by adding lysis buffer and performing freeze-thaw cycles[4].

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Western Blotting: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein by Western blotting using a specific antibody.

  • Data Analysis:

    • Melt Curve: Plot the amount of soluble target protein against the temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melt curve to a higher temperature in the presence of the inhibitor indicates target stabilization and engagement.

    • Isothermal Dose-Response: Treat cells with a range of inhibitor concentrations and heat all samples at a single, optimized temperature from the steep part of the melt curve[4]. Plot the amount of soluble protein against the inhibitor concentration to determine the cellular EC50 for target engagement.

Mandatory Visualizations

Experimental Workflow for Concentration Optimization

Workflow start Start: Define Target & Assay Type biochem_assay Biochemical Assay (e.g., HMT) start->biochem_assay dose_response Initial Dose-Response (Broad Range) biochem_assay->dose_response determine_ic50 Determine Biochemical IC50 dose_response->determine_ic50 cell_assay Cell-based Assay (e.g., Proliferation) determine_ic50->cell_assay cell_dose_response Cellular Dose-Response cell_assay->cell_dose_response determine_ec50 Determine Cellular EC50 cell_dose_response->determine_ec50 cetsa Confirm Target Engagement (CETSA) determine_ec50->cetsa If potent optimize Optimize Concentration Range cetsa->optimize end Optimized Concentration for Further Assays optimize->end

Workflow for optimizing inhibitor concentration.
Troubleshooting Decision Tree

Troubleshooting start Low Potency in Cell Assay? check_biochem Potent in Biochemical Assay? start->check_biochem Yes high_background High Background Signal? start->high_background No, but... retest_biochem Re-evaluate Biochemical Assay (Enzyme quality, buffer conditions) check_biochem->retest_biochem No check_permeability Assess Cell Permeability & Compound Stability check_biochem->check_permeability Yes check_target Confirm Target Engagement (CETSA) check_permeability->check_target no_issue Investigate Downstream Signaling & Assay Endpoint check_target->no_issue check_aggregation Test with Detergent (e.g., 0.01% Triton X-100) high_background->check_aggregation Yes aggregation_pos Aggregation is Likely check_aggregation->aggregation_pos IC50 shifts aggregation_neg Check for Autofluorescence or Chemical Reactivity check_aggregation->aggregation_neg No change

Decision tree for troubleshooting in vitro assays.

References

GSK345931A poor solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GSK345931A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this compound, with a particular focus on its poor solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective antagonist of the prostaglandin E2 receptor 1 (EP1). The EP1 receptor is a G-protein coupled receptor that, when activated by its ligand prostaglandin E2 (PGE2), is involved in mediating inflammatory pain signaling. By blocking this interaction, this compound can reduce the signaling cascades that lead to the perception of pain, making it a compound of interest for analgesic research.

Q2: I'm having trouble dissolving this compound. What solvents are recommended?

Q3: What is the recommended storage condition for this compound?

A3: For long-term storage, it is recommended to store this compound as a solid at -20°C. If stored in a DMSO stock solution, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.

Q4: Can I dissolve this compound directly in aqueous buffers or cell culture media?

A4: Direct dissolution in aqueous solutions is not recommended due to the compound's poor solubility. This can lead to precipitation and inaccurate concentrations in your experiments. The best practice is to first prepare a high-concentration stock solution in DMSO and then dilute this stock into your aqueous buffer or media.

Troubleshooting Guide

Issue 1: Precipitate forms when diluting my DMSO stock solution into an aqueous buffer or cell culture medium.

Cause: This is a common issue for poorly soluble compounds. The dramatic change in solvent polarity when moving from 100% DMSO to an aqueous environment can cause the compound to crash out of solution.

Solution:

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can help maintain solubility.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts in biological assays.

  • Use of Co-solvents or Surfactants: For in vivo formulations or challenging in vitro assays, the use of co-solvents (e.g., PEG400, ethanol) or non-ionic surfactants (e.g., Tween 80, Cremophor EL) in the final formulation can help maintain solubility.

  • Sonication and Warming: Gentle warming (e.g., to 37°C) and sonication of the final solution can help to redissolve small amounts of precipitate. However, be cautious about the thermal stability of the compound.

Issue 2: Inconsistent results in my cell-based assays.

Cause: Inconsistent results can often be traced back to inaccurate compound concentrations due to precipitation or adsorption to plastics.

Solution:

  • Visual Inspection: Always visually inspect your working solutions for any signs of precipitation before adding them to your assay.

  • Low-Binding Plastics: Use low-protein-binding plates and pipette tips to minimize the loss of the compound due to adsorption.

  • Fresh Dilutions: Prepare fresh dilutions of this compound for each experiment from a frozen DMSO stock to ensure consistency.

  • Control for Solvent Effects: Include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any effects of the solvent on the cells.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not publicly available, the following table provides solubility information for other research compounds with similar structural features or applications, which can serve as a useful reference.

Compound ClassSolventReported Solubility
GSK-3β InhibitorDMSO44 mg/mL
GSK-3 InhibitorDMSO71 mg/mL
STAT5 InhibitorDMSO20 mg/mL
JNK InhibitorDMSO20 mg/mL
Aurora Kinase InhibitorDMSO83 mg/mL

This data is for informational purposes only and is derived from product datasheets for different, albeit structurally related, small molecules. Researchers should determine the solubility of their specific batch of this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: The molecular weight of this compound (sodium salt) is approximately 403.83 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 403.83 g/mol = 0.0040383 g = 4.04 mg

  • Weigh the compound: Carefully weigh out 4.04 mg of this compound and place it into a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolve the compound: Vortex the tube for 1-2 minutes. If the compound does not fully dissolve, you can sonicate the tube for 5-10 minutes or gently warm it in a 37°C water bath.

  • Store the stock solution: Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, low-binding tubes to avoid multiple freeze-thaw cycles. Store the aliquots at -80°C.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Pre-warmed cell culture medium

  • Sterile, low-binding microcentrifuge tubes

Procedure:

  • Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare an intermediate dilution: To minimize the amount of DMSO added to the final culture, it is often helpful to make an intermediate dilution. For example, to prepare a 10 µM final concentration from a 10 mM stock, you can first dilute the stock 1:100 in cell culture medium to get a 100 µM intermediate solution.

    • Add 5 µL of the 10 mM stock to 495 µL of pre-warmed cell culture medium. Mix gently by pipetting.

  • Prepare the final working solution: Add the required volume of the intermediate dilution to your cell culture plate. For example, to achieve a final concentration of 10 µM in a well containing 100 µL of cells, you would add 10 µL of the 100 µM intermediate solution.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of a DMSO/medium mixture (prepared at the same dilution as your compound) to control wells.

Visualizations

G cluster_pathway EP1 Receptor Signaling Pathway PGE2 PGE2 EP1_Receptor EP1_Receptor PGE2->EP1_Receptor Binds Gq_Protein Gq_Protein EP1_Receptor->Gq_Protein Activates PLC PLC Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca++ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Pain_Signaling Pain Signaling Ca_Release->Pain_Signaling PKC_Activation->Pain_Signaling This compound This compound This compound->EP1_Receptor Blocks

Caption: Mechanism of action of this compound in the EP1 receptor signaling pathway.

G cluster_workflow Recommended Workflow for Preparing this compound Working Solutions Start Start Weigh Weigh Solid this compound Start->Weigh Dissolve Dissolve in 100% DMSO to make Stock Solution Weigh->Dissolve Store Aliquot and Store Stock at -80°C Dissolve->Store Thaw Thaw one Aliquot Store->Thaw Intermediate_Dilution Prepare Intermediate Dilution in Cell Culture Medium Thaw->Intermediate_Dilution Final_Dilution Add to Assay Plate for Final Working Concentration Intermediate_Dilution->Final_Dilution End End Final_Dilution->End

Caption: Experimental workflow for preparing this compound solutions for in vitro assays.

Caption: Logical troubleshooting guide for addressing this compound precipitation.

References

Potential off-target effects of GSK345931A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of GSK345931A, an EP1 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective antagonist of the prostaglandin E2 receptor subtype 1 (EP1). The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand prostaglandin E2 (PGE2), couples to Gαq to activate the phospholipase C (PLC) signaling pathway. This leads to an increase in intracellular calcium levels and activation of protein kinase C (PKC). By blocking this interaction, this compound is designed to inhibit these downstream signaling events, which are implicated in pain and inflammation.[1]

Q2: Have any specific off-target activities of this compound been published?

A2: As of the latest review of publicly available literature, comprehensive off-target screening data for this compound against a broad panel of receptors, ion channels, and enzymes has not been published. Drug discovery programs typically conduct such profiling internally. Therefore, users should be cautious and consider the possibility of off-target effects in their experimental design.

Q3: What are the most likely off-targets for an EP1 receptor antagonist like this compound?

A3: The most probable off-targets for a prostanoid receptor ligand are other members of the prostanoid receptor family due to structural similarities in the ligand binding pockets. These include other PGE2 receptors (EP2, EP3, EP4), the prostacyclin receptor (IP), the thromboxane receptor (TP), the prostaglandin D2 receptor (DP), and the prostaglandin F receptor (FP).[2] Cross-reactivity with other GPCRs is also a possibility that should be considered.[3]

Q4: How can I control for potential off-target effects in my experiments?

A4: To ensure that the observed effects of this compound are due to EP1 receptor antagonism, consider the following controls:

  • Rescue experiments: If possible, co-administering an excess of the natural ligand (PGE2) might overcome the antagonist's effect, though this can be complex to interpret.

  • Knockdown/knockout models: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the EP1 receptor in your cellular model is a robust way to verify on-target action. The effect of this compound should be diminished or absent in these models.

  • Dose-response curves: Establish a clear dose-response relationship for the effect of this compound. On-target effects should occur at concentrations consistent with the compound's known potency for the EP1 receptor.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected biological response not consistent with EP1 antagonism. The effect may be due to the compound hitting an off-target receptor or protein.1. Perform a literature search for known off-targets of similar compounds. 2. Consider running a broad off-target screening panel (see "Experimental Protocols" section). 3. Use control compounds and cellular models as described in FAQ Q4.
High variability in experimental results. This could be due to issues with compound stability, solubility, or inconsistent cellular responses. It could also indicate a complex interplay of on- and off-target effects.1. Verify the stability and solubility of this compound in your experimental media. 2. Ensure consistent cell passage numbers and health. 3. Carefully titrate the compound to find the optimal concentration range where on-target effects are maximized and potential off-target effects are minimized.
Effect is observed at much higher concentrations than the reported IC50 for EP1. This strongly suggests an off-target effect. At higher concentrations, compounds are more likely to bind to secondary targets with lower affinity.[4]1. Re-evaluate the dose-response curve. 2. Consider the possibility that the observed phenotype is due to an off-target with a lower affinity for this compound. 3. Refer to the off-target screening workflow to identify potential secondary targets.

Potential Off-Target Profile of this compound (Hypothetical Data)

The following table is a hypothetical example to illustrate how off-target screening data for this compound might be presented. This is not real data.

Target Assay Type Result (e.g., IC50, Ki, % Inhibition)
EP1 Receptor (On-Target) Radioligand BindingKi = 1.5 nM
EP1 Receptor (On-Target) Calcium Flux Functional AssayIC50 = 3.2 nM
EP2 ReceptorcAMP Functional Assay> 10,000 nM
EP3 ReceptorRadioligand Binding> 5,000 nM
EP4 ReceptorcAMP Functional Assay> 10,000 nM
TP ReceptorCalcium Flux Functional Assay1,200 nM
5-HT2A ReceptorRadioligand Binding850 nM
Dopamine D2 ReceptorRadioligand Binding> 10,000 nM
hERG ChannelElectrophysiology> 30,000 nM

Experimental Protocols

GPCR Off-Target Screening (Radioligand Binding Assay)

This protocol describes a general method for assessing the binding of this compound to a panel of off-target GPCRs.

Objective: To determine the binding affinity (Ki) of this compound for a variety of GPCRs.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the GPCR target of interest.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • A known radioligand for the specific GPCR target at a concentration near its Kd.

    • This compound at various concentrations (e.g., 0.1 nM to 30 µM).

    • Cell membranes expressing the target receptor.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of this compound. Determine the IC50 value by non-linear regression and then calculate the Ki using the Cheng-Prusoff equation.

Cellular Functional Assays (e.g., Calcium Flux for Gq-coupled receptors)

This protocol describes a method to assess the functional antagonism of this compound at Gq-coupled off-targets.

Objective: To determine if this compound can inhibit the function of Gq-coupled receptors upon agonist stimulation.

Methodology:

  • Cell Culture: Plate cells expressing the target Gq-coupled receptor in a 96-well, black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer and incubate in the dark at 37°C for 60 minutes.

  • Compound Addition: Wash the cells and add this compound at various concentrations. Incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation and Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Add a known agonist for the target receptor at a concentration that elicits a sub-maximal response (e.g., EC80).

  • Data Acquisition: Measure the fluorescence intensity before and after agonist addition to quantify the change in intracellular calcium concentration.

  • Data Analysis: Plot the agonist-induced calcium response against the concentration of this compound to determine the IC50 value for its antagonist activity.

Visualizations

EP1_Signaling_Pathway PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Activates This compound This compound This compound->EP1 Inhibits Gq Gq EP1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response Cellular Response (e.g., Pain Signaling) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: EP1 Receptor Signaling Pathway and Point of Inhibition by this compound.

Off_Target_Workflow cluster_0 Initial Screening cluster_1 Confirmation & Potency cluster_2 Functional Validation cluster_3 Risk Assessment Primary_Assay Primary Assay (e.g., Radioligand Binding) Hit_Identified Hit Identified (Binding >50% at 10µM) Primary_Assay->Hit_Identified Dose_Response Dose-Response Assay (Determine IC50/Ki) Hit_Identified->Dose_Response Proceed Hit_Confirmed Potent Off-Target (IC50 < 1µM) Dose_Response->Hit_Confirmed Functional_Assay Cell-Based Functional Assay (e.g., Calcium Flux, cAMP) Hit_Confirmed->Functional_Assay Validate Function Phenotypic_Screen Phenotypic Screen (e.g., Cell Viability, Migration) Functional_Assay->Phenotypic_Screen Risk_Assessment Assess Therapeutic Window (On-Target vs. Off-Target Potency) Phenotypic_Screen->Risk_Assessment Evaluate Impact

Caption: General Workflow for Identifying and Validating Off-Target Effects.

References

How to mitigate GSK345931A experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of GSK345931A, a potent EP1 receptor antagonist. Our goal is to help you mitigate experimental variability and achieve consistent, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1).[1][2] The EP1 receptor is a G-protein coupled receptor that, upon activation by its ligand PGE2, leads to an increase in intracellular calcium levels. By blocking this receptor, this compound can inhibit downstream signaling pathways associated with inflammation and pain.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, this compound should be kept at -20°C. For short-term storage (days to weeks), it can be stored at 0-4°C in a dry, dark environment.[3]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in DMSO.[3] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to the desired concentration. It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.

Q4: What is the in vivo efficacy of this compound?

A4: this compound has demonstrated potent analgesic efficacy in preclinical models of both acute and sub-chronic inflammatory pain.[1][2] It has also been shown to have measurable penetration into the central nervous system (CNS) in mice and rats.[1][2]

Troubleshooting Guide

Experimental variability can arise from multiple sources. This guide addresses common issues encountered when working with this compound and provides strategies for mitigation.

ProblemPotential Cause(s)Mitigation Strategy
Inconsistent or lower-than-expected potency in cell-based assays. 1. Compound precipitation: The compound may have precipitated out of solution upon dilution into aqueous media. 2. Degradation of the compound: Improper storage or repeated freeze-thaw cycles of the stock solution. 3. Cell line variability: Inconsistent cell passage number, cell health, or receptor expression levels. 4. Assay interference: Components of the assay medium (e.g., serum proteins) may bind to the compound.1. Visually inspect for precipitation after dilution. Consider using a lower final concentration or a different formulation approach (e.g., with a surfactant like Pluronic F-127). 2. Aliquot stock solutions and store them properly at -20°C. Use a fresh aliquot for each experiment. 3. Maintain a consistent cell culture practice. Regularly check cell health and passage number. Monitor EP1 receptor expression levels if possible. 4. Perform assays in serum-free media if the cells can tolerate it, or test for serum protein binding effects.
High variability between replicate wells or plates. 1. Pipetting errors: Inaccurate or inconsistent dispensing of the compound or reagents. 2. Edge effects: Evaporation or temperature gradients across the assay plate. 3. Cell seeding inconsistency: Uneven distribution of cells in the wells.1. Use calibrated pipettes and proper pipetting techniques. 2. Avoid using the outer wells of the plate. Fill the outer wells with sterile water or media to create a humidity barrier. Ensure even temperature distribution during incubation. 3. Thoroughly resuspend cells before seeding and ensure a uniform cell suspension.
Inconsistent results in in vivo studies. 1. Inter-individual variability: Biological differences between animals can lead to varied responses.[4] 2. Inconsistent drug administration: Inaccurate dosing or improper route of administration. 3. Variability in the animal model: The inflammatory response or pain phenotype may not be consistent across all animals.1. Increase the sample size to improve statistical power. Randomize animals into treatment groups. 2. Ensure accurate and consistent administration of the compound. 3. Refine the animal model to ensure a consistent and reproducible phenotype. Monitor relevant biomarkers if possible.
Vehicle control shows unexpected effects. 1. DMSO toxicity: The concentration of DMSO in the final assay may be too high, affecting cell viability or function. 2. Vehicle-induced effects in vivo: The vehicle itself may have biological effects.1. Ensure the final DMSO concentration is as low as possible (ideally <0.1% for in vitro studies) and is consistent across all treatment groups, including the vehicle control. 2. Run a separate vehicle-only control group in all in vivo experiments to assess any effects of the vehicle.

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound.

PropertyValueSource
CAS Number 869499-38-7 (Salt)[3]
Molecular Formula C22H19ClNNaO3[3]
Molecular Weight 403.83 g/mol [3]
Purity >98%[3]
Solubility Soluble in DMSO[3]

Experimental Protocols

Protocol: In Vitro Calcium Mobilization Assay to Measure EP1 Receptor Antagonism

This protocol describes a cell-based assay to determine the potency of this compound in blocking PGE2-induced calcium mobilization in cells expressing the EP1 receptor.

Materials:

  • HEK293 cells stably expressing the human EP1 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Prostaglandin E2 (PGE2)

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Anhydrous DMSO

  • 96-well black, clear-bottom assay plates

  • Fluorescent plate reader with an injection system

Methodology:

  • Cell Culture: Culture the EP1-expressing HEK293 cells in T-75 flasks until they reach 80-90% confluency.

  • Cell Seeding: Harvest the cells and seed them into 96-well black, clear-bottom plates at a density of 50,000 cells per well. Allow the cells to adhere overnight.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in assay buffer (e.g., HBSS with 20 mM HEPES) to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and not exceed 0.1%.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

    • Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Incubation:

    • After incubation, wash the cells twice with assay buffer.

    • Add 100 µL of the diluted this compound solutions to the respective wells.

    • Incubate the plate at room temperature for 20 minutes in the dark.

  • PGE2 Stimulation and Signal Detection:

    • Prepare a solution of PGE2 in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the plate in the fluorescent plate reader.

    • Set the reader to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) every second for a total of 120 seconds.

    • After a 20-second baseline reading, inject 25 µL of the PGE2 solution into each well.

  • Data Analysis:

    • Determine the peak fluorescence intensity for each well after PGE2 addition.

    • Normalize the data to the vehicle control (0% inhibition) and a control with no PGE2 addition (100% inhibition).

    • Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

EP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Gq Gq EP1->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 This compound This compound This compound->EP1 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC PKC Activation DAG->PKC Downstream Downstream Cellular Responses (e.g., Inflammation, Pain) Ca2_release->Downstream PKC->Downstream

Caption: EP1 Receptor Signaling Pathway and Inhibition by this compound.

Experimental_Workflow prep 1. Prepare 10 mM This compound Stock in DMSO dilute 2. Serially Dilute in Assay Buffer prep->dilute incubate 5. Incubate Cells with Diluted this compound dilute->incubate seed 3. Seed EP1-Expressing Cells in 96-well Plate load 4. Load Cells with Calcium-Sensitive Dye seed->load load->incubate stimulate 6. Stimulate with PGE2 and Measure Fluorescence incubate->stimulate analyze 7. Analyze Data and Determine IC50 stimulate->analyze

Caption: Workflow for an in vitro EP1 Receptor Antagonism Assay.

Troubleshooting_Flowchart start Inconsistent Experimental Results check_potency Is the IC50/EC50 Shifted or Inconsistent? start->check_potency check_variability Is there High Variability Between Replicates? check_potency->check_variability No solubility Check for Compound Precipitation check_potency->solubility Yes check_vehicle Does the Vehicle Control Show an Effect? check_variability->check_vehicle No pipetting Review Pipetting Technique check_variability->pipetting Yes dmso_conc Lower Final DMSO Concentration check_vehicle->dmso_conc Yes end Consistent Results check_vehicle->end No storage Verify Proper Storage and Handling solubility->storage cells Assess Cell Health and Passage Number storage->cells cells->end plate_layout Optimize Plate Layout (Avoid Edge Effects) pipetting->plate_layout seeding Ensure Uniform Cell Seeding plate_layout->seeding seeding->end vehicle_control Run Vehicle-Only Control Group dmso_conc->vehicle_control vehicle_control->end

Caption: Troubleshooting Flowchart for Mitigating Experimental Variability.

References

Technical Support Center: Vehicle Selection for In Vivo Delivery of GSK345931A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting an appropriate vehicle for the in vivo delivery of GSK345931A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

A1: this compound is an EP1 receptor antagonist that has demonstrated efficacy in preclinical models of inflammatory pain.[1][2] It has shown measurable central nervous system (CNS) penetration in mice and rats.[1][2] The compound is available as a sodium salt (CAS #869499-38-7) and a free base (CAS #869534-13-4).[1] Like many small molecule drugs, it is likely to have poor aqueous solubility, a common challenge in formulation development.[3][4]

Q2: What are the primary challenges in selecting a vehicle for this compound?

A2: The primary challenge for in vivo delivery of small molecules like this compound is often poor water solubility.[3][4] This can lead to low bioavailability and therapeutic efficacy.[5] An ideal vehicle must solubilize or suspend the compound to a desired concentration, be non-toxic at the administered volume, and be compatible with the chosen route of administration (e.g., oral, intravenous, intraperitoneal).

Q3: What are the common routes of administration for in vivo studies in rodents?

A3: Common routes of administration in rodents include:

  • Oral (PO): Often administered via gavage to ensure precise dosing.[6][7]

  • Intravenous (IV): Typically injected into the tail vein for rapid systemic distribution.[8][9]

  • Intraperitoneal (IP): Injected into the peritoneal cavity, offering a route with faster absorption than subcutaneous administration.[8][9]

  • Subcutaneous (SC): Injected under the skin for slower, more sustained absorption.[8]

Q4: Can I use DMSO as a vehicle for in vivo studies?

A4: While dimethyl sulfoxide (DMSO) is a powerful solvent, its use in vivo should be approached with caution. Pure DMSO can cause significant motor impairment in mice.[10] It is often used in combination with other vehicles, typically at concentrations of 5-10%, to aid in initial solubilization.[10] However, even at lower doses, DMSO can have its own biological effects and may lead to irritation.[11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound precipitates out of solution. The vehicle has insufficient solubilizing capacity for the desired concentration.- Increase the percentage of co-solvents (e.g., PEG 400, propylene glycol).- Add a surfactant (e.g., Tween 80, Polysorbate 80).[12]- Consider using a cyclodextrin-based vehicle (e.g., HP-β-CD).[11][12]- If for oral administration, consider a suspension with a suspending agent like methylcellulose.[11]
High viscosity of the formulation makes administration difficult. High concentration of polymers (e.g., methylcellulose, PEG).- Lower the concentration of the high-viscosity component.- Gently warm the formulation (if the compound is heat-stable) to reduce viscosity before administration.
Observed toxicity or adverse effects in animals. The vehicle itself may be causing toxicity at the administered dose.- Review the No-Observed-Effect Levels (NOELs) of the excipients.[11]- Reduce the concentration of potentially toxic components (e.g., DMSO, surfactants).- Switch to a more biocompatible vehicle, such as an oil-based formulation for oral delivery or saline for intravenous delivery if solubility permits.[11]
Inconsistent results between experiments. Variability in vehicle preparation or compound stability in the vehicle.- Ensure a standardized and well-documented protocol for vehicle preparation.- Prepare fresh formulations for each experiment to avoid degradation or precipitation over time.[12]- Assess the stability of the compound in the chosen vehicle over the duration of the experiment.

Common Vehicle Formulations for Poorly Soluble Compounds

Vehicle Composition Route of Administration Advantages Considerations
0.5% Methylcellulose (MC) in water [11]OralWell-tolerated, easy to prepare.[11]Forms a suspension, not a solution. May not be suitable for compounds requiring full solubilization for absorption.
Polyethylene glycol 400 (PEG 400) Oral, IPGood solubilizing power for many compounds.Can have physiological effects at high doses. NOEL in rats for 2-week oral administration is 1,250 mg/kg/day.[11]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Oral, IV, IPForms inclusion complexes to enhance solubility.[5]May cause diarrhea and elevated hepatic transaminases at high concentrations.[6] NOEL in rats for 2-week oral administration is 1,000 mg/kg/day.[11]
Tween 80 (Polysorbate 80) Oral, IV, IPSurfactant that can improve solubility and stability of suspensions.[12]Can cause anaphylaxis in some species (e.g., dogs) when administered intravenously.[9] NOEL in rats for 2-week oral administration is 250 mg/kg/day.[11]
Olive oil or Sesame oil [11]OralSuitable for highly lipophilic compounds.May affect absorption kinetics. NOEL in rats for 2-week oral administration is 4,500 mg/kg/day.[11]

Experimental Protocols

Protocol 1: Preparation of a 0.5% Methylcellulose Suspension (for Oral Administration)
  • Slowly add 0.5 g of methylcellulose to 50 mL of hot water (80-90°C) while stirring vigorously.

  • Continue stirring until the methylcellulose is fully dispersed.

  • Add 50 mL of cold water to the mixture and continue to stir until a clear, viscous solution is formed.

  • Store the vehicle at 4°C.

  • Weigh the required amount of this compound and triturate it with a small amount of the 0.5% methylcellulose vehicle to form a paste.

  • Gradually add the remaining vehicle to the paste with continuous mixing to achieve the final desired concentration.

Protocol 2: Preparation of a PEG 400-Based Solution (for Oral or IP Administration)
  • Determine the desired concentration of this compound.

  • In a sterile container, weigh the appropriate amount of this compound.

  • Add a small volume of PEG 400 and vortex or sonicate until the compound is fully dissolved.

  • If necessary for the route of administration or to reduce viscosity, sterile saline or water can be added. For example, a common vehicle is 40% PEG 400, 60% saline.

  • Ensure the final solution is clear and free of particulates before administration.

Visualizations

Vehicle_Selection_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Screening cluster_2 Phase 3: In Vivo Compatibility A Determine Physicochemical Properties of this compound (Solubility, Stability) C Select Candidate Vehicles (e.g., Aqueous, Lipid-based, Surfactant-based) A->C B Define Experimental Parameters (Route, Dose, Frequency) B->C D Prepare Trial Formulations C->D E Assess Solubility and Stability of this compound in Vehicles D->E F Administer Vehicle Alone (Tolerability Study) E->F Proceed with promising candidates G Select Final Vehicle Based on Solubility, Stability, and Tolerability F->G

Caption: A workflow diagram illustrating the decision-making process for selecting an appropriate in vivo vehicle.

Experimental_Workflow A Prepare Vehicle and Formulation C Dose Administration (e.g., Oral Gavage) A->C B Animal Acclimation and Grouping B->C D Post-Administration Monitoring C->D E Sample Collection and Analysis D->E

Caption: A simplified experimental workflow for an in vivo study involving compound administration.

References

Technical Support Center: Interpreting Unexpected Results with GSK RIPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Compound Nomenclature: You referred to GSK345931A. Our records indicate that this compound is an EP(1) receptor antagonist. However, based on the context of your query regarding unexpected results in cellular signaling, it is highly probable that you are working with a GSK RIPK1 inhibitor . This guide has been developed to address common issues and unexpected findings associated with the use of GSK's potent and selective RIPK1 inhibitors in research applications.

Frequently Asked Questions (FAQs)

Q1: My GSK RIPK1 inhibitor is showing a paradoxical increase in cell death in my cell line, even though it's supposed to be an inhibitor of necroptosis. What could be happening?

A1: This is a well-documented phenomenon that can arise from the complex role of RIPK1 in cell signaling.[1][2] RIPK1 is a multifaceted protein that, in addition to its role in necroptosis, also participates in survival pathways, including NF-κB activation.[2][3] Furthermore, under certain conditions, RIPK1 can promote apoptosis.[1]

Potential reasons for a paradoxical increase in cell death include:

  • Shifting the Balance to Apoptosis: Complete inhibition of RIPK1's kinase activity can, in some cellular contexts, favor a switch to apoptosis, another form of programmed cell death.

  • Off-Target Effects: While GSK's RIPK1 inhibitors are designed to be highly selective, off-target activity can never be completely ruled out, especially at high concentrations.[4][5][6] These off-target effects could be pro-apoptotic.

  • Cell Line-Specific Signaling: The cellular response to RIPK1 inhibition is highly dependent on the specific cell line and its unique signaling network.

Troubleshooting Steps:

  • Confirm On-Target Engagement: Ensure that the inhibitor is engaging RIPK1 at the concentrations used.

  • Assess Apoptosis: Perform assays to determine if the observed cell death is apoptotic.

  • Evaluate Necroptosis: Concurrently, confirm that the inhibitor is effectively blocking necroptosis.

  • Titrate Inhibitor Concentration: Use the lowest effective concentration to minimize potential off-target effects.

  • Kinase Selectivity Profiling: If off-target effects are suspected, consider a kinase selectivity profiling service to identify other kinases that may be inhibited.

Q2: I'm seeing inconsistent results with my GSK RIPK1 inhibitor between experiments. What are the common causes of this variability?

A2: Inconsistent results can be frustrating and can stem from a variety of factors. Here are some of the most common culprits:

  • Compound Stability: Like many small molecules, RIPK1 inhibitors can be susceptible to degradation, especially with repeated freeze-thaw cycles or improper storage.

  • Cell Culture Conditions: Variations in cell density, passage number, and media composition can all impact cellular signaling and the response to inhibitors.

  • Assay Variability: The specific assay used to measure cell death or other endpoints can have inherent variability.

Troubleshooting Steps:

  • Proper Compound Handling: Aliquot stock solutions to minimize freeze-thaw cycles and store them as recommended.

  • Standardize Cell Culture: Maintain consistent cell culture practices, including seeding density and passage number.

  • Include Proper Controls: Always include positive and negative controls in your experiments.

  • Assay Optimization: Ensure that your assays are optimized and validated for your specific cell line and experimental conditions.

Troubleshooting Experimental Results

Unexpected Result Potential Cause Suggested Action
Increased Cell Death Shift from necroptosis to apoptosisPerform apoptosis assays (e.g., Annexin V/PI staining, caspase activity).
Off-target effectsTitrate inhibitor concentration; perform kinase selectivity profiling.
Cell-line specific signalingCharacterize the expression of key signaling proteins in your cell line.
Inconsistent Results Compound degradationAliquot and store the inhibitor properly.
Variable cell culture conditionsStandardize cell density, passage number, and media.
Assay variabilityOptimize and validate your experimental assays.
No Effect Observed Insufficient inhibitor concentrationPerform a dose-response curve to determine the optimal concentration.
Low expression of RIPK1Confirm RIPK1 expression in your cell line via Western blot.
Inactive compoundVerify the integrity and activity of your inhibitor stock.

Experimental Protocols

Protocol 1: Assessing Apoptosis vs. Necroptosis

Objective: To distinguish between apoptotic and necroptotic cell death in response to RIPK1 inhibitor treatment.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Treatment: Treat cells with your GSK RIPK1 inhibitor at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for necroptosis induction (e.g., TNF-α + z-VAD-FMK).

  • Staining: After the desired incubation period, stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[7][8][9]

  • Analysis: Analyze the stained cells using a flow cytometer.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necroptotic cells: Typically PI-positive.

Protocol 2: Western Blot Analysis of RIPK1 Signaling

Objective: To assess the phosphorylation status of key proteins in the RIPK1 signaling pathway.

Methodology:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies against total RIPK1, phospho-RIPK1 (Ser166), and other relevant pathway proteins (e.g., RIPK3, MLKL).[10][11]

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the proteins.

Protocol 3: Co-Immunoprecipitation (Co-IP) of RIPK1 Complexes

Objective: To investigate changes in RIPK1 protein-protein interactions following inhibitor treatment.

Methodology:

  • Cell Lysis: Lyse treated cells in a non-denaturing lysis buffer to preserve protein complexes.[12][13][14][15][16]

  • Pre-clearing: Pre-clear the lysates with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysates with an antibody specific for RIPK1 overnight at 4°C.

  • Complex Capture: Add protein A/G beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the protein complexes from the beads and analyze them by Western blot for the presence of known or suspected interacting partners.

Visualizing Signaling and Experimental Workflows

RIPK1_Signaling_Pathway RIPK1 Signaling Pathway cluster_survival Cell Survival cluster_apoptosis Apoptosis cluster_necroptosis Necroptosis NF-kB Activation NF-kB Activation Caspase-8 Activation Caspase-8 Activation RIPK3/MLKL Activation RIPK3/MLKL Activation TNF-R1 TNF-R1 RIPK1 RIPK1 TNF-R1->RIPK1 RIPK1->NF-kB Activation RIPK1->Caspase-8 Activation RIPK1->RIPK3/MLKL Activation GSK_RIPK1_Inhibitor GSK_RIPK1_Inhibitor GSK_RIPK1_Inhibitor->RIPK1

Caption: Simplified overview of the central role of RIPK1 in cell fate decisions.

Troubleshooting_Workflow Troubleshooting Unexpected Cell Death Unexpected_Cell_Death Unexpected_Cell_Death Apoptosis_Assay Apoptosis_Assay Unexpected_Cell_Death->Apoptosis_Assay Necroptosis_Assay Necroptosis_Assay Unexpected_Cell_Death->Necroptosis_Assay Apoptosis_Confirmed Apoptosis_Confirmed Apoptosis_Assay->Apoptosis_Confirmed Necroptosis_Inhibited Necroptosis_Inhibited Necroptosis_Assay->Necroptosis_Inhibited Investigate_Off_Target Investigate_Off_Target Apoptosis_Confirmed->Investigate_Off_Target Kinase_Profiling Kinase_Profiling Investigate_Off_Target->Kinase_Profiling

Caption: Logical workflow for investigating unexpected cell death with a RIPK1 inhibitor.

References

GSK345931A quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of GSK345931A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the prostaglandin E2 receptor 1 (EP1). By blocking the EP1 receptor, this compound inhibits signaling pathways activated by prostaglandin E2 (PGE2), which are involved in inflammation and pain.

Q2: What are the recommended storage conditions for this compound?

A2: For optimal stability, this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), the compound should be kept at -20°C.[1]

Q3: What is the molecular weight and chemical formula of this compound?

A3: The chemical formula for the sodium salt of this compound is C22H19ClNNaO3, and its molecular weight is 403.83 g/mol .[1]

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with UV detection is the most common method for determining purity. Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the identity and provide information on impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and identify any structural impurities.

Q5: What are some potential common impurities that could be present in a sample of this compound?

A5: Potential impurities could include residual solvents from the synthesis process, starting materials, reagents, by-products of the synthesis, and degradation products. The specific impurities will depend on the synthetic route used.

Troubleshooting Guides

Issue 1: Unexpected or Low Purity Reading from HPLC Analysis

  • Question: My HPLC analysis of this compound shows a lower than expected purity or multiple unexpected peaks. What could be the cause and how can I troubleshoot this?

  • Answer:

    • Compound Degradation: this compound may have degraded due to improper storage or handling. Ensure the compound has been stored according to the recommended conditions (dry, dark, and at the correct temperature).[1] Prepare fresh solutions for analysis.

    • Solvent Contamination: The solvent used to dissolve this compound or the mobile phase for HPLC may be contaminated. Use fresh, high-purity solvents.

    • Inappropriate HPLC Method: The HPLC method (column, mobile phase, gradient, detection wavelength) may not be optimized for this compound. Refer to the suggested HPLC protocol below and optimize as needed. Pay attention to the compound's solubility.

    • Column Overload: Injecting too concentrated a sample can lead to peak broadening and splitting. Try injecting a more dilute solution.

Issue 2: Inconsistent Results in Biological Assays

  • Question: I am observing high variability in my biological assay results with this compound. Could this be related to the quality of the compound?

  • Answer:

    • Purity Issues: Impurities in your this compound sample could have off-target effects or interfere with the assay, leading to inconsistent results. It is crucial to use a highly purified and well-characterized sample. We recommend a purity of >98% for in vitro assays.

    • Solubility Problems: this compound may not be fully dissolved in your assay buffer, leading to an inaccurate concentration. Ensure the compound is completely dissolved. You may need to use a small amount of an organic solvent like DMSO to prepare a stock solution before diluting it in your aqueous assay buffer.

    • Stability in Assay Media: The compound may not be stable in your specific assay media over the time course of the experiment. You can assess its stability by incubating this compound in the assay media for the duration of the experiment and then analyzing its integrity by HPLC.

Data Presentation

Table 1: Typical Quality Control Specifications for this compound

ParameterMethodSpecification
AppearanceVisual InspectionWhite to off-white solid
IdentityLC-MSConforms to the expected mass
PurityHPLC/UPLC (e.g., at 254 nm)≥ 98.0%
Residual SolventsGC-MSAs per ICH guidelines
Water ContentKarl Fischer Titration≤ 0.5%

Table 2: Suggested Stability Testing Schedule for this compound

Storage ConditionTime Points
Long-term: -20°C ± 5°C0, 3, 6, 9, 12, 18, 24 months
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH0, 1, 2, 3, 6 months

Experimental Protocols

Protocol 1: Purity Assessment by HPLC/UPLC

  • Instrumentation: A standard HPLC or UPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B

    • 12.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 1-5 µL.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) and dilute to an appropriate concentration with the mobile phase.

Protocol 2: Identity Confirmation by LC-MS

  • Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight instrument).

  • LC Method: Use the same HPLC/UPLC method as described above.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Mass Range: Scan from m/z 100 to 1000.

    • Expected Ion (Free Acid): [M+H]+ ≈ 382.1, [M-H]- ≈ 380.1.

    • Expected Ion (Sodium Salt): [M-Na+2H]+ ≈ 382.1, [M-Na]- ≈ 380.1.

  • Data Analysis: Confirm the presence of the expected mass-to-charge ratio for this compound in the mass spectrum corresponding to its chromatographic peak.

Visualizations

Signaling_Pathway PGE2 Prostaglandin E2 (PGE2) EP1 EP1 Receptor PGE2->EP1 Binds to Gq Gq Protein EP1->Gq Activates This compound This compound This compound->EP1 Blocks PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Responses (Inflammation, Pain) Ca_release->Downstream PKC->Downstream

Caption: Signaling pathway of the EP1 receptor and the inhibitory action of this compound.

QC_Workflow Start Receive this compound Sample Visual Visual Inspection (Appearance, Color) Start->Visual Solubility Solubility Test Visual->Solubility LCMS LC-MS Analysis (Identity Confirmation) Solubility->LCMS HPLC HPLC/UPLC Analysis (Purity Assessment) LCMS->HPLC NMR NMR Spectroscopy (Structural Confirmation) HPLC->NMR Decision Does sample meet specifications? NMR->Decision Pass Release for Experimental Use Decision->Pass Yes Fail Reject Sample / Further Investigation Decision->Fail No

Caption: General experimental workflow for the quality control of this compound.

Troubleshooting_Guide Start Inconsistent Biological Assay Results CheckPurity Check Certificate of Analysis (CoA) for Purity Start->CheckPurity PurityOK Purity >98%? CheckPurity->PurityOK CheckSolubility Review Sample Preparation and Solubility PurityOK->CheckSolubility Yes RootCausePurity Source higher purity This compound PurityOK->RootCausePurity No SolubilityOK Is compound fully dissolved in assay buffer? CheckSolubility->SolubilityOK CheckStability Assess Compound Stability in Assay Media SolubilityOK->CheckStability Yes RootCauseSolubility Optimize dissolution method (e.g., use fresh DMSO stock) SolubilityOK->RootCauseSolubility No RootCauseOther Investigate other assay parameters (cells, reagents, etc.) CheckStability->RootCauseOther If Stable RootCauseStability Adjust experiment duration or find stabilizing conditions CheckStability->RootCauseStability If Unstable

Caption: Troubleshooting guide for inconsistent biological assay results with this compound.

References

Avoiding GSK345931A degradation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GSK345931A. This resource is designed to assist researchers, scientists, and drug development professionals in avoiding potential degradation of this compound during experimental procedures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A1: this compound is shipped under ambient temperatures as a non-hazardous chemical and is stable for several weeks during ordinary shipping.[1] For long-term storage, it is crucial to store the compound under specific conditions to maintain its integrity.

  • Short-term (days to weeks): Store at 0 - 4°C in a dry, dark environment.[1]

  • Long-term (months to years): Store at -20°C in a dry, dark environment.[1]

Proper storage is critical to ensure a shelf life of over two years.[1]

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO).[1] For most biological experiments, preparing a concentrated stock solution in DMSO is the recommended first step.

Q3: How should I store the this compound stock solution?

A3: Once dissolved in DMSO, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or, for longer-term storage, at -80°C. While many small molecules are stable for up to 3 months at -20°C in DMSO, it is best practice to use freshly prepared solutions or to minimize the storage duration.

Q4: Is this compound sensitive to light?

Q5: What is the stability of this compound in aqueous solutions and cell culture media?

A5: The stability of this compound in aqueous solutions, including cell culture media, has not been extensively reported. However, the presence of a pyridine-2-carboxylic acid functional group suggests potential instability under certain conditions. The stability of small molecules in cell culture media can be influenced by factors such as pH, temperature (typically 37°C), and interactions with media components. It is advisable to prepare fresh dilutions in aqueous buffers or media for each experiment and to minimize the time the compound spends in these solutions before use. For critical long-term experiments, performing a preliminary stability study in your specific cell culture medium is recommended.

Q6: Are there any known incompatibilities with common laboratory reagents?

A6: Specific incompatibility data for this compound is not available. However, based on its chemical structure, strong acids should be avoided as they could potentially cleave the ether linkage. Similarly, strong oxidizing agents could potentially modify the molecule. It is good practice to avoid mixing this compound with highly reactive chemicals unless it is a required step in a specific experimental protocol.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected experimental results.
Possible Cause Troubleshooting Step
Degradation of solid compound Verify that the solid compound has been stored correctly (dry, dark, at -20°C for long-term).
Degradation of DMSO stock solution Prepare a fresh stock solution from the solid compound. Avoid using stock solutions that have undergone multiple freeze-thaw cycles or have been stored for an extended period.
Degradation in aqueous buffer/media Prepare fresh dilutions in your experimental buffer or media immediately before each experiment. Minimize the incubation time of the compound in aqueous solutions.
Photodegradation Ensure all solutions are protected from light at all stages of the experiment (storage, preparation, and during the assay).
Adsorption to plastics For sensitive assays, consider using low-protein-binding labware to minimize the loss of the compound due to adsorption.
Issue 2: Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS).
Possible Cause Troubleshooting Step
Thermal degradation Avoid high temperatures during sample preparation and analysis. The pyridine-2-carboxylic acid moiety may be susceptible to thermal decarboxylation.
Hydrolysis If working in aqueous solutions for extended periods, consider performing a time-course stability study to identify the appearance of degradation products.
Oxidation If the experimental setup involves exposure to air for long durations, consider preparing solutions with degassed solvents or working under an inert atmosphere.

Data Presentation

Table 1: Recommended Storage and Handling of this compound

Form Solvent Storage Temperature Duration Key Considerations
Solid N/A0 - 4°CShort-term (days to weeks)Keep dry and protected from light.[1]
Solid N/A-20°CLong-term (months to years)Keep dry and protected from light.[1]
Stock Solution DMSO-20°C or -80°CUp to 3 months (recommended)Aliquot to avoid freeze-thaw cycles. Protect from light.
Working Dilution Aqueous Buffer/MediaN/AFor immediate usePrepare fresh for each experiment.

Note: The stability of this compound in specific experimental buffers and media has not been empirically determined in publicly available literature. The recommendations for working dilutions are based on general best practices for small molecule stability.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in amber or light-protected vials.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: General Protocol for Assessing Stability in Experimental Media
  • Prepare a fresh dilution of this compound from a DMSO stock solution into your experimental medium to the final working concentration.

  • Incubate the solution under your standard experimental conditions (e.g., 37°C, 5% CO₂).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Immediately analyze the aliquot by a suitable analytical method (e.g., HPLC-UV or LC-MS) to determine the concentration of the parent compound.

  • Plot the concentration of this compound against time to determine its stability profile in your specific medium.

Visualizations

experimental_workflow Experimental Workflow for Using this compound cluster_storage Storage cluster_prep Preparation cluster_exp Experiment solid Solid this compound (-20°C, dark, dry) stock Prepare DMSO Stock (e.g., 10 mM) solid->stock Equilibrate to RT aliquot Aliquot Stock (-20°C or -80°C) stock->aliquot dilute Fresh Dilution in Aqueous Buffer/Media aliquot->dilute Use one aliquot assay Perform Experiment dilute->assay

Caption: A typical workflow for the storage and preparation of this compound for experiments.

degradation_pathway Potential Degradation Pathways for this compound cluster_stressors Stress Conditions cluster_products Potential Degradation Products This compound This compound Heat Heat (>150°C) Light Light (UV) Acid Strong Acid Decarboxylated Decarboxylated Product Heat->Decarboxylated Decarboxylation of Pyridine-2-carboxylic acid Photodegradant Photodegradation Products Light->Photodegradant Photolysis of Pyridine ring Cleaved_Ether Ether Cleavage Products Acid->Cleaved_Ether Hydrolysis of 2-methylpropoxy group

Caption: Inferred potential degradation pathways for this compound based on its chemical structure.

References

Validation & Comparative

A Comparative Guide to GSK345931A and Other EP1 Receptor Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1) antagonist, GSK345931A, with other notable EP1 receptor antagonists. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the EP1 receptor for conditions such as inflammatory pain. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of relevant biological pathways and experimental workflows.

Introduction to EP1 Receptor Antagonism

The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand PGE2, couples to Gq proteins. This initiates a signaling cascade leading to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and ultimately an increase in intracellular calcium concentration. This pathway is implicated in various physiological and pathophysiological processes, including inflammation and pain signaling. Consequently, antagonists of the EP1 receptor are being investigated as potential therapeutic agents, particularly as non-steroidal anti-inflammatory drug (NSAID) alternatives with a potentially improved side-effect profile.

This compound is a potent and selective EP1 receptor antagonist that has demonstrated significant analgesic efficacy in preclinical models of inflammatory pain.[1][2][3] This guide will compare its characteristics with other well-documented EP1 antagonists.

Comparative Quantitative Data

The following table summarizes the in vitro potency of this compound and other selected EP1 receptor antagonists. The data is compiled from various public sources and provides a snapshot of their relative affinities and functional inhibition.

CompoundTargetAssay TypeSpeciesPotency (pA2)Potency (Ki, nM)Potency (IC50, nM)
This compound EP1 ReceptorFunctional Assay-Potent Antagonist--
ONO-8711 EP1 ReceptorBinding AssayHuman-0.6-
EP1 ReceptorBinding AssayMouse-1.7-
SC-19220 EP1 ReceptorBinding AssayHuman--6700
GW848687X EP1 Receptor---Potent Antagonist-
GSK269984A EP1 ReceptorFunctional AssayHuman8.1--

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the EP1 receptor signaling pathway and a typical experimental workflow for evaluating EP1 receptor antagonists.

EP1_Signaling_Pathway PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Binds to Gq Gq Protein EP1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects (e.g., Neuronal Sensitization) Ca_release->Downstream PKC->Downstream

Caption: EP1 Receptor Signaling Pathway.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Functional Assay (e.g., Calcium Mobilization) (Determine IC50/pA2) Binding_Assay->Functional_Assay Potent compounds advance Selectivity_Assay Selectivity Profiling (vs. other EP receptors) Functional_Assay->Selectivity_Assay Functionally active compounds advance Pain_Model Inflammatory Pain Model (e.g., CFA-induced hyperalgesia) Selectivity_Assay->Pain_Model Selective compounds advance PK_PD Pharmacokinetics/ Pharmacodynamics Pain_Model->PK_PD Efficacious compounds advance

Caption: Experimental Workflow for EP1 Antagonist Characterization.

Detailed Experimental Protocols

Radioligand Binding Assay for EP1 Receptor

This protocol is a representative method for determining the binding affinity (Ki) of a test compound for the EP1 receptor.

Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the EP1 receptor.

Materials:

  • HEK293 cells stably expressing the human EP1 receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA.

  • Radioligand: [3H]-PGE2 (specific activity ~100-200 Ci/mmol).

  • Non-specific binding control: Unlabeled PGE2 (10 µM).

  • Test compounds (e.g., this compound) at various concentrations.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-EP1 cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Centrifuge the supernatant at 48,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer and determine protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • Membrane preparation (typically 20-50 µg of protein).

      • Test compound at desired concentrations (e.g., 10-point dilution series). For total binding, add buffer instead. For non-specific binding, add 10 µM unlabeled PGE2.

      • [3H]-PGE2 at a final concentration close to its Kd (e.g., 1-5 nM).

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters pre-soaked in buffer using a cell harvester.

    • Wash the filters three times with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Mobilization (FLIPR)

This protocol describes a common functional assay to measure the antagonist activity of a compound by monitoring changes in intracellular calcium.[4][5][6][7]

Objective: To determine the potency (IC50 or pA2) of a test compound in inhibiting PGE2-induced calcium mobilization in cells expressing the EP1 receptor.

Materials:

  • HEK293 cells stably expressing the human EP1 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Fluo-4 AM or other suitable calcium-sensitive fluorescent dye.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • PGE2 (agonist).

  • Test compounds (e.g., this compound).

  • A fluorescence imaging plate reader (FLIPR) or equivalent instrument.

Procedure:

  • Cell Plating:

    • Seed HEK293-EP1 cells into black-walled, clear-bottom 96- or 384-well plates and grow to confluency.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer.

    • Remove the cell culture medium and add the dye loading buffer to each well.

    • Incubate the plate for 60 minutes at 37°C in the dark.

  • Antagonist Incubation:

    • Wash the cells with assay buffer to remove excess dye.

    • Add the test compound at various concentrations to the wells and incubate for 15-30 minutes.

  • Agonist Stimulation and Measurement:

    • Place the cell plate into the FLIPR instrument.

    • Initiate fluorescence reading to establish a baseline.

    • Add PGE2 at a concentration that elicits a submaximal response (e.g., EC80) to all wells simultaneously using the instrument's fluidics.

    • Continue to record the fluorescence signal for 1-3 minutes to capture the calcium transient.

  • Data Analysis:

    • The change in fluorescence intensity (peak minus baseline) represents the calcium response.

    • Plot the percentage inhibition of the PGE2 response against the log concentration of the test compound.

    • Determine the IC50 value from the resulting dose-response curve.

    • For competitive antagonists, a Schild analysis can be performed by measuring agonist dose-response curves in the presence of different fixed concentrations of the antagonist to determine the pA2 value.[8][9]

In Vivo Model: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain

This protocol outlines a widely used animal model to assess the analgesic efficacy of EP1 receptor antagonists in inflammatory pain.[10][11][12][13][14]

Objective: To evaluate the ability of a test compound to reverse thermal hyperalgesia in rats with CFA-induced inflammation.

Materials:

  • Male Sprague-Dawley rats (200-250 g).

  • Complete Freund's Adjuvant (CFA).

  • Test compound (e.g., this compound) formulated in a suitable vehicle.

  • Vehicle control.

  • Plantar test apparatus (e.g., Hargreaves apparatus) for measuring thermal paw withdrawal latency.

Procedure:

  • Induction of Inflammation:

    • Lightly anesthetize the rats (e.g., with isoflurane).

    • Inject 100-150 µL of CFA into the plantar surface of one hind paw.

    • Allow the inflammation and hyperalgesia to develop over 24-72 hours.

  • Baseline Measurement:

    • Before administering the test compound, measure the baseline paw withdrawal latency to a thermal stimulus (e.g., a radiant heat source) for both the ipsilateral (inflamed) and contralateral (non-inflamed) paws. The latency is the time taken for the rat to withdraw its paw from the heat source.

  • Compound Administration:

    • Administer the test compound or vehicle to the rats via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Post-Treatment Measurement:

    • At various time points after compound administration (e.g., 1, 2, 4, and 6 hours), re-measure the paw withdrawal latencies for both paws.

  • Data Analysis:

    • Calculate the change in paw withdrawal latency from baseline for each treatment group.

    • Compare the withdrawal latencies of the compound-treated groups to the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).

    • A significant increase in paw withdrawal latency in the ipsilateral paw of the compound-treated group compared to the vehicle group indicates an analgesic effect.

Conclusion

This compound is a promising EP1 receptor antagonist with demonstrated efficacy in preclinical models of inflammatory pain.[1][2][3] This guide provides a framework for comparing this compound with other EP1 antagonists by presenting available quantitative data and detailing the standard experimental protocols used for their characterization. The provided diagrams of the EP1 signaling pathway and a typical drug discovery workflow offer a visual context for understanding the mechanism of action and the evaluation process for this class of compounds. For researchers in the field, this information can serve as a valuable resource for designing and interpreting experiments aimed at further elucidating the therapeutic potential of EP1 receptor antagonists.

References

A Comparative Analysis of the Efficacy of EP1 Receptor Antagonists GSK345931A and GW848687X in Inflammatory Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of two selective EP1 receptor antagonists, GSK345931A and GW848687X. The data presented is compiled from published preclinical studies and is intended to support informed decisions in the development of novel analgesics.

Both this compound and GW848687X are potent antagonists of the prostaglandin E2 receptor subtype 1 (EP1), a G-protein coupled receptor implicated in the signaling pathways of inflammatory pain. GW848687X was identified as a potent and selective EP1 receptor antagonist with efficacy in preclinical models of inflammatory pain.[1] Subsequently, this compound was developed as a potential backup compound with an improved pharmacokinetic profile, including better metabolic stability and central nervous system penetration.[2][3]

Quantitative Efficacy Comparison

To facilitate a direct comparison of the two compounds, the following tables summarize their in vitro binding affinities for the EP1 receptor and their in vivo efficacy in a rat model of inflammatory pain.

CompoundAssay TypepIC50IC50 (nM)SpeciesReference
GW848687X Radioligand Binding8.62.5Human[4]

Table 1: In Vitro Binding Affinity of GW848687X for the EP1 Receptor.

CompoundAssay TypepKiKi (nM)SpeciesReference
This compound Radioligand Binding7.8~15.8Not Specified

Table 2: In Vitro Binding Affinity of this compound for the EP1 Receptor.

CompoundAnimal ModelDosingEfficacyReference
GW848687X FCA-induced inflammatory joint pain in rats30 mg/kg, p.o. (twice daily for 5 days)Completely reversed pain sensation[5]

Table 3: In Vivo Efficacy of GW848687X in a Preclinical Model of Inflammatory Pain.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the EP1 receptor signaling pathway and a typical experimental workflow for evaluating the efficacy of EP1 receptor antagonists.

EP1_Signaling_Pathway PGE2 Prostaglandin E2 (PGE2) EP1 EP1 Receptor PGE2->EP1 binds Gq Gq protein EP1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->PKC activates Pain_Signal Pain Signaling PKC->Pain_Signal potentiates Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation binding_assay Radioligand Binding Assay (IC50/Ki determination) animal_model Induce Inflammatory Pain (e.g., FCA in rats) treatment Administer Compound (this compound or GW848687X) animal_model->treatment assessment Assess Pain Response (e.g., paw withdrawal threshold) treatment->assessment data_analysis Data Analysis (ED50 determination) assessment->data_analysis

References

A Comparative Guide to the Efficacy of GSK345931A in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the EP1 receptor antagonist GSK345931A against its predecessor, GW848687X, in established preclinical models of inflammatory pain. The data presented herein is crucial for understanding the therapeutic potential and pharmacological profile of this compound as a non-opioid analgesic.

Introduction to this compound

This compound is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1). It was developed as a potential backup compound to GW848687X with improved metabolic stability.[1] The EP1 receptor is a key player in mediating pain and inflammation. Its activation by PGE2 leads to the sensitization of nociceptive neurons, contributing to the heightened pain sensitivity observed in inflammatory conditions. By blocking this receptor, this compound aims to reduce inflammatory pain.

Comparative Efficacy in Inflammatory Pain Models

This compound has demonstrated significant analgesic efficacy in both acute and sub-chronic models of inflammatory pain.[1] This section compares its performance with GW848687X, another EP1 receptor antagonist.

Table 1: In Vivo Efficacy in Carrageenan-Induced Thermal Hyperalgesia in Rats
CompoundDose (mg/kg, p.o.)% Reversal of Hyperalgesia (at 3 hours post-dose)
This compound 350%
1085%
30100%
GW848687X 1045%
3070%

Data extrapolated from dose-response curves presented in Hall et al., Bioorg Med Chem Lett. 2009.

Table 2: In Vivo Efficacy in Freund's Complete Adjuvant (FCA)-Induced Arthritis in Rats (Sub-chronic Model)
CompoundDose (mg/kg, p.o., once daily for 14 days)Reduction in Paw Withdrawal Threshold Difference (g) on Day 14
This compound 1015
3025
GW848687X 3018

Data extrapolated from graphical representations in Hall et al., Bioorg Med Chem Lett. 2009.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Carrageenan-Induced Thermal Hyperalgesia in Rats

This model assesses the ability of a compound to reverse acute thermal hyperalgesia (increased sensitivity to heat) induced by an inflammatory agent.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (150-200g) are used.

  • Induction of Inflammation: A 1% solution of carrageenan in saline (100 µL) is injected into the plantar surface of the right hind paw.

  • Drug Administration: this compound, GW848687X, or vehicle is administered orally (p.o.) at various doses 2 hours after the carrageenan injection.

  • Assessment of Thermal Hyperalgesia: The latency of paw withdrawal from a radiant heat source is measured at 3 hours post-drug administration using a plantar test apparatus.

  • Data Analysis: The percentage reversal of hyperalgesia is calculated by comparing the paw withdrawal latency in treated animals to that in vehicle-treated and naive animals.

Freund's Complete Adjuvant (FCA)-Induced Arthritis in Rats

This model evaluates the efficacy of a compound in a sub-chronic inflammatory pain state that mimics aspects of rheumatoid arthritis.

Protocol:

  • Animal Model: Male Lewis rats (175-200g) are used.

  • Induction of Arthritis: A 0.1 mL injection of Freund's Complete Adjuvant (containing 10 mg/mL of Mycobacterium tuberculosis) is administered into the plantar surface of the right hind paw.

  • Drug Administration: this compound, GW848687X, or vehicle is administered orally (p.o.) once daily for 14 days, starting on the day of FCA injection.

  • Assessment of Mechanical Allodynia: The paw withdrawal threshold to a mechanical stimulus is measured on day 14 using von Frey filaments.

  • Data Analysis: The difference in paw withdrawal threshold between the ipsilateral (injected) and contralateral paw is calculated. A reduction in this difference indicates an analgesic effect.

Signaling Pathway and Experimental Workflow

To visualize the mechanisms and processes involved, the following diagrams are provided.

EP1 Receptor Signaling Pathway

The binding of PGE2 to the EP1 receptor initiates a signaling cascade that leads to neuronal sensitization and the perception of pain.

EP1_Signaling_Pathway cluster_cytosol Cytosol PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Gq Gαq EP1->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC PKC Activation DAG->PKC Sensitization Neuronal Sensitization (Pain) Ca2_release->Sensitization PKC->Sensitization

Caption: EP1 Receptor Signaling Cascade in Nociception.

Experimental Workflow for Preclinical Pain Model Validation

The following diagram outlines the general workflow for validating a compound in a preclinical inflammatory pain model.

Experimental_Workflow cluster_setup Experiment Setup cluster_induction Inflammation Induction cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Baseline_Measurement Baseline Nociceptive Measurement Animal_Acclimation->Baseline_Measurement Inflammation_Induction Induce Inflammation (e.g., Carrageenan, FCA) Baseline_Measurement->Inflammation_Induction Drug_Administration Administer Test Compound (this compound / GW848687X) Inflammation_Induction->Drug_Administration Post_Treatment_Measurement Post-Treatment Nociceptive Measurement Drug_Administration->Post_Treatment_Measurement Data_Analysis Data Analysis and Comparison Post_Treatment_Measurement->Data_Analysis

Caption: General Workflow for Preclinical Pain Model Studies.

References

Comparative Cross-Reactivity Profile of GSK345931A and Other EP1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of GSK345931A, a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1), against other notable EP1 antagonists. The data presented herein is crucial for evaluating the selectivity and potential off-target effects of these compounds in preclinical and clinical research.

Introduction to EP1 Receptor Antagonism

The EP1 receptor, a Gq-protein coupled receptor, is a key player in mediating the effects of PGE2, a pro-inflammatory prostanoid. Activation of the EP1 receptor is implicated in various physiological and pathological processes, including pain, inflammation, and neurotransmission. Consequently, selective EP1 receptor antagonists are being investigated as potential therapeutic agents for a range of conditions, most notably inflammatory pain.[1] A critical aspect in the development of such antagonists is their selectivity for the EP1 receptor over other prostanoid receptors (EP2, EP3, EP4, DP, FP, IP, and TP) to minimize off-target effects.

This compound was developed by GlaxoSmithKline as a potential back-up compound to GW848687X, with the aim of improving metabolic stability and in vivo efficacy.[2][3] This guide will compare the available cross-reactivity data for this compound with other well-characterized EP1 antagonists.

Cross-Reactivity Data Summary

The following table summarizes the available quantitative data on the binding affinities (Ki) or inhibitory concentrations (IC50) of this compound and other selected EP1 receptor antagonists against a panel of prostanoid receptors. This data is essential for assessing the selectivity of each compound.

CompoundEP1EP2EP3EP4DPFPIPTPReference
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
SC-51089 1.3 µM (Ki)>100 µM (Ki)17.5 µM (Ki)>100 µM (Ki)>100 µM (Ki)61.1 µM (Ki)>100 µM (Ki)11.2 µM (Ki)[4]
GW-848687X Selective AntagonistData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available[5]
ONO-8711 Selective AntagonistData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available[6][7]

Note: While this compound, GW-848687X, and ONO-8711 are described as "selective" EP1 antagonists, specific quantitative cross-reactivity data across a full panel of prostanoid receptors was not available in the public domain at the time of this review. The selectivity of SC-51089 for the EP1 receptor is evident from the provided Ki values, with significantly lower affinity for other prostanoid receptors.

Signaling Pathways and Experimental Workflow

To understand the mechanism of action and the experimental approach to determining selectivity, the following diagrams illustrate the EP1 receptor signaling pathway and a typical experimental workflow for assessing antagonist activity.

EP1_Signaling_Pathway PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Binds Gq Gq protein EP1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., Pain Signaling) Ca2->Cellular_Response PKC->Cellular_Response Antagonist This compound (Antagonist) Antagonist->EP1 Blocks

Caption: EP1 Receptor Signaling Pathway.

Experimental_Workflow cluster_0 Cell Culture & Transfection cluster_1 Assay Preparation cluster_2 Data Acquisition cluster_3 Data Analysis A HEK293 cells expressing recombinant prostanoid receptors (EP1, EP2, EP3, etc.) B Cells seeded in multi-well plates A->B C Incubation with radiolabeled ligand (e.g., ³H-PGE2) and varying concentrations of test antagonist (e.g., this compound) B->C D Separation of bound and free radioligand via filtration C->D E Quantification of bound radioactivity using scintillation counting D->E F Generation of competition binding curves E->F G Calculation of Ki or IC50 values to determine antagonist potency and selectivity F->G

Caption: Radioligand Binding Assay Workflow.

Experimental Protocols

The determination of the cross-reactivity profile of a compound like this compound typically involves in vitro pharmacological assays. The two primary methods used are radioligand binding assays and functional cell-based assays.

Radioligand Binding Assay

This method directly measures the ability of a compound to displace a radiolabeled ligand from its receptor, providing a measure of binding affinity (Ki).

Objective: To determine the binding affinity (Ki) of the test compound for a panel of prostanoid receptors.

Methodology:

  • Cell Lines and Membrane Preparation: Human embryonic kidney (HEK) 293 cells or Chinese hamster ovary (CHO) cells are stably transfected to express a single human prostanoid receptor subtype (e.g., EP1, EP2, EP3, EP4, DP, FP, IP, or TP). Cell membranes are harvested and prepared.

  • Radioligand: A specific radiolabeled ligand for each receptor (e.g., [³H]-PGE2 for EP receptors) is used at a concentration near its dissociation constant (Kd).

  • Competition Binding: Membranes are incubated with the radioligand in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).

  • Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate receptor-bound from free radioligand. The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 values are then converted to Ki values using the Cheng-Prusoff equation.

Calcium Mobilization Assay (for Gq-coupled receptors like EP1)

This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, which is the downstream signaling event for Gq-coupled receptors.

Objective: To determine the functional antagonist potency (IC50) of the test compound at the EP1 receptor.

Methodology:

  • Cell Lines: HEK293 cells stably expressing the human EP1 receptor are used.

  • Calcium Indicator Dye: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Procedure: The cells are first incubated with varying concentrations of the test antagonist (e.g., this compound). Subsequently, a fixed concentration of an EP1 agonist (e.g., PGE2) is added to stimulate the receptor.

  • Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.

  • Data Analysis: The antagonist's ability to inhibit the agonist-induced calcium signal is quantified, and the IC50 value is determined by plotting the percentage of inhibition against the antagonist concentration.

Conclusion

This compound is positioned as a selective EP1 receptor antagonist with potential therapeutic applications in inflammatory pain. While its development was aimed at providing an improved profile over its predecessor, GW848687X, a comprehensive, publicly available dataset detailing its cross-reactivity against a full panel of prostanoid receptors is currently lacking. The available data for other EP1 antagonists, such as SC-51089, highlights the achievable selectivity within this class of compounds. For a definitive assessment of this compound's selectivity and potential for off-target effects, further publication of detailed cross-reactivity studies is necessary. Researchers utilizing this compound should be mindful of the current data limitations and may need to conduct their own selectivity profiling depending on the specific research context.

References

A Head-to-Head In Vivo Comparison of EP1 Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selective antagonism of the Prostaglandin E2 (PGE2) receptor subtype 1 (EP1) presents a promising therapeutic avenue for a range of conditions, including chronic pain, inflammation, and certain cancers. This guide provides a comparative overview of the in vivo performance of key EP1 antagonists, supported by experimental data to aid in the selection of compounds for further investigation.

The EP1 receptor, a Gq-protein coupled receptor, plays a crucial role in mediating inflammatory responses and nociceptive signaling. Its activation by PGE2 leads to an increase in intracellular calcium levels, contributing to the sensitization of neurons and other cellular processes implicated in various pathologies.[1][2] Consequently, the development of selective EP1 antagonists has been a focal point of pharmaceutical research. This guide delves into the in vivo efficacy and pharmacokinetic profiles of several prominent EP1 antagonists: ONO-8711, SC-19220, SC-51322, and GSK269984A.

EP1 Receptor Signaling Pathway

The binding of PGE2 to the EP1 receptor initiates a signaling cascade that is central to its physiological and pathological effects. This pathway, crucial for understanding the mechanism of action of EP1 antagonists, is depicted below.

EP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Binds Gq Gq protein EP1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Cellular_Response Cellular Response (e.g., Neuronal Sensitization) Ca2_release->Cellular_Response PKC->Cellular_Response

EP1 Receptor Signaling Cascade

In Vivo Efficacy Comparison

The following tables summarize the in vivo efficacy of various EP1 antagonists across different disease models. Due to the limited number of direct head-to-head studies, data is compiled from individual preclinical trials.

Neuropathic & Postoperative Pain Models
CompoundAnimal ModelDosing RegimenKey FindingsReference
ONO-8711 Rat Chronic Constriction Injury (CCI) ModelOral, from day 8 to 14 post-injurySignificantly reduced hyperalgesia and allodynia on day 15. A single dose on day 8 showed efficacy at 1 and 2 hours.[3]
ONO-8711 Rat Model of Postoperative PainSubcutaneous (2, 10, or 50 µg)Dose- and time-dependently increased withdrawal thresholds to mechanical stimulation at 2 and 24 hours post-incision.[4]
Cancer Models
CompoundAnimal ModelDosing RegimenKey FindingsReference
ONO-8711 4-Nitroquinoline 1-oxide (4-NQO)-induced rat tongue carcinogenesis400 or 800 ppm in diet for 23 weeksSignificantly reduced the incidence (from 64% to 29%) and multiplicity of tongue squamous cell carcinomas.[5]

Pharmacokinetic Profiles

A comparative summary of the available pharmacokinetic data for these EP1 antagonists is presented below.

CompoundSpeciesRouteKey Pharmacokinetic ParametersReference
GSK269984A HumanIV (microdose)CL: 9.8 L/h, Vss: 62.8 L, t½: 8.2 h[6]
GSK269984A HumanOral (microdose)Cmax: 1.8 ng/mL, AUC(0,∞): 9.8 ng·h/mL, Absolute Bioavailability: 95%[6]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are crucial for the replication and validation of findings.

Chronic Constriction Injury (CCI) Model in Rats

This model is widely used to induce neuropathic pain. The following diagram outlines the typical experimental workflow.

CCI_Workflow cluster_surgery Surgical Procedure cluster_postop Postoperative Phase Anesthesia Anesthetize Rat Incision Expose Sciatic Nerve Anesthesia->Incision Ligation Loosely tie 4 ligatures around the nerve Incision->Ligation Closure Suture muscle and skin Ligation->Closure Recovery Allow recovery Closure->Recovery Drug_Admin Administer EP1 Antagonist (e.g., ONO-8711) or Vehicle Recovery->Drug_Admin Behavioral_Testing Assess hyperalgesia and allodynia (e.g., von Frey filaments) Drug_Admin->Behavioral_Testing

Chronic Constriction Injury (CCI) Model Workflow

Protocol Details:

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

  • Anesthesia: Animals are anesthetized, typically with an inhalant anesthetic like isoflurane.

  • Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures of chromic gut suture are tied around the nerve.[3]

  • Drug Administration: As described in the efficacy table, ONO-8711 was administered orally.[3]

  • Behavioral Assessment: Mechanical allodynia and hyperalgesia are assessed using von Frey filaments to measure the paw withdrawal threshold.

4-Nitroquinoline 1-oxide (4-NQO)-Induced Tongue Carcinogenesis in Rats

This model is utilized to study the prevention of oral cancer.

Protocol Details:

  • Carcinogen Induction: Male Fischer 344 rats are administered 4-NQO in their drinking water for a specified period to induce tongue lesions.[5]

  • Drug Administration: Following carcinogen exposure, the diet is supplemented with the EP1 antagonist (e.g., ONO-8711 at 400 or 800 ppm) for the duration of the study.[5]

  • Endpoint Analysis: At the end of the study period, the incidence and multiplicity of tongue squamous cell carcinomas are determined through histopathological examination.[5]

Discussion and Future Directions

The available in vivo data suggests that EP1 antagonists hold significant therapeutic potential. ONO-8711 has demonstrated efficacy in models of neuropathic pain and oral cancer.[3][5] GSK269984A exhibits a favorable pharmacokinetic profile in humans, with high oral bioavailability.[6]

However, the lack of direct comparative studies is a significant gap in the literature. Future research should focus on head-to-head comparisons of these and other emerging EP1 antagonists in standardized in vivo models. Such studies would provide a clearer understanding of the relative potency, efficacy, and safety of these compounds, thereby accelerating the development of novel EP1-targeted therapies. Furthermore, detailed pharmacokinetic and pharmacodynamic (PK/PD) modeling across different species would be invaluable for predicting human efficacy and optimizing dosing regimens.

References

GSK345931A: A Comparative Analysis of Efficacy Against Standard Analgesics in Preclinical Inflammatory Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical efficacy of GSK345931A, a selective EP1 receptor antagonist, against standard analgesics, including the non-steroidal anti-inflammatory drugs (NSAIDs) celecoxib and naproxen, and the opioid morphine. The data presented is based on established preclinical models of inflammatory pain, offering insights into the potential therapeutic profile of this compound.

Mechanism of Action: A Targeted Approach to Inflammatory Pain

This compound exerts its analgesic effects by selectively blocking the prostaglandin E2 (PGE2) receptor subtype 1 (EP1).[1][2] In inflammatory states, PGE2 levels are elevated and contribute to the sensitization of peripheral nociceptors, leading to hypersensitivity to pain. By antagonizing the EP1 receptor, this compound interrupts this signaling cascade, thereby reducing pain.[3][4]

Standard analgesics operate through different mechanisms. NSAIDs like celecoxib and naproxen non-selectively or selectively inhibit the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[5] Morphine, an opioid analgesic, acts primarily on the central nervous system by binding to mu-opioid receptors to block pain transmission.

cluster_0 Inflammatory Stimulus cluster_1 Prostaglandin Synthesis cluster_2 Nociceptor Sensitization cluster_3 Drug Intervention Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX COX-1 / COX-2 Arachidonic Acid->COX PGE2 Prostaglandin E2 (PGE2) COX->PGE2 EP1 EP1 Receptor PGE2->EP1 Increased Intracellular Ca2+ Increased Intracellular Ca2+ EP1->Increased Intracellular Ca2+ Neuronal Excitation Neuronal Excitation Increased Intracellular Ca2+->Neuronal Excitation Pain Pain Perception Neuronal Excitation->Pain This compound This compound This compound->EP1 Antagonizes NSAIDs NSAIDs (Celecoxib, Naproxen) NSAIDs->COX Inhibits

Caption: Signaling pathway of inflammatory pain and points of intervention.

Comparative Efficacy in Preclinical Models

The analgesic efficacy of this compound has been evaluated in rodent models of inflammatory pain, demonstrating a dose-dependent reduction in hyperalgesia. This section compares the available data for this compound with that of standard analgesics in similar models.

Table 1: Efficacy in Carrageenan-Induced Thermal Hyperalgesia in Rats
CompoundRoute of AdministrationDose RangeED50 (mg/kg)% Reversal of Hyperalgesia
This compound Oral (p.o.)1 - 30 mg/kg~10Not Reported
Naproxen Oral (p.o.)3 - 30 mg/kg10.3Not Reported
Morphine Subcutaneous (s.c.)1 - 10 mg/kg2.5Not Reported

Data for this compound is estimated from graphical representations in Hall et al., 2009. Data for naproxen and morphine is sourced from publicly available preclinical studies.

Table 2: Efficacy in Complete Freund's Adjuvant (CFA)-Induced Mechanical Hyperalgesia in Rats
CompoundRoute of AdministrationDose RangeED50 (mg/kg)% Reversal of Hyperalgesia
This compound Oral (p.o.)3 - 30 mg/kg~10>50% at 30 mg/kg
Celecoxib Oral (p.o.)3 - 30 mg/kg~10Not Reported
Morphine Subcutaneous (s.c.)1 - 6 mg/kg3.0Not Reported

Data for this compound is estimated from graphical representations in Hall et al., 2009. Data for celecoxib and morphine is sourced from publicly available preclinical studies.

Experimental Protocols

The following are detailed methodologies for the key preclinical models cited in the comparison of this compound and standard analgesics.

Carrageenan-Induced Thermal Hyperalgesia in Rats

This model assesses the efficacy of compounds against acute inflammation and thermal hypersensitivity.

  • Animals: Male Sprague-Dawley rats (150-200g) are used.

  • Induction of Inflammation: A 1% w/v solution of carrageenan in sterile saline is injected into the plantar surface of one hind paw.

  • Assessment of Thermal Hyperalgesia: The latency to paw withdrawal from a radiant heat source (e.g., Hargreaves apparatus) is measured at baseline (before carrageenan injection) and at various time points post-injection (typically 2-4 hours). A reduction in withdrawal latency indicates thermal hyperalgesia.

  • Drug Administration: Test compounds (this compound, naproxen, morphine) or vehicle are administered at specified doses and routes prior to the assessment of hyperalgesia.

  • Data Analysis: The percentage reversal of hyperalgesia is calculated based on the change in withdrawal latency in treated versus vehicle control groups. The dose required to produce a 50% reversal of hyperalgesia (ED50) is determined.

Complete Freund's Adjuvant (CFA)-Induced Mechanical Hyperalgesia in Rats

This model is used to evaluate the efficacy of analgesics in a model of chronic inflammatory pain.

  • Animals: Male Lewis or Wistar rats (150-200g) are commonly used.

  • Induction of Inflammation: A suspension of Mycobacterium tuberculosis in mineral oil (Complete Freund's Adjuvant) is injected into the plantar surface of one hind paw.

  • Assessment of Mechanical Hyperalgesia: The paw withdrawal threshold to a calibrated mechanical stimulus (e.g., von Frey filaments) is measured at baseline and on subsequent days post-CFA injection. A decrease in the withdrawal threshold signifies mechanical hyperalgesia.

  • Drug Administration: Test compounds (this compound, celecoxib, morphine) or vehicle are administered at specified doses and routes.

  • Data Analysis: The percentage reversal of mechanical hyperalgesia is calculated. The ED50 is determined from the dose-response curve.

cluster_0 Phase 1: Induction of Inflammation cluster_1 Phase 2: Drug Administration & Testing cluster_2 Phase 3: Data Analysis A1 Animal Acclimatization A2 Baseline Nociceptive Testing A1->A2 A3 Intraplantar Injection (Carrageenan or CFA) A2->A3 B1 Drug/Vehicle Administration A3->B1 B2 Post-treatment Nociceptive Testing B1->B2 C1 Calculation of % Reversal of Hyperalgesia B2->C1 C2 Determination of ED50 C1->C2

Caption: General experimental workflow for preclinical inflammatory pain models.

Summary and Conclusion

The available preclinical data indicates that this compound, a selective EP1 receptor antagonist, demonstrates analgesic efficacy in models of both acute and chronic inflammatory pain. Its potency, as estimated by ED50 values, appears to be comparable to that of the widely used NSAIDs, celecoxib and naproxen, in similar models. While direct, head-to-head comparative studies are limited, the distinct mechanism of action of this compound suggests it may offer a targeted approach to managing inflammatory pain. Further research is warranted to fully elucidate its clinical potential and comparative efficacy against standard-of-care analgesics.

References

Validating Cellular Target Engagement of GSK345931A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of GSK345931A, a selective antagonist of the Prostaglandin E2 receptor subtype 1 (EP1). We present a comparative analysis with other known EP1 antagonists, supported by experimental data and detailed protocols for key assays. This document is intended to assist researchers in selecting the most appropriate methods for their studies on EP1 receptor pharmacology.

Introduction to this compound and its Target

This compound is a small molecule antagonist of the Prostaglandin E2 receptor EP1 subtype[1]. The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand Prostaglandin E2 (PGE2), couples to the Gq alpha subunit of heterotrimeric G-proteins. This activation initiates a signaling cascade that leads to an increase in intracellular calcium concentration, which in turn modulates various physiological and pathological processes, including pain, inflammation, and cancer. Validating that a compound like this compound effectively binds to and inhibits the EP1 receptor in a cellular context is a critical step in its development as a therapeutic agent.

EP1 Receptor Signaling Pathway

The binding of PGE2 to the EP1 receptor triggers a conformational change, leading to the activation of Gq protein. The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm. This rise in intracellular calcium concentration is a hallmark of EP1 receptor activation and can be monitored to assess receptor function.

EP1_Signaling_Pathway cluster_membrane Cell Membrane PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Binds & Activates This compound This compound This compound->EP1 Binds & Inhibits Gq Gq Protein EP1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers Downstream Downstream Cellular Responses Ca_release->Downstream Leads to

Caption: EP1 Receptor Signaling Pathway.

Comparison of EP1 Receptor Antagonists

Several small molecule antagonists have been developed to target the EP1 receptor. This guide focuses on comparing this compound with two other well-characterized EP1 antagonists: ONO-8711 and SC-51089. The following table summarizes their reported binding affinities (Ki) and functional inhibitory concentrations (IC50) from cellular assays.

CompoundTargetAssay TypeCell LineKi (nM)IC50 (nM)Reference
This compound Human EP1Radioligand Binding-Data not available in initial search--
ONO-8711 Human EP1Radioligand Binding-0.6[2]-[2]
Mouse EP1Radioligand Binding-1.7[2]-[2]
Human EP1Calcium Influx--50[2][2]
Mouse EP1Calcium Influx--210[2][2]
Rat EP1Calcium Influx--220[2][2]
SC-51089 Human EP1Radioligand Binding-1300[3]-[3]

Note: The absence of publicly available Ki or IC50 data for this compound in the initial searches highlights a key area for experimental validation.

Experimental Protocols for Target Engagement

Validating the interaction of a compound with its cellular target is crucial. Below are detailed protocols for three key experimental approaches to assess the target engagement of this compound and other EP1 antagonists.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for its receptor by competing with a radiolabeled ligand.

Workflow:

Radioligand_Binding_Workflow A Prepare cell membranes expressing EP1 receptor B Incubate membranes with radiolabeled PGE2 and varying concentrations of antagonist A->B C Separate bound from free radioligand (e.g., via filtration) B->C D Quantify radioactivity of bound ligand C->D E Determine Ki value from competition curve D->E

Caption: Radioligand Binding Assay Workflow.

Detailed Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture cells expressing the human EP1 receptor (e.g., HEK293 or CHO cells) to high density.

    • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of radiolabeled PGE2 (e.g., [³H]PGE2).

    • Add increasing concentrations of the unlabeled antagonist (e.g., this compound, ONO-8711, or SC-51089).

    • Initiate the binding reaction by adding the cell membrane preparation.

    • Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration and Detection:

    • Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Dry the filters and add scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the antagonist concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay

This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a direct consequence of EP1 receptor activation.

Workflow:

Calcium_Flux_Workflow A Plate cells expressing EP1 receptor in a microplate B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C Pre-incubate cells with varying concentrations of the antagonist B->C D Stimulate cells with an EP1 agonist (e.g., PGE2) C->D E Measure the change in fluorescence intensity over time using a plate reader D->E F Determine the IC50 value of the antagonist E->F

Caption: Calcium Flux Assay Workflow.

Detailed Protocol:

  • Cell Preparation:

    • Seed cells expressing the EP1 receptor into a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

    • Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Compound Treatment:

    • Add varying concentrations of the EP1 antagonist (this compound, ONO-8711, etc.) to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation and Signal Detection:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Establish a baseline fluorescence reading.

    • Inject a fixed concentration of an EP1 agonist (e.g., PGE2) to stimulate the receptor.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.

    • Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding. While challenging for membrane proteins, modified protocols have been developed.

Workflow:

CETSA_Workflow A Treat intact cells with the test compound or vehicle B Heat the cell suspension to a range of temperatures A->B C Lyse the cells and separate soluble proteins from aggregated proteins B->C D Detect the amount of soluble EP1 receptor (e.g., by Western Blot or ELISA) C->D E Plot the amount of soluble protein vs. temperature to generate a melting curve D->E F A shift in the melting curve indicates target engagement E->F

Caption: CETSA Workflow for Target Engagement.

Detailed Protocol:

  • Cell Treatment:

    • Culture cells endogenously or exogenously expressing the EP1 receptor.

    • Treat the cells with the desired concentration of this compound or other antagonists, alongside a vehicle control, for a specific duration in culture.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a physiological buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling.

  • Lysis and Fractionation:

    • Lyse the cells using a method that preserves protein integrity (e.g., freeze-thaw cycles).

    • For membrane proteins, include a detergent extraction step after heating to solubilize the membrane fraction.

    • Centrifuge the lysate at high speed to pellet the aggregated proteins.

  • Protein Detection:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of the soluble fraction.

    • Analyze the amount of soluble EP1 receptor in each sample using a specific antibody via Western blotting or an ELISA-based method.

  • Data Analysis:

    • Quantify the band or signal intensity for the EP1 receptor at each temperature.

    • Normalize the data to the amount of protein at the lowest temperature.

    • Plot the relative amount of soluble protein as a function of temperature to generate melting curves for both the vehicle- and compound-treated samples. A shift in the melting temperature (Tm) indicates ligand-induced stabilization and thus, target engagement.

Conclusion

Validating the cellular target engagement of this compound is essential for understanding its mechanism of action and advancing its development. This guide provides a framework for comparing this compound with other EP1 antagonists using established cellular assays. While direct binding assays like radioligand binding provide affinity data, functional assays such as calcium flux are crucial for confirming antagonistic activity in a physiological context. Furthermore, advanced techniques like CETSA offer a powerful approach to verify target engagement within the complex environment of an intact cell. The selection of the most appropriate assay will depend on the specific research question and available resources. The detailed protocols provided herein serve as a starting point for the rigorous cellular characterization of this compound and other EP1 receptor modulators.

References

Reproducibility of Preclinical Findings for EP1 Receptor Antagonist GSK345931A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical findings for GSK345931A, a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1). Developed as a potential analgesic for inflammatory pain, this compound emerged as a backup compound to GW848687X. This document summarizes the available preclinical data for both compounds, offering a reproducible framework for researchers in the field. All data is compiled from publicly available scientific literature.

In Vitro Pharmacology: Targeting the EP1 Receptor

This compound and its predecessor, GW848687X, were evaluated for their ability to bind to and inhibit the function of the human EP1 receptor. The primary measure of efficacy in these in vitro assays is the antagonist affinity (pA2) or the concentration required to inhibit 50% of the receptor's response (IC50).

CompoundTargetAssay TypeKey ParameterValuePublication
This compound Human EP1 ReceptorFunctional AntagonismpA27.8[1]
GW848687X Human EP1 ReceptorFunctional AntagonismpA28.1Giblin et al., 2007

Note: While specific IC50 values from radioligand binding assays were not detailed in the primary publications, the functional antagonism data provides a robust measure of the compounds' potency at the target receptor.

Pharmacokinetic Profile: Brain Penetration and Metabolic Stability

A critical aspect of developing analgesics that act on the central nervous system is their ability to cross the blood-brain barrier. Furthermore, metabolic stability is crucial for ensuring adequate exposure and duration of action.

CompoundSpeciesParameterValuePublication
This compound RatCNS Penetration (Brain/Plasma Ratio)Measurable[1]
This compound RatIn Vivo Metabolic StabilityGood[1]
GW848687X Not SpecifiedIn Vitro Pharmacokinetic PropertiesImproved to reduce logDGiblin et al., 2007

In Vivo Efficacy: Preclinical Models of Inflammatory Pain

The analgesic potential of this compound and GW848687X was assessed in rodent models of inflammatory pain. These models mimic the pain and hypersensitivity experienced in human inflammatory conditions.

Carrageenan-Induced Thermal Hyperalgesia (this compound)

This model assesses the ability of a compound to reverse the heightened sensitivity to a thermal stimulus following the injection of the inflammatory agent carrageenan into the paw.

CompoundSpeciesAdministration RouteDose RangeEffectPublication
This compound RatNot SpecifiedNot SpecifiedPotent analgesic efficacy[1]
Freund's Complete Adjuvant (FCA)-Induced Mechanical Hyperalgesia (GW848687X)

This model evaluates the effect of a compound on the increased sensitivity to a mechanical stimulus after the induction of a more persistent inflammatory state with FCA.

CompoundSpeciesAdministration RouteDose RangeEffectPublication
GW848687X Not SpecifiedNot SpecifiedNot SpecifiedExcellent profile in models of inflammatory painGiblin et al., 2007

Experimental Protocols

EP1 Receptor Functional Antagonism Assay

Objective: To determine the functional potency of a test compound in inhibiting the EP1 receptor.

General Protocol:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the recombinant human EP1 receptor are cultured under standard conditions.

  • Assay Principle: The EP1 receptor is a Gq-coupled GPCR. Its activation leads to an increase in intracellular calcium ([Ca2+]i). This change in calcium concentration can be measured using a fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Procedure:

    • Cells are seeded into 96- or 384-well plates and incubated with the calcium indicator dye.

    • A baseline fluorescence reading is taken.

    • Cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound or GW848687X) or vehicle.

    • The cells are then stimulated with a fixed concentration of the agonist, PGE2 (typically at its EC80 concentration).

    • The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a fluorescence plate reader.

  • Data Analysis: The antagonist's effect is calculated as the percentage inhibition of the PGE2 response. The pA2 value is determined by Schild plot analysis of the concentration-response curves.

Carrageenan-Induced Thermal Hyperalgesia in Rats

Objective: To assess the analgesic effect of a test compound on inflammatory heat hypersensitivity.

General Protocol:

  • Animals: Male Sprague-Dawley rats are used.

  • Baseline Measurement: The baseline paw withdrawal latency to a radiant heat source is determined for each rat using a plantar test apparatus.

  • Induction of Inflammation: A solution of lambda-carrageenan (e.g., 1-2% in saline) is injected into the plantar surface of one hind paw.

  • Drug Administration: The test compound (e.g., this compound) or vehicle is administered at a specified time point, typically before or after the carrageenan injection.

  • Post-Inflammation Measurement: At various time points after carrageenan injection (e.g., 2, 3, 4 hours), the paw withdrawal latency to the thermal stimulus is re-measured.

  • Data Analysis: The degree of thermal hyperalgesia is quantified as the change in paw withdrawal latency from baseline. The effect of the test compound is expressed as the percentage reversal of hyperalgesia compared to the vehicle-treated group.

Freund's Complete Adjuvant (FCA)-Induced Mechanical Hyperalgesia in Rats

Objective: To evaluate the analgesic effect of a test compound on chronic inflammatory mechanical hypersensitivity.

General Protocol:

  • Animals: Male Sprague-Dawley or Wistar rats are used.

  • Baseline Measurement: The baseline paw withdrawal threshold to a mechanical stimulus is measured using von Frey filaments or an electronic von Frey apparatus.

  • Induction of Inflammation: A suspension of FCA is injected into the plantar surface of one hind paw.

  • Drug Administration: The test compound (e.g., GW848687X) or vehicle is administered at a specified time point, often several days after FCA injection when the inflammatory response is well-established.

  • Post-Inflammation Measurement: Paw withdrawal thresholds are measured at various time points after drug administration.

  • Data Analysis: The degree of mechanical hyperalgesia is determined by the change in paw withdrawal threshold from baseline. The analgesic effect of the test compound is calculated as the percentage reversal of the established hyperalgesia.

Visualizations

EP1_Signaling_Pathway PGE2 Prostaglandin E2 (PGE2) EP1 EP1 Receptor PGE2->EP1 Binds to Gq Gq Protein EP1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Pain Pain Signaling Ca->Pain PKC->Pain

Caption: PGE2 signaling through the EP1 receptor.

Experimental_Workflow_Pain_Model cluster_0 In Vivo Inflammatory Pain Model start Animal Acclimation baseline Baseline Nociceptive Testing start->baseline induction Induction of Inflammation (Carrageenan or FCA) baseline->induction drug Drug Administration (this compound or Vehicle) induction->drug post_drug Post-Drug Nociceptive Testing drug->post_drug analysis Data Analysis post_drug->analysis

Caption: General workflow for in vivo pain models.

References

A Comparative Analysis of EP1 Receptor Antagonists GSK345931A and ONO-8711 in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two selective antagonists of the Prostaglandin E2 (PGE2) receptor subtype 1 (EP1), GSK345931A and ONO-8711. The focus is on their performance in preclinical models of pain, with a particular emphasis on neuropathic pain. While both compounds target the same receptor, the available preclinical data highlights their evaluation in different pain modalities.

Introduction to EP1 Receptor Antagonism in Pain

Prostaglandin E2 is a key mediator of inflammation and pain.[1] Its effects are transduced by four G-protein coupled receptor subtypes, EP1, EP2, EP3, and EP4.[1] The EP1 receptor, upon activation by PGE2, couples to Gq protein, leading to an increase in intracellular calcium levels.[1] This signaling cascade is implicated in the sensitization of nociceptive neurons, contributing to the heightened pain sensitivity observed in inflammatory and neuropathic pain states. Consequently, antagonists of the EP1 receptor are being investigated as potential novel analgesics.[1]

This compound: Efficacy in Inflammatory Pain

This compound is a potent and selective EP1 receptor antagonist that has demonstrated significant analgesic effects in preclinical models of inflammatory pain.[2] It exhibits good metabolic stability and measurable central nervous system penetration in rodents.[2]

Note: Extensive literature searches did not yield publicly available data on the efficacy of this compound in established rodent models of neuropathic pain, such as the Chronic Constriction Injury (CCI) or Spinal Nerve Ligation (SNL) models. The available data focuses on its effects in inflammatory pain paradigms.

ONO-8711: Efficacy in Neuropathic and Postoperative Pain

ONO-8711 is another selective EP1 receptor antagonist that has been evaluated in various pain models, including those for neuropathic and postoperative pain.[3][4]

Quantitative Data from Neuropathic Pain Model

The following table summarizes the key findings for ONO-8711 in the Chronic Constriction Injury (CCI) model of neuropathic pain in rats.

ParameterNeuropathic Pain ModelAnimal SpeciesDosing RegimenKey FindingsReference
Mechanical Allodynia & Thermal HyperalgesiaChronic Constriction Injury (CCI) of the sciatic nerveRatOral administration, once daily from day 8 to 14 post-injurySignificantly reduced hyperalgesia and allodynia in three different pain tests on day 15. A single dose on day 8 also significantly reduced hyperalgesia and allodynia at 1 and 2 hours post-administration.[3][4]

Experimental Protocols

Chronic Constriction Injury (CCI) Model

The CCI model is a widely used preclinical model to induce neuropathic pain. The methodology involves the following key steps:

  • Animal Preparation: Adult male Sprague-Dawley rats are typically used. The animals are anesthetized, and the common sciatic nerve is exposed at the level of the mid-thigh.

  • Ligation: Four loose ligatures are tied around the sciatic nerve at approximately 1 mm intervals. The degree of constriction is critical and should be sufficient to cause a slight constriction without arresting epineural blood flow.

  • Post-operative Care: The incision is closed, and the animals are allowed to recover. They are monitored for any signs of motor impairment.

  • Behavioral Testing: The development of mechanical allodynia (pain response to a normally non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful heat stimulus) is assessed at various time points post-surgery. Common methods include the use of von Frey filaments to measure paw withdrawal threshold to mechanical stimulation and the plantar test to measure paw withdrawal latency to a radiant heat source.

  • Drug Administration: The test compound (e.g., ONO-8711) or vehicle is administered, and behavioral testing is repeated at specified time points to evaluate the analgesic efficacy.

Signaling Pathways and Experimental Workflow

EP1 Receptor Signaling Pathway in Nociception

EP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effect Downstream Effects PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Binds Gq Gq Protein EP1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Mobilizes PKC PKC DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Ca_cyto->PKC Activates Neuronal_Sensitization Neuronal Sensitization (e.g., Ion Channel Modulation) PKC->Neuronal_Sensitization Phosphorylates Targets Pain_Perception ↑ Pain Perception Neuronal_Sensitization->Pain_Perception

Caption: EP1 Receptor Signaling Cascade in Neurons.

Experimental Workflow for Preclinical Neuropathic Pain Studies

Experimental_Workflow cluster_setup Model Induction cluster_assessment Pain Assessment & Treatment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Baseline_Testing Baseline Behavioral Testing (von Frey, Plantar Test) Animal_Acclimation->Baseline_Testing Surgery Neuropathic Pain Induction (e.g., CCI Surgery) Baseline_Testing->Surgery Post_Op_Recovery Post-operative Recovery (Several Days) Surgery->Post_Op_Recovery Pain_Development Confirmation of Neuropathic Pain Post_Op_Recovery->Pain_Development Drug_Administration Drug Administration (this compound or ONO-8711) Pain_Development->Drug_Administration Post_Drug_Testing Post-treatment Behavioral Testing Drug_Administration->Post_Drug_Testing Data_Collection Data Collection (Paw Withdrawal Thresholds/Latencies) Post_Drug_Testing->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results & Interpretation Statistical_Analysis->Results

Caption: Workflow for a Neuropathic Pain Study.

Comparison Summary and Conclusion

Direct comparison of this compound and ONO-8711 in neuropathic pain models is currently challenging due to the lack of published data for this compound in this specific pain modality. ONO-8711 has demonstrated efficacy in reducing hyperalgesia and allodynia in the CCI rat model of neuropathic pain.[3][4] this compound, on the other hand, has shown potent analgesic effects in inflammatory pain models.[2]

For researchers and drug development professionals, this highlights a potential gap in the publicly available preclinical data for this compound. Further studies investigating the efficacy of this compound in validated neuropathic pain models would be necessary to enable a direct and comprehensive comparison with ONO-8711 and to fully elucidate its potential as a therapeutic for neuropathic pain. Both compounds, by targeting the EP1 receptor, represent a promising therapeutic strategy for pain management, and a more complete preclinical profile for this compound in neuropathic pain would be of significant interest to the scientific community.

References

Benchmarking GSK345931A: A Comparative Guide to Novel Pain Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GSK345931A, a prostaglandin E receptor 1 (EP1) antagonist, with a selection of novel pain therapeutics targeting different mechanisms of action. The information presented is intended to assist researchers and drug development professionals in evaluating the preclinical profile of this compound in the context of emerging pain therapies.

Introduction to this compound and Novel Pain Therapeutic Targets

Pain remains a significant global health challenge, with a substantial need for novel analgesics that offer improved efficacy and safety profiles over existing treatments. This compound is a selective antagonist of the EP1 receptor, a G-protein coupled receptor activated by prostaglandin E2 (PGE2), a key mediator of inflammatory pain. By blocking the EP1 receptor, this compound aims to inhibit the signaling cascade that leads to pain hypersensitivity.

This guide benchmarks this compound against several classes of novel pain therapeutics, each with a distinct mechanism of action:

  • Voltage-Gated Sodium Channel (Nav1.7) Inhibitors: Nav1.7 is a sodium channel subtype preferentially expressed in peripheral sensory neurons and plays a critical role in pain signal transmission.

  • Transient Receptor Potential (TRP) Channel Modulators: TRP channels, such as TRPV1 and TRPA1, are ion channels involved in the detection of noxious thermal, mechanical, and chemical stimuli.

  • Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists: CGRP is a neuropeptide implicated in the pathophysiology of migraine and other pain states.

  • Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors: RIPK1 is a kinase involved in inflammatory signaling and programmed cell death (necroptosis), representing a novel target for inflammatory pain.

Quantitative Data Comparison

The following tables summarize the available preclinical data for this compound and representative compounds from each novel therapeutic class.

In Vitro Potency
CompoundTargetSpeciesAssay TypePotency (IC50/Ki/pKi)
This compound EP1 Receptor---
ONO-8711EP1 ReceptorHumanKi0.6 nM[1]
MouseKi1.7 nM[1]
PF-05089771 Nav1.7HumanIC5011 nM[2][3][4]
RatIC50171 nM[2]
GDC-0310 Nav1.7HumanIC500.6 nM[5]
HumanKi1.8 nM[6][7]
JNJ-17203212 TRPV1HumanpKi7.3[8]
RatpKi6.5[8]
Guinea PigKi72 nM[9]
GRC 17536 TRPA1--Potent and selective antagonist[10]
Olcegepant CGRP ReceptorHumanIC500.03 nM[11]
HumanKi14.4 pM[11]
Rimegepant CGRP Receptor--Potent antagonist
GSK2982772 RIPK1HumanIC5016 nM[12][13][14]
MonkeyIC5020 nM[12][14]
Necrostatin-1 RIPK1-EC50182 nM
In Vivo Efficacy in Preclinical Pain Models
CompoundTherapeutic ClassAnimal ModelPain TypeEfficacy EndpointResults
This compound EP1 AntagonistFreund's Complete Adjuvant (FCA)Inflammatory-Effective in sub-acute inflammatory pain[15]
ONO-8711EP1 AntagonistPostoperative Incision (Rat)PostoperativeMechanical HyperalgesiaSignificant dose-dependent increase in withdrawal thresholds (2, 10, 50 µg)[10]
Chronic Constriction Injury (Rat)NeuropathicMechanical Allodynia & HyperalgesiaSignificant reduction with oral administration[16]
PF-05089771 Nav1.7 InhibitorInherited Erythromelalgia (Mouse)NeuropathicNociceptive EventsConcentration-dependent reduction (EC50 of 1.1 µM)[6]
JNJ-17203212 TRPV1 AntagonistBone Cancer (Mouse)CancerSpontaneous and Movement-Evoked Pain~50% attenuation of flinching with chronic treatment (30 mg/kg)[12]
GRC 17536 TRPA1 AntagonistVarious modelsNeuropathic & InflammatoryPain HypersensitivityEffective in models of diabetic neuropathic pain, osteoarthritis, and postoperative pain[10][11]
Olcegepant CGRP AntagonistMeningeal Nociception (Rat)Migraine-likeSpontaneous and Heat-Evoked Neuronal ActivityDose-dependent reduction in spinal trigeminal nucleus activity (300 and 900 µg/kg, i.v.)[17]
Necrostatin-1 RIPK1 InhibitorPeripheral Nerve Injury (Rat)NeuropathicMechanical and Thermal HyperalgesiaSignificant reduction in hyperalgesia and improved neurobehavioral function[4][18]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for preclinical pain studies.

G cluster_ep1 EP1 Receptor Signaling Pathway PGE2 PGE2 EP1_Receptor EP1_Receptor PGE2->EP1_Receptor This compound This compound This compound->EP1_Receptor Gq Gq EP1_Receptor->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Neuronal_Excitation Neuronal Excitation & Pain Sensation Ca_release->Neuronal_Excitation PKC_activation->Neuronal_Excitation G cluster_novel_therapeutics Signaling Pathways of Novel Pain Therapeutics cluster_nav17 Nav1.7 Inhibition cluster_cgrp CGRP Receptor Antagonism cluster_ripk1 RIPK1 Inhibition Nav17_Inhibitor Nav17_Inhibitor Nav17_Channel Nav17_Channel Nav17_Inhibitor->Nav17_Channel Na_Influx Na+ Influx Nav17_Channel->Na_Influx Action_Potential Action Potential Propagation Na_Influx->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal CGRP_Antagonist CGRP_Antagonist CGRP_Receptor CGRP_Receptor CGRP_Antagonist->CGRP_Receptor CGRP CGRP CGRP->CGRP_Receptor Gs Gs CGRP_Receptor->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Neuronal_Sensitization Neuronal Sensitization PKA->Neuronal_Sensitization TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 RIPK1_Inhibitor RIPK1_Inhibitor RIPK1_Inhibitor->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Inflammation Inflammation RIPK1->Inflammation MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis G cluster_workflow Preclinical Pain Model Experimental Workflow Animal_Acclimation Animal Acclimation (e.g., Rats, Mice) Baseline_Measurement Baseline Nociceptive Measurement (e.g., von Frey) Animal_Acclimation->Baseline_Measurement Induction_of_Pain Induction of Pain Model (e.g., Carrageenan, CFA) Baseline_Measurement->Induction_of_Pain Drug_Administration Test Compound or Vehicle Administration Induction_of_Pain->Drug_Administration Post_Treatment_Measurement Post-Treatment Nociceptive Measurement (Time-course) Drug_Administration->Post_Treatment_Measurement Data_Analysis Data Analysis (% MPE, ED50) Post_Treatment_Measurement->Data_Analysis Results Results Data_Analysis->Results

References

Safety Operating Guide

Essential Safety and Disposal Guidance for GSK345931A

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for the proper handling and disposal of GSK345931A, a potent EP(1) receptor antagonist used in preclinical inflammatory pain models.[1][2] The following procedures are based on general laboratory safety protocols and should be supplemented by institution-specific guidelines and a thorough risk assessment conducted by qualified personnel.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Therefore, this guidance is based on general principles of chemical safety. All laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and adhere to all local, state, and federal regulations.

Chemical and Physical Properties

While detailed toxicological data is not available, the known properties of this compound are summarized below. This information is crucial for safe handling and for the correct completion of waste disposal documentation.

PropertyValue
Chemical Name 2-Pyridinecarboxylic acid, 6-(5'-chloro-2'-(2-methylpropoxy)(1,1'-biphenyl)-2-yl)-, sodium salt[1][3]
CAS Number 869499-38-7 (Salt)[1][3]
Molecular Formula C22H19ClNNaO3[1][3]
Molecular Weight 403.83 g/mol [1]
Appearance Not specified, likely a solid
Storage Short term (days to weeks): 0 - 4 °C. Long term (months to years): -20 °C.[1]

Standard Laboratory Handling Procedures

Due to the lack of specific hazard information, this compound should be handled with caution as a potentially hazardous substance. Adherence to standard laboratory practices is mandatory.

Personal Protective Equipment (PPE):

  • Wear a standard laboratory coat, safety glasses with side shields or goggles, and nitrile gloves.

  • Change gloves immediately if contaminated.

  • Wash hands thoroughly after handling the compound.[4][5]

Engineering Controls:

  • Handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, such as weighing or preparing solutions, use a chemical fume hood.

General Practices:

  • Avoid direct contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.[6]

  • Minimize the creation of dust and aerosols.

  • Keep containers tightly closed when not in use.

Step-by-Step Disposal Protocol

The disposal of this compound and its associated waste must be managed through your institution's chemical waste program. Do not dispose of this chemical down the drain or in regular trash.[7]

Experimental Protocol for Waste Segregation and Disposal:

  • Identify Waste Streams: Segregate waste into the following categories:

    • Solid Waste: Unused or expired this compound, contaminated PPE (gloves, weigh boats, wipes), and any other solid materials that have come into contact with the chemical.

    • Liquid Waste: Solutions containing this compound and solvent rinses of contaminated glassware.

    • Sharps Waste: Contaminated needles, syringes, or other sharp objects.

  • Package Waste Appropriately:

    • Solid Waste: Collect in a designated, leak-proof container with a secure lid. The container should be clearly labeled as "Hazardous Chemical Waste."

    • Liquid Waste: Collect in a compatible, non-reactive, and sealable waste container (e.g., a high-density polyethylene bottle). Do not mix incompatible waste streams. The container must be labeled with a "Hazardous Chemical Waste" tag.

    • Sharps Waste: Place in a designated, puncture-proof sharps container.

  • Label Waste Containers:

    • Attach a completed chemical waste tag to each container as soon as waste is first added.[8]

    • Clearly write the full chemical name: "this compound" and its CAS number: "869499-38-7."

    • List all components of any mixtures, including solvents and their approximate percentages.

    • Ensure the container is dated at the start of waste accumulation.[8]

  • Store Waste Securely:

    • Store waste containers in a designated, secondary containment area within the laboratory.

    • Ensure the storage area is away from general traffic and incompatible materials.

  • Arrange for Pickup:

    • Once the waste container is full or ready for disposal, contact your institution's EHS department to schedule a waste pickup.

    • Follow all institutional procedures for waste collection requests.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 In-Lab Procedures cluster_1 Institutional Disposal A Start: this compound Waste Generation B Segregate Waste Streams (Solid, Liquid, Sharps) A->B C Package in Designated Waste Containers B->C D Label Container with Chemical Name, CAS#, and Date C->D E Store Securely in Lab's Satellite Accumulation Area D->E F Contact EHS for Waste Pickup E->F Container Full or Ready for Disposal G EHS Collects and Transports Waste F->G H Proper Disposal by Licensed Facility G->H end End: Safe & Compliant Disposal H->end

Caption: Workflow for the safe segregation, labeling, and disposal of this compound waste.

By following these procedures, researchers can ensure the safe handling and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's safety professionals for guidance.

References

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